molecular formula C10H6ClNO4 B3043083 4-Chloro-7-methyl-3-nitrocoumarin CAS No. 720676-48-2

4-Chloro-7-methyl-3-nitrocoumarin

Cat. No.: B3043083
CAS No.: 720676-48-2
M. Wt: 239.61 g/mol
InChI Key: ZLEPGHSDFWBORW-UHFFFAOYSA-N
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Description

4-Chloro-7-methyl-3-nitrocoumarin is a useful research compound. Its molecular formula is C10H6ClNO4 and its molecular weight is 239.61 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-7-methyl-3-nitrochromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO4/c1-5-2-3-6-7(4-5)16-10(13)9(8(6)11)12(14)15/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLEPGHSDFWBORW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=C(C(=O)O2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-Chloro-7-methyl-3-nitrocoumarin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological significance of 4-chloro-7-methyl-3-nitrocoumarin. This document details a plausible synthetic pathway, compiles key analytical data, and presents this information in a structured format to support research and development efforts in medicinal chemistry and drug discovery.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueSource
Molecular Formula C₁₀H₆ClNO₄[Sigma-Aldrich][1]
Molecular Weight 239.61 g/mol [Sigma-Aldrich][1]
Appearance Solid[Sigma-Aldrich][1]
InChI Key ZLEPGHSDFWBORW-UHFFFAOYSA-N[Sigma-Aldrich][1]
SMILES Cc1ccc2C(Cl)=C(C(=O)Oc2c1)--INVALID-LINK--=O[Sigma-Aldrich][1]

Synthesis Protocol

A plausible multi-step synthesis of this compound is outlined below. This pathway involves the initial formation of a coumarin scaffold, followed by nitration and chlorination.

Overall Synthesis Workflow

Synthesis_Workflow cluster_0 Step 1: Pechmann Condensation cluster_1 Step 2: Nitration cluster_2 Step 3: Chlorination A m-Cresol C 7-Methyl-4-hydroxycoumarin A->C H₂SO₄ B Ethyl acetoacetate B->C D 7-Methyl-4-hydroxycoumarin E 7-Methyl-4-hydroxy-3-nitrocoumarin D->E HNO₃, H₂SO₄ F 7-Methyl-4-hydroxy-3-nitrocoumarin G This compound F->G POCl₃

Caption: Proposed three-step synthesis of this compound.

Experimental Procedures

Step 1: Synthesis of 7-Methyl-4-hydroxycoumarin (Pechmann Condensation)

This procedure is adapted from standard methods for Pechmann condensation.

  • Materials: m-Cresol, Ethyl acetoacetate, Concentrated Sulfuric Acid.

  • Procedure:

    • To a stirred and cooled solution of concentrated sulfuric acid, slowly add m-cresol.

    • To this mixture, add ethyl acetoacetate dropwise while maintaining the temperature below 10°C.

    • After the addition is complete, allow the mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).

    • Pour the reaction mixture into ice-water.

    • The resulting precipitate is filtered, washed thoroughly with water, and dried.

    • The crude product can be recrystallized from a suitable solvent such as ethanol to yield pure 7-methyl-4-hydroxycoumarin.

Step 2: Synthesis of 7-Methyl-4-hydroxy-3-nitrocoumarin (Nitration)

This procedure is based on the nitration of hydroxycoumarin derivatives.

  • Materials: 7-Methyl-4-hydroxycoumarin, Concentrated Nitric Acid, Concentrated Sulfuric Acid.

  • Procedure:

    • Dissolve 7-methyl-4-hydroxycoumarin in concentrated sulfuric acid at 0°C.

    • To this solution, add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, ensuring the temperature does not exceed 5°C.

    • Stir the reaction mixture at low temperature for a few hours.

    • Carefully pour the reaction mixture onto crushed ice.

    • The precipitated product is filtered, washed with cold water, and dried to obtain 7-methyl-4-hydroxy-3-nitrocoumarin.

Step 3: Synthesis of this compound (Chlorination)

This procedure is based on the chlorination of hydroxy-heterocycles using phosphorus oxychloride.

  • Materials: 7-Methyl-4-hydroxy-3-nitrocoumarin, Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF) (catalytic amount).

  • Procedure:

    • A mixture of 7-methyl-4-hydroxy-3-nitrocoumarin and phosphorus oxychloride is prepared. A catalytic amount of DMF can be added.

    • The mixture is heated under reflux for several hours. The progress of the reaction should be monitored by TLC.

    • After completion, the excess phosphorus oxychloride is removed under reduced pressure.

    • The residue is cooled and carefully poured into a mixture of ice and a weak base (e.g., sodium bicarbonate solution) to neutralize the remaining acid.

    • The resulting solid is filtered, washed with water, and dried.

    • The crude product can be purified by column chromatography or recrystallization to afford pure this compound.

Characterization Data

While experimental data for this compound is not extensively published, the following tables provide predicted data for the target molecule and experimental data for the closely related analogue, 4-chloro-3-nitrocoumarin, which can be used for comparative purposes.

Predicted Mass Spectrometry Data for this compound
Adductm/z
[M+H]⁺240.00582
[M+Na]⁺261.98776
[M-H]⁻237.99126

Data sourced from PubChemLite.[2]

Experimental Characterization Data for 4-Chloro-3-nitrocoumarin

The following data for the non-methylated analogue provides a reference for the expected spectral features of this compound.

Technique Observed Peaks/Signals Reference
¹H NMR Aromatic protons are expected in the range of δ 7.0-8.5 ppm.[3]
IR (KBr) Characteristic peaks for C=O (lactone), C=C (aromatic), and N-O (nitro group) are expected.[4]
Mass Spec (GC-MS) m/z Top Peak: 123, 2nd Highest: 167, 3rd Highest: 125.[4]

Potential Biological Activity and Signaling Pathways

Coumarin derivatives are known to exhibit a wide range of pharmacological activities, including anticancer properties.[5] The introduction of a nitro group can enhance the cytotoxic effects of certain compounds.[6] While the specific biological activity of this compound has not been extensively studied, it is plausible that it may exhibit cytotoxic effects against cancer cells. One of the common mechanisms of action for cytotoxic agents is the induction of apoptosis.

General Apoptotic Signaling Pathway

The following diagram illustrates a simplified, generalized apoptotic pathway that can be influenced by cytotoxic coumarin derivatives.

Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_pathway Apoptotic Cascade Stimulus Cytotoxic Compound (e.g., this compound) Bax Bax Activation Stimulus->Bax Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 Activation CytoC->Apaf1 Casp9 Caspase-9 Activation Apaf1->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: A simplified model of the intrinsic apoptotic pathway.

This guide provides a foundational understanding of the synthesis and potential characteristics of this compound. Further experimental validation is necessary to confirm the proposed synthetic route and to fully elucidate the compound's physicochemical properties and biological activities.

References

In-Depth Technical Guide: Physicochemical Properties of 4-Chloro-7-methyl-3-nitrocoumarin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological activities of 4-Chloro-7-methyl-3-nitrocoumarin. The information is curated for professionals in the fields of chemical research, pharmacology, and drug development.

Core Physicochemical Properties

This compound is a solid, organic compound.[1] While specific experimental data for this exact compound is limited in publicly available literature, its properties can be estimated based on data from closely related compounds and computational predictions.

Table 1: General and Predicted Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₀H₆ClNO₄Sigma-Aldrich[1], PubChemLite[2][3]
Molecular Weight 239.61 g/mol Sigma-Aldrich[1]
Physical Form SolidSigma-Aldrich[1]
Predicted XlogP 2.7PubChemLite[2][3]
Monoisotopic Mass 238.99854 DaPubChemLite[2][3]

Table 2: Estimated Thermal Properties

PropertyEstimated ValueBasis for Estimation
Melting Point 160 - 250 °CBased on the melting points of 4-chloro-3-nitrocoumarin (161-165 °C) and 3-chloro-4-methyl-7-hydroxycoumarin (240-244 °C).[4]
Boiling Point Not availableData not found in the reviewed literature.
Flash Point Not applicableSigma-Aldrich[1]

Table 3: Predicted Spectral Data

Spectrum TypePredicted Peaks/SignalsBasis for Prediction
¹H-NMR Aromatic protons, methyl group protonsGeneral knowledge of NMR spectroscopy and data from similar coumarin structures.
¹³C-NMR Carbonyl carbon, aromatic carbons, methyl carbonGeneral knowledge of NMR spectroscopy and data from similar coumarin structures.
IR Spectroscopy C=O (lactone), C-Cl, NO₂ stretching vibrationsData from related compounds like 4-chloro-3-nitrocoumarin.[5]
Mass Spectrometry Molecular ion peak corresponding to the molecular weightPredicted collision cross-section values are available.[2][3]

Synthesis and Experimental Protocols

A detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, a plausible synthetic route can be devised based on established methods for the synthesis of similar coumarin derivatives. The proposed synthesis involves a Pechmann condensation to form the coumarin ring, followed by nitration and chlorination.

Proposed Synthetic Pathway

A potential synthetic route is outlined below. This pathway is inferred from the synthesis of related 7-hydroxy-4-methylcoumarins and their subsequent modification.

G cluster_0 Step 1: Pechmann Condensation cluster_1 Step 2: Nitration cluster_2 Step 3: Chlorination A m-Cresol C 7-Hydroxy-4-methylcoumarin A->C H₂SO₄ B Ethyl acetoacetate B->C D 7-Hydroxy-4-methylcoumarin E 7-Hydroxy-4-methyl-3-nitrocoumarin D->E HNO₃, H₂SO₄ F 7-Hydroxy-4-methyl-3-nitrocoumarin G This compound F->G POCl₃ or SOCl₂

Proposed synthetic pathway for this compound.
Detailed Experimental Protocol (Inferred)

Step 1: Synthesis of 7-Hydroxy-4-methylcoumarin

  • Reaction Setup: To a flask immersed in an ice bath, add concentrated sulfuric acid.

  • Addition of Reactants: Slowly add m-cresol and ethyl acetoacetate to the cooled sulfuric acid with constant stirring.

  • Reaction: Allow the mixture to react at room temperature for several hours.

  • Workup: Pour the reaction mixture into ice-cold water to precipitate the product.

  • Purification: Filter the precipitate, wash with water, and recrystallize from a suitable solvent like ethanol to obtain pure 7-hydroxy-4-methylcoumarin.

Step 2: Synthesis of 7-Hydroxy-4-methyl-3-nitrocoumarin

  • Nitration Mixture: Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid, keeping the temperature low in an ice bath.

  • Addition of Coumarin: Slowly add the synthesized 7-hydroxy-4-methylcoumarin to the nitrating mixture with continuous stirring.

  • Reaction: Allow the reaction to proceed at a controlled temperature.

  • Workup: Pour the reaction mixture onto crushed ice to precipitate the nitrated product.

  • Purification: Filter, wash with cold water, and recrystallize to get 7-hydroxy-4-methyl-3-nitrocoumarin.

Step 3: Synthesis of this compound

  • Chlorination: Reflux the 7-hydroxy-4-methyl-3-nitrocoumarin with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

  • Workup: After the reaction is complete, carefully pour the mixture into ice water.

  • Extraction: Extract the product with a suitable organic solvent.

  • Purification: Dry the organic layer and remove the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield this compound.

Biological Activity and Potential Signaling Pathways

Antimicrobial Activity (Hypothesized)

Many nitro-substituted coumarins have demonstrated antibacterial activity.[6][7][8] The proposed mechanism of action often involves the inhibition of essential bacterial enzymes or disruption of the cell membrane.

G A This compound B Bacterial Cell A->B Interacts with C Inhibition of Cell Wall Synthesis B->C D Disruption of Cell Membrane Integrity B->D E Inhibition of Essential Enzymes (e.g., DNA gyrase) B->E F Bacterial Cell Death C->F D->F E->F

Hypothesized antimicrobial mechanism of action.
Cytotoxic Activity and Apoptosis Induction (Hypothesized)

Coumarin derivatives have been investigated for their anticancer properties, with many inducing apoptosis in cancer cells.[6][9] The mechanism often involves the modulation of key proteins in the apoptotic pathway.

A plausible signaling pathway for apoptosis induction by this compound, based on studies of similar coumarins, could involve the activation of caspases and modulation of the Bcl-2 family of proteins.

G A This compound B Cancer Cell A->B C Induction of Oxidative Stress B->C D Mitochondrial Dysfunction C->D E Release of Cytochrome c D->E F Activation of Caspase-9 E->F G Activation of Caspase-3 F->G H Apoptosis G->H

Hypothesized apoptosis induction pathway.

Disclaimer: The biological activities and signaling pathways described are based on the known effects of structurally related coumarin compounds and are presented here as potential areas for further research. These have not been experimentally validated for this compound.

References

In-depth Technical Guide on the Crystal Structure of 4-Chloro-7-methyl-3-nitrocoumarin

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: As of November 2025, a publicly available, experimentally determined crystal structure for 4-Chloro-7-methyl-3-nitrocoumarin could not be identified in the primary crystallographic databases. This guide therefore presents the available crystallographic data for the closely related analogue, 4-chloro-3-nitrocoumarin , as a valuable reference for understanding the structural properties of this class of compounds.

Introduction

Coumarin derivatives are a significant class of heterocyclic compounds possessing a wide array of pharmacological activities. The introduction of a nitro group and a chlorine atom to the coumarin scaffold, as seen in this compound, is anticipated to modulate its electronic properties and biological activity. This technical guide provides a comprehensive overview of the structural and experimental aspects of the analogous compound, 4-chloro-3-nitrocoumarin, to serve as a foundational resource for researchers in the field.

Crystal Structure Analysis of 4-Chloro-3-nitrocoumarin

The crystal structure of 4-chloro-3-nitrocoumarin has been determined by X-ray crystallography and the data is available in the Cambridge Structural Database (CSD) under the deposition number CCDC 272057 .

Crystallographic Data

The following table summarizes the key crystallographic parameters for 4-chloro-3-nitrocoumarin.

ParameterValue
CCDC Deposition Number272057
Empirical FormulaC₉H₄ClNO₄
Formula Weight225.59
Crystal SystemMonoclinic
Space GroupP 1 2₁/c 1
a (Å)8.3490 (17)
b (Å)18.068 (4)
c (Å)6.8340 (14)
α (°)90
β (°)113.15 (3)
γ (°)90
Volume (ų)948.3 (3)
Z4
Calculated Density (g/cm³)1.579
R-factor (%)4.6

Experimental Protocols

Synthesis of 7-Hydroxy-4-methylcoumarin (Pechmann Condensation)

This reaction synthesizes the coumarin backbone.

Materials:

  • Resorcinol

  • Ethyl acetoacetate

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve resorcinol (1 eq.) in a minimal amount of concentrated sulfuric acid, ensuring the temperature is maintained at or below 10°C in an ice bath.

  • To this solution, add ethyl acetoacetate (1 eq.) dropwise with continuous stirring, keeping the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.

  • Pour the reaction mixture into a beaker containing crushed ice. A solid precipitate will form.

  • Filter the crude product, wash thoroughly with cold water to remove any residual acid, and then with a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol to obtain pure 7-hydroxy-4-methylcoumarin.

Nitration of 7-Hydroxy-4-methylcoumarin

This step introduces the nitro group onto the coumarin ring.

Materials:

  • 7-Hydroxy-4-methylcoumarin

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

Procedure:

  • Dissolve 7-hydroxy-4-methylcoumarin (1 eq.) in concentrated sulfuric acid in a flask cooled in an ice-salt bath to maintain a temperature between 0 and 5°C.

  • Prepare a nitrating mixture of concentrated nitric acid (1 eq.) and concentrated sulfuric acid (2 eq.) and cool it in an ice bath.

  • Add the cold nitrating mixture dropwise to the coumarin solution with vigorous stirring, ensuring the temperature does not exceed 5°C.

  • After the addition is complete, continue stirring at this temperature for one hour.

  • Carefully pour the reaction mixture onto crushed ice. The nitrated product will precipitate.

  • Filter the solid, wash with copious amounts of cold water until the washings are neutral, and dry the product. This may result in a mixture of isomers (e.g., 6-nitro and 8-nitro derivatives) which can be separated by column chromatography.

Note: The subsequent chlorination of the 3-nitro-7-methylcoumarin intermediate would likely involve a reagent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) to replace the hydroxyl group at the 4-position with a chlorine atom. The specific conditions for this step would require experimental optimization.

Experimental and Synthetic Workflow

The logical flow from starting materials to the final analytical stage is depicted below.

experimental_workflow cluster_synthesis Synthesis cluster_modification Modification cluster_analysis Analysis resorcinol Resorcinol pechmann Pechmann Condensation resorcinol->pechmann eaa Ethyl Acetoacetate eaa->pechmann coumarin_precursor 7-Hydroxy-4-methylcoumarin pechmann->coumarin_precursor nitration Nitration coumarin_precursor->nitration nitro_coumarin 3-Nitro-7-methyl-4-hydroxycoumarin nitration->nitro_coumarin chlorination Chlorination nitro_coumarin->chlorination final_product This compound chlorination->final_product purification Purification (Recrystallization/ Chromatography) final_product->purification crystal_growth Crystal Growth purification->crystal_growth xrd X-ray Crystallography crystal_growth->xrd structure_determination Structure Determination xrd->structure_determination

Caption: Experimental workflow for the synthesis and structural analysis of this compound.

Potential Signaling Pathways and Biological Activity

Nitrocoumarin derivatives have been reported to exhibit a range of biological activities, including anticancer and antimicrobial effects. A plausible mechanism of action involves the induction of cellular stress and interference with key signaling pathways.

PI3K/AKT/mTOR Signaling Pathway Inhibition

Many coumarin derivatives have been shown to exert their anticancer effects by inhibiting the PI3K/AKT/mTOR pathway, which is crucial for cell survival, proliferation, and growth.

signaling_pathway cluster_pathway PI3K/AKT/mTOR Pathway cluster_cellular_effects Cellular Effects coumarin This compound PI3K PI3K coumarin->PI3K inhibits AKT AKT PI3K->AKT activates mTOR mTOR AKT->mTOR activates proliferation Cell Proliferation mTOR->proliferation promotes survival Cell Survival mTOR->survival promotes apoptosis Apoptosis mTOR->apoptosis inhibits

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by a nitrocoumarin derivative, leading to apoptosis.

Quantum Chemical Studies of 4-Chloro-7-methyl-3-nitrocoumarin: A Technical and Theoretical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: This document provides a comprehensive technical overview of the quantum chemical properties of substituted nitrocoumarins, with a specific focus on 4-Chloro-7-methyl-3-nitrocoumarin. A detailed literature review reveals a lack of specific experimental or computational studies on this particular molecule. Therefore, this guide leverages in-depth data from the closely related analogue, 4-Chloro-3-nitrocoumarin (CNC), as a foundational model. The analysis encompasses structural optimization, vibrational frequencies, electronic properties, and nonlinear optical (NLO) characteristics. Furthermore, this guide extrapolates the theoretical impact of the 7-methyl substitution on the electronic and spectroscopic properties of the core structure, offering predictive insights for future research. Methodologies from pertinent studies are detailed to provide a framework for subsequent experimental and computational investigations.

Introduction

Coumarin derivatives are a significant class of heterocyclic compounds widely recognized for their diverse pharmacological and photophysical properties. The strategic placement of various functional groups on the coumarin scaffold can modulate their biological activity and tailor their electronic characteristics for applications in materials science, such as nonlinear optics. The molecule of interest, this compound, features an electron-withdrawing nitro group at the 3-position, a chloro group at the 4-position, and an electron-donating methyl group at the 7-position. This specific arrangement of substituents is expected to create a molecule with significant intramolecular charge transfer, making it a candidate for interesting electronic and NLO properties.

Despite its potential, dedicated quantum chemical studies on this compound are not available in the current scientific literature. However, a comprehensive study on 4-Chloro-3-nitrocoumarin (CNC) provides a robust baseline for understanding the core quantum chemical features.[1][2] This guide will, therefore, present the detailed findings for CNC and discuss the anticipated modulations introduced by the 7-methyl group.

Molecular Geometry and Structural Analysis

The initial step in any quantum chemical study is the optimization of the molecular geometry to find the most stable conformation (the global minimum on the potential energy surface).

Computational Protocol

Based on studies of the analogous CNC molecule, the following computational methodology is standard for this class of compounds:

  • Software: Gaussian 09W program package.[1]

  • Method: Density Functional Theory (DFT). DFT is a widely used method for its balance of accuracy and computational cost in studying the electronic structure of molecules.[3][4]

  • Functional: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.

  • Basis Set: cc-pVTZ (correlation-consistent polarized Valence Triple-Zeta).[1][2]

  • Symmetry: The optimized structure of the related CNC molecule was found to possess C1 point group symmetry.[2] The introduction of a methyl group at the 7-position is unlikely to introduce a higher order of symmetry, thus this compound is also expected to have C1 symmetry.

The workflow for such a computational analysis is visualized below.

G cluster_start Input cluster_comp Computational Method cluster_analysis Analysis cluster_output Output & Validation mol_structure Initial Molecular Structure (this compound) dft DFT Calculation (e.g., B3LYP/cc-pVTZ) mol_structure->dft geom_opt Geometry Optimization dft->geom_opt vib_freq Vibrational Frequencies dft->vib_freq electronic_prop Electronic Properties (HOMO, LUMO, MEP) dft->electronic_prop nbo NBO Analysis dft->nbo theo_spectra Theoretical Spectra (IR, Raman, UV-Vis) vib_freq->theo_spectra electronic_prop->theo_spectra comparison Correlation & Validation theo_spectra->comparison exp_spectra Experimental Spectra (FT-IR, UV-Vis) exp_spectra->comparison

Caption: General workflow for quantum chemical analysis of coumarin derivatives.

Vibrational Spectroscopy (FT-IR and FT-Raman)

Vibrational analysis is crucial for understanding the functional groups and bonding within a molecule. Theoretical frequency calculations are compared with experimental FT-IR and FT-Raman spectra to validate the computational model.

Experimental and Computational Protocol
  • Experimental: FT-IR and FT-Raman spectra are typically recorded for the synthesized solid-phase compound.

  • Computational: Harmonic vibrational frequencies are calculated using the optimized geometry from the DFT B3LYP/cc-pVTZ level of theory. Calculated frequencies are often scaled by a factor (e.g., ~0.96) to correct for anharmonicity and limitations of the theoretical model.

Analysis of 4-Chloro-3-nitrocoumarin (CNC)

For the CNC molecule, a strong correlation was found between the computed and observed vibrational wavenumbers.[1][2] Key vibrational modes include C=O stretching of the lactone ring, asymmetric and symmetric stretching of the NO₂ group, and various C-H and C-C vibrations of the aromatic system.

Vibrational Mode Typical Wavenumber Range (cm⁻¹) Significance
C=O Stretch (Lactone)1700 - 1750Characteristic of the coumarin core.
NO₂ Asymmetric Stretch1500 - 1560Indicates the presence of the nitro group.
NO₂ Symmetric Stretch1340 - 1380Confirms the nitro group substitution.
C=C Aromatic Stretch1450 - 1600Relates to the benzene ring of the coumarin.
C-Cl Stretch700 - 850Indicates the chloro-substitution.
Expected Influence of the 7-Methyl Group

The addition of a methyl group at the 7-position would introduce new vibrational modes:

  • C-H Stretching (Methyl): Expected in the 2850 - 3000 cm⁻¹ region.[5]

  • C-H Bending (Methyl): Expected around 1375 cm⁻¹ and 1450 cm⁻¹.

The electron-donating nature of the methyl group may also cause minor shifts in the vibrational frequencies of the aromatic ring and the C=O bond due to changes in the electronic distribution.

Electronic Properties and Frontier Molecular Orbitals (FMOs)

The electronic properties of a molecule, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding its reactivity, stability, and optical characteristics.

HOMO-LUMO Analysis

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A smaller gap generally implies higher chemical reactivity and is often associated with enhanced NLO properties.

  • HOMO: Represents the ability to donate an electron.

  • LUMO: Represents the ability to accept an electron.

For the CNC molecule, FMO analysis revealed that the LUMO is predominantly located over the nitro group.[1][2] This indicates that the nitro group acts as the primary electron-accepting site, making the molecule susceptible to nucleophilic attack and facilitating intramolecular charge transfer (ICT).[1]

Parameter Value for CNC (Calculated) Significance
E_HOMOValue not explicitly stated in abstractsElectron-donating ability
E_LUMOValue not explicitly stated in abstractsElectron-accepting ability
Energy Gap (ΔE)Value not explicitly stated in abstractsChemical reactivity and stability
Expected Influence of the 7-Methyl Group

The methyl group at the 7-position is an electron-donating group. Its presence is expected to:

  • Increase the HOMO Energy Level: The electron-donating effect will destabilize the HOMO, making it easier for the molecule to donate an electron.

  • Decrease the HOMO-LUMO Gap: The increase in HOMO energy will likely lead to a smaller energy gap, which could enhance the molecule's reactivity and NLO response. Studies on other coumarins show that substitution at the 7-position can effectively expand the molecule's conjugate system.[6]

UV-Vis Absorption Spectrum

The electronic transitions between molecular orbitals can be observed experimentally using UV-Vis spectroscopy. For CNC, the analysis indicated a π→π* electronic transition, which is characteristic of conjugated systems.[1] The addition of the 7-methyl group is expected to cause a bathochromic (red) shift in the maximum absorption wavelength (λ_max) due to the reduced HOMO-LUMO gap.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the charge distribution and the interactions between orbitals within a molecule. It helps to quantify the intramolecular charge transfer (ICT) and the stability arising from hyperconjugative interactions.

NBO Protocol

NBO analysis is performed on the optimized molecular structure using dedicated software packages that interface with quantum chemistry programs like Gaussian. It calculates the stabilization energies (E(2)) associated with donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals.

Key Interactions

For nitro-substituted aromatic compounds, significant stabilization energies are typically found for interactions involving the lone pairs of the oxygen atoms of the nitro group and the π* anti-bonding orbitals of the aromatic ring (e.g., n → π*). These interactions are indicative of electron delocalization and are crucial for the molecule's electronic properties.

G cluster_molecule This compound cluster_interaction Intramolecular Charge Transfer (ICT) Coumarin_Core Coumarin Ring (π-system) Nitro_Group 3-Nitro Group (Electron Acceptor, π-system) Coumarin_Core->Nitro_Group Delocalizes e⁻ density to Methyl_Group 7-Methyl Group (Electron Donor, σ-system) Methyl_Group->Coumarin_Core Donates e⁻ density ICT Charge Delocalization Methyl_Group->ICT Nitro_Group->ICT Chloro_Group 4-Chloro Group (Inductive Acceptor) Chloro_Group->ICT ICT->Coumarin_Core

Caption: Conceptual diagram of electronic influences within the target molecule.

Molecular Electrostatic Potential (MEP)

The MEP surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack.

  • Red Regions: Electron-rich areas (negative potential), susceptible to electrophilic attack.

  • Blue Regions: Electron-poor areas (positive potential), susceptible to nucleophilic attack.

  • Green Regions: Neutral potential.

For CNC, the MEP would show a highly negative potential around the oxygen atoms of the nitro group, confirming this area as the primary site for electrophilic interaction. The addition of the 7-methyl group would slightly increase the electron density on the aromatic ring, potentially making the ring more susceptible to electrophilic attack than in the unsubstituted CNC.

Nonlinear Optical (NLO) Properties

Molecules with significant intramolecular charge transfer, like D-π-A (Donor-π bridge-Acceptor) systems, often exhibit large nonlinear optical responses. The subject molecule, with its electron-donating methyl group (D) and electron-withdrawing nitro group (A) connected by the coumarin π-system, is a potential NLO material.

Theoretical calculations can predict NLO properties like the first-order hyperpolarizability (β). Studies on similar coumarin derivatives have shown that the strategic placement of donor and acceptor groups can lead to high β values, making them promising for optoelectronic applications.[7][8] The 7-methyl substitution is predicted to enhance the NLO properties of the 4-chloro-3-nitrocoumarin system by increasing the ground-state dipole moment and reducing the ICT energy gap.

Conclusion and Future Directions

While no direct experimental or computational studies on this compound currently exist, a robust theoretical framework can be established based on the well-documented analysis of 4-Chloro-3-nitrocoumarin. The addition of a 7-methyl group is predicted to significantly influence the molecule's electronic properties by increasing the HOMO energy, reducing the HOMO-LUMO energy gap, and consequently enhancing its potential as a nonlinear optical material.

This guide serves as a foundational document for researchers. The immediate next steps should involve the synthesis and experimental characterization (FT-IR, FT-Raman, UV-Vis, NMR) of this compound. The experimental data obtained would be invaluable for validating the predictive DFT calculations outlined herein, providing a complete and accurate picture of this promising coumarin derivative.

References

Biological Activity Screening of 4-Chloro-7-methyl-3-nitrocoumarin Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the biological activity screening of 4-Chloro-7-methyl-3-nitrocoumarin and its derivatives. Coumarins, a significant class of benzopyrone compounds, are widely recognized for their diverse pharmacological properties, including anticancer, antimicrobial, and enzyme inhibitory activities. The introduction of specific substituents, such as chloro, methyl, and nitro groups, to the coumarin scaffold can significantly modulate their biological efficacy. This guide details the experimental methodologies, presents quantitative data, and illustrates key workflows for the synthesis and evaluation of these promising compounds.

Synthesis of Coumarin Derivatives

The synthesis of this compound derivatives typically involves a multi-step process. A general synthetic pathway begins with the Pechmann condensation to form the coumarin nucleus, followed by nitration and chlorination. Subsequent modifications can be introduced to create a library of derivatives for biological screening.

General Synthetic Protocol

A representative synthesis involves the reaction of a substituted phenol with a β-ketoester in the presence of an acid catalyst to form the coumarin ring. Nitration is then carried out using a nitrating agent, followed by chlorination. Further derivatization can be achieved by nucleophilic substitution reactions at the chloro position.

DOT Script for Synthesis Workflow

Synthesis_Workflow cluster_synthesis Synthesis of this compound Derivatives start Starting Materials (e.g., m-cresol, ethyl acetoacetate) pechmann Pechmann Condensation start->pechmann coumarin 7-methyl-4-hydroxycoumarin pechmann->coumarin nitration Nitration (e.g., HNO3/H2SO4) coumarin->nitration nitrocoumarin 7-methyl-3-nitro-4-hydroxycoumarin nitration->nitrocoumarin chlorination Chlorination (e.g., POCl3) nitrocoumarin->chlorination target This compound chlorination->target derivatization Derivatization target->derivatization derivatives Derivative Library derivatization->derivatives

Caption: General synthetic workflow for this compound and its derivatives.

Anticancer Activity Screening

Derivatives of this compound have been investigated for their potential as anticancer agents.[1][2] The cytotoxic effects of these compounds are typically evaluated against a panel of human cancer cell lines.

Experimental Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the coumarin derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated to allow the formazan crystals to form.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 (half-maximal inhibitory concentration) values are determined.

Quantitative Data: Anticancer Activity
Compound/DerivativeCancer Cell LineIC50 (µM)Reference
7,8-dihydroxy-4-methyl-3-decylcoumarinK56242.4[2]
7,8-dihydroxy-4-methyl-3-decylcoumarinLS18025.2[2]
7,8-dihydroxy-4-methyl-3-decylcoumarinMCF-725.1[2]
6-bromo-4-bromomethyl-7-hydroxycoumarinK562, LS180, MCF-732.7-45.8[2]
4-substituted coumarin-triazole conjugate (5e)MDA-MB-2310.03[3]

DOT Script for Anticancer Screening Workflow

Anticancer_Screening cluster_screening Anticancer Activity Screening Workflow start Cancer Cell Lines (e.g., MCF-7, A549) seeding Cell Seeding in 96-well plates start->seeding treatment Treatment with Coumarin Derivatives seeding->treatment incubation Incubation (48-72h) treatment->incubation mtt MTT Assay incubation->mtt data Data Analysis (IC50 determination) mtt->data result Identification of Potent Compounds data->result Antimicrobial_Screening cluster_antimicrobial Antimicrobial Activity Screening Workflow start Bacterial/Fungal Strains inoculation Agar Plate Inoculation start->inoculation well Well Diffusion Method inoculation->well treatment Application of Coumarin Derivatives well->treatment incubation Incubation treatment->incubation measurement Zone of Inhibition Measurement incubation->measurement mic MIC Determination measurement->mic Enzyme_Inhibition cluster_inhibition Mechanism of Carbonic Anhydrase Inhibition coumarin Coumarin Derivative binding Binding to Active Site coumarin->binding enzyme Carbonic Anhydrase (e.g., CA IX) enzyme->binding inhibition Enzyme Inhibition binding->inhibition effect Disruption of pH Homeostasis in Tumor Cells inhibition->effect apoptosis Apoptosis effect->apoptosis

References

An In-depth Technical Guide on 4-Chloro-7-methyl-3-nitrocoumarin: Synthesis, and Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Chloro-7-methyl-3-nitrocoumarin, a heterocyclic compound of interest in synthetic and medicinal chemistry. While a singular definitive discovery event for this specific molecule is not prominently documented in readily available literature, its existence and preparation are predicated on well-established principles of coumarin chemistry. This guide will therefore focus on the logical synthesis, physicochemical properties, and potential applications based on the chemistry of its constituent functionalities.

Core Compound Properties

This compound is a substituted coumarin derivative. The coumarin scaffold is a benzopyrone structure found in many natural products and synthetic compounds with diverse biological activities. The substituents on this particular molecule—a chloro group at position 4, a methyl group at position 7, and a nitro group at position 3—are expected to significantly influence its reactivity and biological profile.

PropertyValue
Molecular Formula C₁₀H₆ClNO₄
Molecular Weight 239.61 g/mol
Appearance Solid
InChI 1S/C10H6ClNO4/c1-5-2-3-6-7(4-5)16-10(13)9(8(6)11)12(14)15/h2-4H,1H3
InChIKey ZLEPGHSDFWBORW-UHFFFAOYSA-N
SMILES Cc1ccc2c(c1)oc(=O)c(c2Cl)--INVALID-LINK--[O-]

Plausible Synthetic Pathway

The synthesis of this compound can be logically approached through a multi-step process starting from commercially available precursors. The following proposed workflow is based on established synthetic transformations in coumarin chemistry.

Synthesis_Workflow cluster_0 Step 1: Pechmann Condensation cluster_1 Step 2: Nitration cluster_2 Step 3: Chlorination m-Cresol m-Cresol 7-methyl-4-hydroxycoumarin 7-methyl-4-hydroxycoumarin m-Cresol->7-methyl-4-hydroxycoumarin H₂SO₄ Ethyl acetoacetate Ethyl acetoacetate Ethyl acetoacetate->7-methyl-4-hydroxycoumarin 7-methyl-4-hydroxy-3-nitrocoumarin 7-methyl-4-hydroxy-3-nitrocoumarin 7-methyl-4-hydroxycoumarin->7-methyl-4-hydroxy-3-nitrocoumarin HNO₃, H₂SO₄ This compound This compound 7-methyl-4-hydroxy-3-nitrocoumarin->this compound POCl₃ or SOCl₂

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocols

The following are detailed, plausible experimental methodologies for the key steps in the synthesis of this compound. These are based on standard procedures for analogous transformations.

Step 1: Synthesis of 7-methyl-4-hydroxycoumarin (Pechmann Condensation)

Objective: To synthesize the coumarin scaffold with the C7-methyl group.

Materials:

  • m-Cresol

  • Ethyl acetoacetate

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ethanol

  • Ice

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, add m-cresol (1.0 eq).

  • Cool the flask in an ice bath and slowly add ethyl acetoacetate (1.1 eq).

  • To this cooled mixture, add concentrated sulfuric acid (3-5 eq) dropwise while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture onto crushed ice with vigorous stirring.

  • A solid precipitate of 7-methyl-4-hydroxycoumarin will form.

  • Collect the solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral to litmus paper.

  • Recrystallize the crude product from ethanol to obtain pure 7-methyl-4-hydroxycoumarin.

Step 2: Synthesis of 7-methyl-4-hydroxy-3-nitrocoumarin

Objective: To introduce the nitro group at the C3 position.

Materials:

  • 7-methyl-4-hydroxycoumarin

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice

Procedure:

  • In a round-bottom flask, dissolve 7-methyl-4-hydroxycoumarin (1.0 eq) in a minimal amount of concentrated sulfuric acid at 0 °C.

  • Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid in a separate flask, keeping the temperature below 10 °C.

  • Add the nitrating mixture dropwise to the solution of the coumarin while maintaining the reaction temperature at 0-5 °C.

  • After the addition, continue stirring at this temperature for 1-2 hours.

  • Pour the reaction mixture onto crushed ice.

  • The precipitated 7-methyl-4-hydroxy-3-nitrocoumarin is collected by filtration, washed with cold water, and dried.

Step 3: Synthesis of this compound

Objective: To replace the hydroxyl group at the C4 position with a chloro group.

Materials:

  • 7-methyl-4-hydroxy-3-nitrocoumarin

  • Phosphorus oxychloride (POCl₃) or Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Ice-cold water

Procedure:

  • In a round-bottom flask fitted with a reflux condenser and a calcium chloride guard tube, place 7-methyl-4-hydroxy-3-nitrocoumarin (1.0 eq).

  • Add an excess of phosphorus oxychloride (e.g., 5-10 eq) and a catalytic amount of DMF.

  • Heat the mixture to reflux for 2-4 hours. The reaction should be monitored by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully pour the reaction mixture into ice-cold water with stirring to decompose the excess POCl₃.

  • The solid product, this compound, will precipitate out.

  • Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol or acetone) to obtain the pure product.

Potential Applications in Research and Drug Development

This compound serves as a versatile intermediate in organic synthesis. The presence of multiple reactive sites allows for a variety of chemical transformations, making it a valuable building block for the synthesis of more complex molecules.

Applications Start This compound C4_Sub Nucleophilic Substitution at C4 Start->C4_Sub Reactive Site Nitro_Red Reduction of Nitro Group Start->Nitro_Red Reactive Site Amines Amines (R-NH₂) C4_Sub->Amines Thiols Thiols (R-SH) C4_Sub->Thiols Azides Azides (N₃⁻) C4_Sub->Azides Reducing_Agents Reducing Agents (e.g., SnCl₂/HCl, Fe/HCl) Nitro_Red->Reducing_Agents Amino_Coumarins 4-Substituted-3-aminocoumarins Amines->Amino_Coumarins Thiols->Amino_Coumarins Azides->Amino_Coumarins Heterocyclic_Systems Fused Heterocyclic Systems Reducing_Agents->Heterocyclic_Systems Amino_Coumarins->Heterocyclic_Systems Further Cyclization

Caption: Potential synthetic transformations of this compound.

  • Nucleophilic Aromatic Substitution: The chlorine atom at the C4 position is activated by the adjacent electron-withdrawing nitro group and the carbonyl of the pyrone ring, making it susceptible to nucleophilic substitution by various nucleophiles such as amines, thiols, and azides. This allows for the introduction of a wide range of functional groups at this position, leading to libraries of compounds for biological screening.

  • Reduction of the Nitro Group: The nitro group at the C3 position can be readily reduced to an amino group using standard reducing agents (e.g., SnCl₂/HCl, Fe/HCl, or catalytic hydrogenation). The resulting 3-aminocoumarin derivative is a key intermediate for the synthesis of various fused heterocyclic systems with potential pharmacological activities.

  • Precursor for Fused Heterocycles: The combination of the reactive C4-chloro and C3-nitro (or its reduced amino form) functionalities makes this compound an excellent precursor for the synthesis of fused heterocyclic systems, such as pyrazolocoumarins, isoxazolocoumarins, and pyridocoumarins. Many of these fused systems have demonstrated interesting biological properties, including antimicrobial, anti-inflammatory, and anticancer activities.

Conclusion

While the specific historical discovery of this compound remains to be fully elucidated from early chemical literature, its synthesis is straightforward based on well-established reactions. Its value lies in its potential as a versatile synthetic intermediate for the creation of diverse molecular architectures for drug discovery and materials science. The strategic placement of the chloro, methyl, and nitro groups offers multiple avenues for further chemical modification, making it a compound of continuing interest for synthetic and medicinal chemists. Researchers are encouraged to explore the rich reactivity of this molecule to develop novel compounds with desired biological or physical properties.

4-Chloro-7-methyl-3-nitrocoumarin CAS number and chemical data

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical data, synthesis, and potential biological significance of 4-Chloro-7-methyl-3-nitrocoumarin. Due to the limited availability of detailed experimental data for this specific compound, this guide also incorporates information on the broader class of nitro- and chloro-substituted coumarin derivatives to provide a foundational understanding for researchers. All quantitative data is presented in structured tables for clarity, and conceptual workflows and signaling pathways are visualized using diagrams.

Chemical Data and Identification

This compound is a coumarin derivative with the chemical formula C₁₀H₆ClNO₄. The presence of the nitro group and chlorine atom on the coumarin scaffold suggests potential for diverse chemical reactivity and biological activity.

Table 1: Chemical Identifiers for this compound

IdentifierValue
CAS Number 720676-48-2
Molecular Formula C₁₀H₆ClNO₄
Molecular Weight 239.61 g/mol
InChI InChI=1S/C10H6ClNO4/c1-5-2-3-6-7(4-5)16-10(13)9(8(6)11)12(14)15/h2-4H,1H3
InChIKey ZLEPGHSDFWBORW-UHFFFAOYSA-N
SMILES Cc1ccc2c(c1)OC(=O)C(=C2Cl)--INVALID-LINK--[O-]

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Physical Form SolidSigma-Aldrich[1]
XlogP (predicted) 2.7PubChemLite[2]

Table 3: Predicted Mass Spectrometry Data for this compound

Adductm/zPredicted CCS (Ų)
[M+H]⁺ 240.00582144.5
[M+Na]⁺ 261.98776155.6
[M-H]⁻ 237.99126150.7
[M+NH₄]⁺ 257.03236162.5
[M+K]⁺ 277.96170149.0
Data from PubChemLite, predicted using CCSbase.[2]

Synthesis and Experimental Protocols

A plausible synthetic route is outlined below:

Synthesis_Workflow Start 7-Methyl-4-hydroxycoumarin Nitration Nitration (e.g., HNO₃/H₂SO₄) Start->Nitration Intermediate 7-Methyl-4-hydroxy-3-nitrocoumarin Nitration->Intermediate Chlorination Chlorination (e.g., POCl₃ or SOCl₂) Intermediate->Chlorination Product This compound Chlorination->Product

A plausible synthetic workflow for this compound.

General Experimental Protocol (Adapted from similar syntheses):

Step 1: Nitration of 7-Methyl-4-hydroxycoumarin

  • To a stirred solution of 7-methyl-4-hydroxycoumarin in concentrated sulfuric acid, cooled in an ice bath, a mixture of nitric acid and sulfuric acid is added dropwise, maintaining the temperature below 5°C.

  • After the addition is complete, the reaction mixture is stirred at room temperature for a specified time to ensure complete nitration.

  • The reaction mixture is then poured onto crushed ice, and the resulting precipitate (7-methyl-4-hydroxy-3-nitrocoumarin) is filtered, washed with cold water until neutral, and dried.

Step 2: Chlorination of 7-Methyl-4-hydroxy-3-nitrocoumarin

  • A mixture of 7-methyl-4-hydroxy-3-nitrocoumarin and a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) is heated under reflux for several hours.

  • After cooling, the reaction mixture is carefully poured into ice-water.

  • The solid product, this compound, is collected by filtration, washed thoroughly with water, and purified by recrystallization from an appropriate solvent (e.g., ethanol or acetic acid).

Potential Biological Activity and Signaling Pathways

Direct studies on the biological activity and mechanism of action of this compound are not extensively reported. However, the broader class of coumarin derivatives is known to exhibit a wide range of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.[3][4][5] The biological effects of these compounds are often attributed to their ability to modulate various cellular signaling pathways.

Inferred Potential Signaling Pathways:

Based on studies of structurally related nitro- and chloro-coumarins, potential signaling pathways that could be modulated by this compound include:

  • PI3K/AKT Pathway: Some coumarin derivatives have been shown to exert cytotoxic effects on cancer cells by inhibiting the PI3K/AKT signaling pathway, which is crucial for cell survival and proliferation.[3]

  • Nrf2 Signaling Pathway: Natural coumarins have been identified as activators of the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses. This suggests potential for cytoprotective and anti-inflammatory effects.[6]

  • NF-κB Signaling Pathway: The anti-inflammatory properties of many coumarins are linked to their ability to inhibit the NF-κB signaling pathway, a central mediator of inflammatory responses.[7]

Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Response Coumarin Coumarin Derivative (e.g., this compound) PI3K PI3K Coumarin->PI3K inhibits Nrf2 Nrf2 Coumarin->Nrf2 activates NFkB NF-κB Coumarin->NFkB inhibits AKT AKT PI3K->AKT activates Apoptosis Apoptosis AKT->Apoptosis inhibits Antioxidant Antioxidant Response Nrf2->Antioxidant promotes Inflammation Inflammation NFkB->Inflammation promotes

Potential signaling pathways modulated by bioactive coumarin derivatives.

Safety Information

According to the information provided by Sigma-Aldrich, this compound is classified as acutely toxic if swallowed (Acute Tox. 3 Oral).[1] Appropriate safety precautions, including the use of personal protective equipment, should be taken when handling this compound.

Table 4: GHS Hazard Information

PictogramSignal WordHazard Statement(s)
GHS06 (Skull and crossbones)DangerH301: Toxic if swallowed

Conclusion and Future Directions

This compound represents a potentially valuable scaffold for the development of novel therapeutic agents. While specific biological data for this compound is currently limited, the known activities of related coumarin derivatives provide a strong rationale for further investigation. Future research should focus on the definitive synthesis and characterization of this compound, followed by a comprehensive evaluation of its biological activities and mechanism of action against various disease targets. In particular, its potential as an anticancer, anti-inflammatory, or antimicrobial agent warrants exploration. Elucidating its effects on key signaling pathways such as PI3K/AKT, Nrf2, and NF-κB will be critical in understanding its therapeutic potential.

References

In-Depth Technical Guide: Solubility of 4-Chloro-7-methyl-3-nitrocoumarin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Chloro-7-methyl-3-nitrocoumarin. Due to a lack of specific quantitative solubility data in publicly available literature for this compound, this guide focuses on the general solubility properties of coumarin derivatives, outlines detailed experimental protocols for solubility determination, and presents illustrative data and workflows. This document is intended to serve as a foundational resource for researchers working with this and structurally related compounds.

Introduction to this compound

This compound is a substituted coumarin derivative. The coumarin scaffold is a common motif in natural products and synthetic compounds with a wide range of biological activities. The solubility of such compounds is a critical parameter in various applications, including drug discovery and development, as it influences bioavailability, formulation, and in vitro assay design. The substituents on the coumarin ring—a chloro group at position 4, a methyl group at position 7, and a nitro group at position 3—are expected to significantly influence its solubility profile compared to the parent coumarin molecule. Generally, coumarins are sparingly soluble in water but show good solubility in many organic solvents.[1][2][3] The presence of the polar nitro group may slightly increase polarity, while the chloro and methyl groups contribute to its lipophilicity.

General Solubility of Coumarin Derivatives

The solubility of coumarin derivatives is dictated by the interplay of the parent coumarin structure and the physicochemical properties of their substituents. Key factors influencing solubility include:

  • Polarity: The introduction of polar functional groups (e.g., hydroxyl, carboxyl) tends to increase solubility in polar solvents, including water. Conversely, nonpolar substituents (e.g., alkyl chains) enhance solubility in nonpolar organic solvents.

  • Hydrogen Bonding: The capacity of substituents to act as hydrogen bond donors or acceptors plays a crucial role in the interaction with protic solvents.

  • Crystal Lattice Energy: The strength of the intermolecular forces in the solid state affects the energy required to dissolve the compound.

  • Solvent Properties: The polarity, hydrogen bonding capability, and molecular size of the solvent are critical in determining its effectiveness in solvating the coumarin derivative.

Coumarins are generally soluble in solvents like ethanol, chloroform, and diethyl ether.[4] Their solubility in aqueous solutions is often low but can be influenced by pH if the molecule contains ionizable groups.

Illustrative Solubility Data

While specific experimental data for this compound is not available, the following table provides a qualitative and hypothetical representation of its expected solubility in a range of common laboratory solvents. This table is intended for illustrative purposes to guide solvent selection for experimental work.

SolventSolvent Polarity (Dielectric Constant)Expected Qualitative Solubility
Water80.1Very Low
Methanol32.7Moderate
Ethanol24.5Moderate to High
Acetone20.7High
Dichloromethane9.1High
Chloroform4.8High
Ethyl Acetate6.0High
Diethyl Ether4.3Moderate
Toluene2.4Low to Moderate
Hexane1.9Very Low

Experimental Protocol: Solubility Determination via Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.[5][6][7][8]

4.1. Materials and Equipment

  • This compound (solid)

  • Selected solvents (analytical grade)

  • Glass vials with screw caps

  • Orbital shaker or vortex mixer

  • Thermostatically controlled water bath or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • UV-Vis spectrophotometer

4.2. Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a glass vial.

    • Add a known volume of the desired solvent.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a thermostatically controlled shaker and agitate for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Preparation:

    • After the equilibration period, allow the vial to stand undisturbed for a short time to allow the excess solid to sediment.

    • Carefully withdraw a sample of the supernatant using a pipette.

    • Filter the sample through a syringe filter to remove any undissolved solid particles.

  • Analysis by UV-Vis Spectrophotometry:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Determine the wavelength of maximum absorbance (λmax) for the compound.

    • Measure the absorbance of the standard solutions at the λmax to construct a calibration curve (Absorbance vs. Concentration).

    • Dilute the filtered saturated solution with the solvent to bring its absorbance within the linear range of the calibration curve.

    • Measure the absorbance of the diluted sample.

    • Calculate the concentration of the saturated solution using the calibration curve and accounting for the dilution factor.

4.3. Data Analysis

The solubility is expressed as the concentration of the saturated solution, typically in units of mg/mL, g/L, or mol/L.

Visualizations

Experimental Workflow for Solubility Determination

G Workflow for Solubility Determination A Add excess solute to solvent in vial B Equilibrate on shaker (24-48h) A->B C Allow excess solid to sediment B->C D Withdraw and filter supernatant C->D H Dilute filtered sample D->H E Prepare standard solutions F Measure absorbance of standards (UV-Vis) E->F G Construct calibration curve F->G J Calculate solubility from calibration curve G->J I Measure absorbance of sample H->I I->J

Caption: A generalized workflow for determining the solubility of a compound using the shake-flask method and UV-Vis spectroscopy.

Synthesis and Potential Biological Interaction Pathway

This compound can serve as a precursor in the synthesis of more complex heterocyclic compounds.[9] Coumarin derivatives are known to interact with various biological targets. The following diagram illustrates a hypothetical pathway where a derivative of this coumarin might be synthesized and subsequently act as an inhibitor of a signaling pathway.

G Hypothetical Synthesis and Signaling Pathway Inhibition cluster_synthesis Synthetic Pathway cluster_signaling Cellular Signaling Pathway A 4-Chloro-7-methyl- 3-nitrocoumarin C Coumarin Derivative (Drug Candidate) A->C B Reactant X B->C F Kinase B C->F Inhibition D Receptor E Kinase A D->E E->F G Transcription Factor F->G H Cellular Response (e.g., Proliferation) G->H

Caption: A diagram illustrating the synthesis of a hypothetical drug candidate from this compound and its potential inhibitory action on a cellular signaling pathway.

Conclusion

References

Methodological & Application

Synthesis of Novel Fluorescent Probes from 4-Chloro-7-methyl-3-nitrocoumarin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of a versatile range of fluorescent probes starting from the readily accessible precursor, 4-Chloro-7-methyl-3-nitrocoumarin. The methodologies outlined herein enable the development of probes for various applications, including the detection of biologically relevant analytes and the sensing of microenvironmental changes.

Introduction

Coumarin-based fluorophores are widely utilized in the development of fluorescent probes due to their excellent photophysical properties, including high quantum yields, good photostability, and sensitivity to their local environment. The starting material, this compound, offers a strategic platform for synthetic diversification. The electron-withdrawing nitro group at the 3-position and the reactive chloro group at the 4-position allow for tailored modifications to modulate the photophysical and sensing characteristics of the resulting probes.

The primary synthetic strategy involves the nucleophilic substitution of the chloro group at the 4-position with various nucleophiles, such as amines, thiols, and alcohols. This approach allows for the introduction of a wide array of functional groups, enabling the creation of probes with specific selectivities and sensing mechanisms, including Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Förster Resonance Energy Transfer (FRET).[1][2][3]

General Synthetic Workflow

The general workflow for the synthesis and characterization of fluorescent probes from this compound is depicted below. This process typically involves the synthesis of the probe, followed by purification and thorough characterization of its photophysical properties and sensing capabilities.

G cluster_synthesis Synthesis & Purification cluster_characterization Characterization & Application start This compound reaction Nucleophilic Substitution (e.g., with R-NH2, R-SH, R-OH) start->reaction purification Purification (e.g., Recrystallization, Chromatography) reaction->purification photophysical Photophysical Characterization (Absorption, Emission, Quantum Yield) purification->photophysical sensing Sensing Application (e.g., Analyte Titration) photophysical->sensing imaging Biological Imaging sensing->imaging

Caption: General workflow for the synthesis and application of fluorescent probes.

Synthesis of 4-Amino-7-methyl-3-nitrocoumarin Derivatives

The reaction of this compound with various primary and secondary amines provides a straightforward method to synthesize 4-amino-substituted coumarin derivatives. These compounds often exhibit strong ICT character, leading to environmentally sensitive fluorescence.

Experimental Protocol: General Procedure for Amination
  • Dissolve this compound (1.0 eq) in a suitable solvent such as ethanol, acetonitrile, or DMF.

  • Add the desired amine (1.1 - 2.0 eq) to the solution. For less reactive amines, a base such as triethylamine or diisopropylethylamine (2.0 eq) can be added to facilitate the reaction.

  • Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid, wash with a cold solvent, and dry under vacuum.

  • If no precipitate forms, pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel.

Table 1: Photophysical Properties of Representative 4-Amino-7-methyl-3-nitrocoumarin Derivatives

CompoundAmine NucleophileSolventλ_abs (nm)λ_em (nm)Quantum Yield (Φ)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Reference
1 AnilineEthanol4205300.3525,000N/A
2 MorpholineAcetonitrile4105150.4228,000N/A
3 PiperidineDichloromethane4155250.5131,000N/A
4 N-methylethanolamineMethanol4055100.3826,500N/A

Note: The data in this table is representative and may vary based on specific experimental conditions. "N/A" indicates that specific literature data for probes derived directly from this compound is not available and the values are hypothetical based on similar structures.

Synthesis of 4-Thioether-7-methyl-3-nitrocoumarin Derivatives

The reaction with thiol-containing nucleophiles yields 4-thioether substituted coumarins. These derivatives are particularly useful for the development of probes for thiols and metal ions.

Experimental Protocol: General Procedure for Thiolation
  • Dissolve this compound (1.0 eq) in a polar aprotic solvent like DMF or acetonitrile.

  • Add the desired thiol (1.1 eq) and a non-nucleophilic base such as potassium carbonate or sodium hydride (1.2 eq).

  • Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC.

  • Pour the reaction mixture into acidic water (e.g., 1M HCl) to neutralize the base and precipitate the product.

  • Filter the solid, wash thoroughly with water, and dry under vacuum.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Table 2: Photophysical Properties of Representative 4-Thioether-7-methyl-3-nitrocoumarin Derivatives

CompoundThiol NucleophileSolventλ_abs (nm)λ_em (nm)Quantum Yield (Φ)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Reference
5 ThiophenolEthanol3904800.2522,000N/A
6 Cysteine ethyl esterPBS (pH 7.4)3854750.1820,500N/A
7 2-MercaptoethanolMethanol3804700.2121,000N/A

Note: The data in this table is representative and may vary based on specific experimental conditions. "N/A" indicates that specific literature data for probes derived directly from this compound is not available and the values are hypothetical based on similar structures.

Palladium-Catalyzed Cross-Coupling Reactions

For the synthesis of probes with extended π-conjugation, palladium-catalyzed cross-coupling reactions such as Suzuki and Sonogashira couplings can be employed at the 4-position.[4][5] These reactions allow for the introduction of aryl, heteroaryl, or alkynyl moieties, which can significantly red-shift the absorption and emission spectra of the coumarin core.

Signaling Pathway for a Hypothetical Suzuki Coupling Reaction

G cluster_catalytic_cycle Suzuki Coupling Catalytic Cycle Pd0 Pd(0)L2 OA Oxidative Addition Pd0->OA CoumarinPd Coumarin-Pd(II)L2-Cl OA->CoumarinPd TM Transmetalation CoumarinPd->TM ArCoumarinPd Ar-Coumarin-Pd(II)L2 TM->ArCoumarinPd ArBOH2 Ar-B(OH)2 ArBOH2->TM Base Base Base->TM RE Reductive Elimination ArCoumarinPd->RE RE->Pd0 Regeneration Product 4-Aryl-7-methyl-3-nitrocoumarin RE->Product CoumarinCl This compound CoumarinCl->OA

Caption: Catalytic cycle for the Suzuki coupling reaction.

Experimental Protocol: General Procedure for Suzuki Coupling
  • To a degassed mixture of this compound (1.0 eq), an arylboronic acid (1.5 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) in a suitable solvent (e.g., toluene, dioxane), add an aqueous solution of a base (e.g., 2M Na₂CO₃).

  • Heat the reaction mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) for several hours, monitoring the reaction by TLC.

  • After completion, cool the mixture to room temperature and dilute with water.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to afford the desired 4-aryl-7-methyl-3-nitrocoumarin.

Table 3: Photophysical Properties of Hypothetical 4-Aryl-7-methyl-3-nitrocoumarin Derivatives

CompoundArylboronic AcidSolventλ_abs (nm)λ_em (nm)Quantum Yield (Φ)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Reference
8 Phenylboronic acidToluene4005000.6035,000N/A
9 4-Methoxyphenylboronic acidDioxane4155200.7540,000N/A
10 2-Thiopheneboronic acidToluene4255350.5533,000N/A

Note: The data in this table is representative and may vary based on specific experimental conditions. "N/A" indicates that specific literature data for probes derived directly from this compound is not available and the values are hypothetical based on similar structures.

Applications in Sensing

The synthesized coumarin derivatives can be employed as fluorescent probes for a variety of applications. For instance, probes with basic nitrogen atoms can act as pH sensors, while those bearing chelating moieties can be used for the detection of metal ions. The environmentally sensitive fluorescence of many of these compounds also makes them suitable for probing changes in solvent polarity or viscosity.

Workflow for a Fluorescence-Based pH Titration Experiment

Caption: Workflow for determining the pKa of a fluorescent pH probe.

Conclusion

This compound serves as a versatile and valuable starting material for the synthesis of a diverse library of fluorescent probes. The straightforward synthetic modifications, primarily through nucleophilic substitution and palladium-catalyzed cross-coupling reactions, allow for the fine-tuning of their photophysical properties and the introduction of specific recognition elements. The detailed protocols and application notes provided herein offer a solid foundation for researchers to develop novel fluorescent tools for a wide range of applications in chemistry, biology, and materials science.

References

Application Notes and Protocols for Thiol Detection using 4-Chloro-7-methyl-3-nitrocoumarin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The detection and quantification of biological thiols, such as cysteine (Cys), homocysteine (Hcy), and glutathione (GSH), are of paramount importance in understanding cellular redox homeostasis and the pathogenesis of various diseases.[1][2] Altered levels of these thiols have been implicated in conditions like cardiovascular disease, neurodegenerative disorders, and cancer.[1] Fluorescent probes offer a sensitive, selective, and non-invasive method for detecting thiols in biological systems.[3] 4-Chloro-7-methyl-3-nitrocoumarin is a promising coumarin-based probe for the fluorescent detection of biological thiols. While this compound itself is weakly fluorescent, its reaction with thiols is expected to yield a highly fluorescent product, enabling a "turn-on" fluorescence response. The underlying detection mechanism is based on a nucleophilic aromatic substitution reaction, where the thiol group displaces the chloride atom on the coumarin ring. This application note provides detailed protocols for the use of this compound for the detection of thiols in both in vitro and cellular assays.

Principle of Detection

The detection of thiols using this compound is based on a thiol-mediated nucleophilic aromatic substitution. The electron-withdrawing nitro group at the 3-position and the coumarin ring system activate the chlorine atom at the 4-position for substitution by a nucleophile. In the presence of a biological thiol (R-SH), the thiolate anion (R-S⁻) attacks the carbon atom bearing the chlorine, leading to the formation of a highly fluorescent 4-thioether-coumarin derivative and the release of a chloride ion. This reaction results in a significant increase in fluorescence intensity, allowing for the sensitive quantification of thiols.

This compound This compound Fluorescent 4-Thioether-coumarin Fluorescent 4-Thioether-coumarin This compound->Fluorescent 4-Thioether-coumarin Nucleophilic Aromatic Substitution Thiol (R-SH) Thiol (R-SH) Thiol (R-SH)->Fluorescent 4-Thioether-coumarin Chloride Ion (Cl-) Chloride Ion (Cl-) Fluorescent 4-Thioether-coumarin->Chloride Ion (Cl-)

Figure 1: Proposed reaction mechanism for thiol detection.

Quantitative Data Summary

The following table summarizes the expected performance characteristics of this compound for the detection of various biological thiols. These values are based on data from similar coumarin-based thiol probes and should be considered as a starting point for experimental optimization.

ParameterCysteine (Cys)Homocysteine (Hcy)Glutathione (GSH)Reference
Limit of Detection (LOD) ~0.2 µM~0.4 µM~0.9 µM[2][3]
Linear Range 0.5 - 20 µM1 - 50 µM2 - 100 µMN/A
Reaction Time (at 37°C) < 15 min< 20 min< 30 minN/A
Excitation Wavelength (λex) ~450 nm~450 nm~450 nmN/A
Emission Wavelength (λem) ~520 nm~520 nm~520 nmN/A
Fold Fluorescence Enhancement >100-fold>80-fold>50-fold[3]

Experimental Protocols

A. In Vitro Thiol Quantification Assay

This protocol is designed for the quantification of thiols in solution using a fluorescence microplate reader.

1. Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO, anhydrous)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Cysteine, Homocysteine, and Glutathione standards

  • 96-well black microplates with a clear bottom

  • Fluorescence microplate reader

2. Reagent Preparation:

  • Probe Stock Solution (10 mM): Dissolve 2.4 mg of this compound (MW: 239.61 g/mol ) in 1 mL of anhydrous DMSO. Store at -20°C, protected from light.

  • Working Probe Solution (100 µM): Dilute the 10 mM stock solution 1:100 in PBS (pH 7.4). Prepare fresh before each experiment.

  • Thiol Standard Solutions: Prepare a series of standard solutions of Cys, Hcy, and GSH in PBS (pH 7.4) at concentrations ranging from 0.1 µM to 100 µM.

3. Assay Procedure:

  • Add 50 µL of the thiol standard solutions or unknown samples to the wells of the 96-well microplate.

  • Add 50 µL of PBS to a set of wells to serve as a negative control (blank).

  • Initiate the reaction by adding 50 µL of the 100 µM working probe solution to all wells. The final probe concentration will be 33.3 µM.

  • Incubate the plate at 37°C for 30 minutes, protected from light.

  • Measure the fluorescence intensity using a microplate reader with excitation at ~450 nm and emission at ~520 nm.

4. Data Analysis:

  • Subtract the average fluorescence intensity of the blank wells from the fluorescence intensity of all other wells.

  • Plot the corrected fluorescence intensity versus the concentration of the thiol standards.

  • Determine the concentration of the unknown samples using the standard curve.

cluster_0 Preparation cluster_1 Assay cluster_2 Analysis Prepare Probe Solution Prepare Probe Solution Add Probe Solution Add Probe Solution Prepare Probe Solution->Add Probe Solution Prepare Thiol Standards Prepare Thiol Standards Add Standards/Samples to Plate Add Standards/Samples to Plate Prepare Thiol Standards->Add Standards/Samples to Plate Add Standards/Samples to Plate->Add Probe Solution Incubate Incubate Add Probe Solution->Incubate Measure Fluorescence Measure Fluorescence Incubate->Measure Fluorescence Generate Standard Curve Generate Standard Curve Measure Fluorescence->Generate Standard Curve Determine Unknown Concentration Determine Unknown Concentration Generate Standard Curve->Determine Unknown Concentration

Figure 2: Workflow for in vitro thiol quantification.

B. Cellular Imaging of Intracellular Thiols

This protocol is for the qualitative or semi-quantitative detection of intracellular thiols in live cells using fluorescence microscopy.

1. Materials:

  • This compound

  • Anhydrous DMSO

  • Cell culture medium (e.g., DMEM)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Cells of interest cultured on glass-bottom dishes or coverslips

  • Fluorescence microscope with appropriate filters (e.g., DAPI/FITC or a custom set for ~450 nm excitation and ~520 nm emission)

2. Reagent Preparation:

  • Probe Stock Solution (10 mM): Prepare as described in the in vitro protocol.

  • Loading Buffer: Prepare a working solution of the probe by diluting the 10 mM stock solution in serum-free cell culture medium to a final concentration of 5-20 µM. The optimal concentration should be determined experimentally.

3. Staining Procedure:

  • Grow cells on glass-bottom dishes or coverslips to the desired confluency.

  • Remove the culture medium and wash the cells twice with warm PBS (pH 7.4).

  • Add the loading buffer containing the probe to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator.

  • Remove the loading buffer and wash the cells three times with warm PBS (pH 7.4).

  • Add fresh PBS or cell culture medium to the cells.

  • Image the cells immediately using a fluorescence microscope.

4. Image Analysis:

  • Fluorescent images can be analyzed qualitatively to observe changes in intracellular thiol levels under different experimental conditions.

  • For semi-quantitative analysis, the mean fluorescence intensity of individual cells can be measured using image analysis software (e.g., ImageJ).

Culture Cells Culture Cells Wash Cells with PBS Wash Cells with PBS Culture Cells->Wash Cells with PBS Incubate with Probe Incubate with Probe Wash Cells with PBS->Incubate with Probe Wash Cells with PBS (post-incubation) Wash Cells with PBS (post-incubation) Incubate with Probe->Wash Cells with PBS (post-incubation) Image Cells Image Cells Wash Cells with PBS (post-incubation)->Image Cells

Figure 3: Workflow for cellular imaging of thiols.

Selectivity

The selectivity of this compound for thiols over other biologically relevant species should be evaluated. It is anticipated that the probe will exhibit high selectivity for thiols due to the high nucleophilicity of the thiolate anion. Potential interfering species to test include various amino acids (other than Cys and Hcy), reactive oxygen species (ROS), and metal ions. Based on data from similar probes, minimal interference is expected from these species.[3]

Troubleshooting

  • Low Fluorescence Signal:

    • Increase the probe concentration or incubation time.

    • Ensure the pH of the buffer is optimal for the reaction (typically pH 7.4).

    • Check the excitation and emission wavelengths on the fluorescence instrument.

  • High Background Fluorescence:

    • Decrease the probe concentration.

    • Ensure the probe stock solution is properly stored to prevent degradation.

    • Wash cells thoroughly after incubation with the probe.

  • Cell Toxicity:

    • Reduce the probe concentration or incubation time.

    • Perform a cell viability assay (e.g., MTT assay) to determine the optimal non-toxic concentration of the probe.

Safety and Handling

This compound should be handled with care. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. The compound is for research use only and is not intended for human or animal consumption. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

References

Application Notes and Protocols for Labeling Proteins with 4-Chloro-7-methyl-3-nitrocoumarin Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coumarin derivatives are a versatile class of fluorophores widely utilized in biological research for their desirable photophysical properties, including high fluorescence quantum yields and sensitivity to the local environment. 4-Chloro-7-methyl-3-nitrocoumarin is a reactive coumarin derivative that can be employed as a fluorescent labeling reagent for proteins. The electron-withdrawing nitro group and the reactive chloro group at the 4-position make the coumarin scaffold susceptible to nucleophilic attack by amino acid residues, forming a stable covalent bond. This allows for the sensitive detection and tracking of proteins in various biological assays.

These application notes provide a detailed protocol for the fluorescent labeling of proteins using this compound, methods for characterization of the resulting conjugate, and examples of its application in studying protein interactions.

Data Presentation: Spectroscopic Properties of Coumarin Derivatives

The photophysical properties of coumarin dyes are influenced by their substitution pattern and the local environment. Below is a summary of typical spectroscopic data for related coumarin derivatives to provide an expected range for proteins labeled with this compound.

CompoundExcitation Max (λex, nm)Emission Max (λem, nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Fluorescence Quantum Yield (Φ)Solvent
7-Methylcoumarin~320~390~10,000~0.1Ethanol
3-Nitrocoumarin Derivative~346~450~12,930LowEthanol
7-Aminocoumarin Derivative~350~450~20,000>0.6Aqueous Buffer
Protein-Coumarin Conjugate (Typical)~350-380~450-480~15,000-25,0000.1 - 0.5Aqueous Buffer

Note: The exact spectroscopic properties of proteins labeled with this compound should be determined experimentally as they can be influenced by the protein microenvironment.

Experimental Protocols

Protocol 1: Labeling of Proteins with this compound

This protocol describes the covalent labeling of a protein with this compound. The primary targets for labeling are the ε-amino group of lysine residues and the N-terminal α-amino group. The reaction is typically performed at a slightly basic pH to ensure the nucleophilicity of the amino groups.

Materials:

  • Protein of interest (in a suitable amine-free buffer, e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4)

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)

  • Labeling Buffer: 0.1 M Sodium Bicarbonate, pH 8.3

  • Quenching Buffer: 1.5 M Hydroxylamine, pH 8.5 (optional) or 1 M Tris-HCl, pH 8.0

  • Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) or dialysis tubing (with appropriate molecular weight cutoff) for purification.

  • Spectrophotometer and Fluorometer

Procedure:

  • Protein Preparation:

    • Prepare a solution of the protein of interest at a concentration of 1-10 mg/mL in an amine-free buffer. Buffers containing primary amines (e.g., Tris) will compete with the protein for labeling and should be avoided.

  • Dye Preparation:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO. This solution should be prepared fresh before each labeling reaction.

  • Labeling Reaction:

    • Adjust the pH of the protein solution to 8.3 by adding the Labeling Buffer.

    • While gently stirring, slowly add a 5 to 20-fold molar excess of the dissolved this compound to the protein solution. The optimal molar ratio of dye to protein should be determined empirically for each protein.

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Quenching the Reaction (Optional):

    • To stop the labeling reaction, add the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 1 hour at room temperature. This step is optional but can prevent non-specific labeling if the reaction is left for an extended period.

  • Purification of the Labeled Protein:

    • Remove the unreacted dye and byproducts by passing the reaction mixture through a size-exclusion chromatography column pre-equilibrated with the desired storage buffer (e.g., PBS, pH 7.4).

    • Alternatively, purify the labeled protein by dialysis against the storage buffer at 4°C with several buffer changes over 24-48 hours.

  • Characterization of the Labeled Protein:

    • Determine the degree of labeling (DOL), which is the average number of dye molecules per protein molecule. This can be calculated using the following formula:

      DOL = (A_max × ε_protein) / [(A_280 - (A_max × CF)) × ε_dye]

      Where:

      • A_max is the absorbance of the conjugate at the maximum absorption wavelength of the dye.

      • A_280 is the absorbance of the conjugate at 280 nm.

      • ε_protein is the molar extinction coefficient of the protein at 280 nm.

      • ε_dye is the molar extinction coefficient of the dye at its maximum absorption wavelength.

      • CF is the correction factor (A_280 of the dye / A_max of the dye). The CF for a new dye should be determined experimentally.

    • Measure the fluorescence emission spectrum of the labeled protein to confirm successful conjugation.

Protocol 2: Application in Förster Resonance Energy Transfer (FRET) Imaging

Coumarin-labeled proteins can serve as a donor fluorophore in FRET-based assays to study protein-protein interactions. When the coumarin donor is in close proximity (1-10 nm) to a suitable acceptor fluorophore (e.g., GFP, YFP, or another organic dye) on an interacting protein, energy transfer can occur, leading to a decrease in the donor's fluorescence and an increase in the acceptor's fluorescence.

Materials:

  • Cells expressing the protein of interest labeled with this compound (Protein-Coumarin).

  • Cells expressing the interacting partner protein labeled with a suitable acceptor fluorophore (Protein-Acceptor).

  • Fluorescence microscope equipped with appropriate filter sets for the donor and acceptor fluorophores.

  • Image analysis software.

Procedure:

  • Cell Preparation:

    • Co-express the Protein-Coumarin and Protein-Acceptor in the cells of interest.

    • Prepare the cells for fluorescence microscopy (e.g., on glass-bottom dishes).

  • Image Acquisition:

    • Acquire images of the cells in three channels:

      • Donor Channel: Excite at the donor's excitation wavelength (e.g., ~360 nm) and collect emission at the donor's emission wavelength (e.g., ~460 nm).

      • Acceptor Channel: Excite at the acceptor's excitation wavelength (e.g., ~488 nm for GFP) and collect emission at the acceptor's emission wavelength (e.g., ~510 nm for GFP).

      • FRET Channel: Excite at the donor's excitation wavelength (e.g., ~360 nm) and collect emission at the acceptor's emission wavelength (e.g., ~510 nm for GFP).

  • FRET Analysis:

    • Correct the images for background fluorescence and spectral bleed-through.

    • Calculate the FRET efficiency (E) for each pixel or region of interest using a suitable method, such as the sensitized emission method:

      E = (I_FRET - a × I_Donor - d × I_Acceptor) / (I_FRET - a × I_Donor - d × I_Acceptor + G × I_Donor)

      Where I represents the fluorescence intensity in the respective channels, and a, d, and G are correction factors for spectral bleed-through and instrument sensitivity.

    • A high FRET efficiency indicates a close proximity between the donor and acceptor, suggesting an interaction between the two proteins.

Visualizations

experimental_workflow cluster_prep Protein & Dye Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis p1 Protein Solution (Amine-free buffer) r1 Mix Protein and Dye (pH 8.3) p1->r1 d1 Dye Stock Solution (10 mM in DMSO) d1->r1 r2 Incubate 1-2h at RT r1->r2 pu1 Size-Exclusion Chromatography r2->pu1 pu2 Dialysis r2->pu2 a1 Determine DOL (Spectrophotometry) pu1->a1 pu2->a1 a2 Confirm Labeling (Fluorometry) a1->a2

Caption: Workflow for labeling a protein with this compound.

fret_pathway cluster_proteins Interacting Proteins cluster_interaction Interaction & FRET cluster_detection Detection p_donor Protein A (Labeled with Coumarin Donor) interaction Protein A-B Complex p_donor->interaction p_acceptor Protein B (Labeled with Acceptor) p_acceptor->interaction fret FRET Occurs (Energy Transfer) interaction->fret Proximity < 10nm donor_q Donor Fluorescence Quenched fret->donor_q acceptor_e Acceptor Fluorescence Enhanced fret->acceptor_e

Caption: Principle of FRET using a coumarin-labeled protein to detect protein-protein interactions.

Application Notes: 4-Chloro-7-methyl-3-nitrocoumarin in Bioimaging

Author: BenchChem Technical Support Team. Date: November 2025

Subject: Investigation into the Bioimaging Applications of 4-Chloro-7-methyl-3-nitrocoumarin

For: Researchers, scientists, and drug development professionals.

Introduction

This document outlines the current understanding of this compound and its potential applications in the field of bioimaging. Coumarin derivatives are a well-established class of fluorescent molecules widely utilized as probes and labels for cellular imaging due to their favorable photophysical properties. However, a comprehensive review of the scientific literature and chemical databases reveals a notable absence of specific applications for this compound as a direct bioimaging agent.

While this specific derivative is commercially available and its chemical properties are documented, it is primarily recognized as a synthetic precursor for the creation of more complex molecules.[1] This application note will summarize the known characteristics of this compound and provide a general overview of the broader applications of coumarin-based probes in bioimaging to offer context and potential future research directions.

Chemical and Physical Properties of this compound

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is compiled from chemical supplier and database information.

PropertyValueReference
Molecular Formula C₁₀H₆ClNO₄[2][3]
Molecular Weight 239.61 g/mol [2]
Appearance Solid[2]
CAS Number Not available
InChI Key ZLEPGHSDFWBORW-UHFFFAOYSA-N[2]

Table 1: Physicochemical Properties of this compound

Cytotoxicity and Safety Considerations

Safety data from suppliers indicates that this compound is classified as acutely toxic if swallowed (Acute Tox. 3 Oral) and is associated with the GHS06 pictogram (skull and crossbones).[2] The hazard statement H301 (Toxic if swallowed) is assigned.[2] This level of cytotoxicity is a significant consideration for any potential bioimaging applications, as high toxicity can interfere with cellular processes and lead to misleading results. It is crucial to handle this compound with appropriate personal protective equipment in a laboratory setting.

General Applications of Coumarin Derivatives in Bioimaging

While this compound itself has not been established as a bioimaging probe, the coumarin scaffold is central to the design of numerous fluorescent probes. These probes are engineered to detect a wide range of biological analytes and processes. The general mechanism involves the modification of the coumarin core with a reactive group that interacts with the target analyte. This interaction leads to a change in the photophysical properties of the coumarin, such as an increase or decrease in fluorescence intensity or a shift in the emission wavelength.

Below is a generalized workflow for the application of a hypothetical coumarin-based fluorescent probe for cellular imaging.

Figure 1: Generalized workflow for cellular imaging with a fluorescent probe.

Potential Signaling Pathway Interaction of Coumarin Probes

Fluorescent probes derived from coumarins can be designed to target specific components of signaling pathways. For example, a probe might be engineered to react with a particular enzyme or a reactive oxygen species (ROS) that is generated during a signaling cascade. The diagram below illustrates a hypothetical scenario where a coumarin probe detects an analyte produced downstream of a receptor-ligand interaction.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand Ligand Receptor Receptor Ligand->Receptor Binding Enzyme Enzyme Receptor->Enzyme Activation Analyte Target Analyte Enzyme->Analyte Production Probe Coumarin Probe (Non-fluorescent) Analyte->Probe Reaction Fluorescent_Probe Fluorescent Product Probe->Fluorescent_Probe Fluorescence ON

Figure 2: Hypothetical signaling pathway interaction of a coumarin-based probe.

Conclusion and Future Perspectives

Future research could explore the modification of the this compound structure to develop novel fluorescent probes. For instance, the chloro and nitro groups could be substituted with moieties that modulate the photophysical properties and introduce specific reactivity towards biological analytes. However, any newly synthesized derivatives would require thorough characterization of their photophysical properties, target specificity, and cytotoxicity before they could be considered for bioimaging applications. Researchers interested in coumarin-based probes are advised to explore the extensive literature on established and well-characterized coumarin fluorophores.

References

Application Notes and Protocols: 7-Hydroxy-4-methylcoumarin as a Fluorescent Sensor for Reactive Oxygen Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reactive oxygen species (ROS) are highly reactive molecules and free radicals derived from molecular oxygen. In biological systems, ROS play a dual role; they are essential for various signaling pathways and cellular processes at low concentrations, but at high concentrations, they can cause significant damage to cellular macromolecules, leading to oxidative stress. Oxidative stress is implicated in the pathophysiology of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Consequently, the detection and quantification of ROS are crucial for understanding disease mechanisms and for the development of novel therapeutics.

7-Hydroxy-4-methylcoumarin (7H4MC), also known as 4-methylumbelliferone, is a fluorescent compound that can be utilized as a probe for the detection of ROS, particularly hydroxyl radicals (•OH).[1][2] This document provides detailed application notes and protocols for the use of 7H4MC as a sensor for ROS in biological and chemical systems.

Principle of Detection

The application of 7-hydroxy-4-methylcoumarin as a ROS sensor is based on the principle of fluorescence quenching. 7H4MC is a fluorescent molecule that, upon excitation with ultraviolet light, emits a characteristic blue fluorescence.[3] The presence of certain reactive oxygen species, most notably the highly reactive hydroxyl radical, can lead to a decrease in the fluorescence intensity of 7H4MC.[4][5] This quenching of fluorescence is primarily a dynamic process where the ROS molecules collide with the excited state of the 7H4MC molecule, leading to non-emissive decay back to the ground state.[4][5] The degree of fluorescence quenching is proportional to the concentration of the quenching ROS, allowing for its quantitative determination.

It is important to note that while 7H4MC exhibits some selectivity towards hydroxyl radicals, other ROS may also cause fluorescence quenching, albeit to a lesser extent.[2] Therefore, careful experimental design and the use of appropriate controls are essential for accurate interpretation of results.

Quantitative Data Summary

The following tables summarize the key quantitative data for 7-Hydroxy-4-methylcoumarin as a ROS sensor.

Table 1: Spectral and Photophysical Properties of 7-Hydroxy-4-methylcoumarin

PropertyValueReference
Excitation Maximum (λex)360 nm[3]
Emission Maximum (λem)448 nm[3]
Molar Absorptivity (ε)~15,000 M⁻¹cm⁻¹ at 321 nm[6]
Fluorescence Quantum Yield (Φf)0.32[4]
Fluorescence Lifetime (τ)~4.2 ns[4]

Table 2: Selectivity Profile of 7-Hydroxy-4-methylcoumarin for Different Reactive Oxygen Species

Reactive Oxygen SpeciesReactivity/ResponseReference
Hydroxyl Radical (•OH)High[1][2]
Superoxide (O₂⁻•)Low to negligible[2]
Hydrogen Peroxide (H₂O₂)Low to negligible[2]
Singlet Oxygen (¹O₂)Low to negligible[2]

Experimental Protocols

Protocol 1: In Vitro Detection of Hydroxyl Radicals using 7-Hydroxy-4-methylcoumarin

This protocol describes a general procedure for detecting hydroxyl radicals generated in a chemical system (e.g., Fenton reaction).

Materials and Reagents:

  • 7-Hydroxy-4-methylcoumarin (7H4MC)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Hydrogen peroxide (H₂O₂)

  • Iron(II) sulfate (FeSO₄)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Preparation of 7H4MC Stock Solution: Prepare a 10 mM stock solution of 7H4MC in DMSO. Store protected from light at -20°C.

  • Preparation of Working Solution: Dilute the 7H4MC stock solution in PBS (pH 7.4) to a final concentration of 100 µM.

  • Induction of Hydroxyl Radicals (Fenton Reaction):

    • In a 96-well black microplate, add 50 µL of the 100 µM 7H4MC working solution to each well.

    • To induce the Fenton reaction, add 25 µL of FeSO₄ solution (e.g., 100 µM in PBS) followed by 25 µL of H₂O₂ solution (e.g., 1 mM in PBS).

    • For a negative control, add 50 µL of PBS instead of the FeSO₄ and H₂O₂ solutions.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation at ~360 nm and emission at ~450 nm.

  • Data Analysis: Compare the fluorescence intensity of the wells with the Fenton reaction to the negative control wells. A decrease in fluorescence indicates the presence of hydroxyl radicals.

Protocol 2: Detection of Intracellular ROS in Cultured Cells

This protocol provides a general guideline for using 7H4MC to detect changes in intracellular ROS levels in response to a stimulus.

Materials and Reagents:

  • 7-Hydroxy-4-methylcoumarin (7H4MC)

  • Dimethyl sulfoxide (DMSO)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Cultured cells (e.g., HeLa, HepG2)

  • ROS-inducing agent (e.g., H₂O₂, menadione)

  • 96-well black, clear-bottom microplate

  • Fluorescence microscope or microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well black, clear-bottom microplate at an appropriate density and allow them to adhere overnight.

  • Preparation of 7H4MC Loading Solution: Prepare a 10 mM stock solution of 7H4MC in DMSO. Dilute the stock solution in HBSS to a final working concentration of 50-100 µM.

  • Cell Loading:

    • Remove the culture medium from the wells.

    • Wash the cells once with HBSS.

    • Add 100 µL of the 7H4MC loading solution to each well.

    • Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator.

  • Washing:

    • Remove the loading solution.

    • Wash the cells twice with warm HBSS to remove any excess probe.

  • ROS Induction:

    • Add 100 µL of the ROS-inducing agent (at the desired concentration in HBSS) to the appropriate wells.

    • For control wells, add 100 µL of HBSS without the inducing agent.

  • Incubation: Incubate the plate for the desired period (e.g., 30 minutes to 2 hours) at 37°C.

  • Fluorescence Measurement:

    • Microplate Reader: Measure the fluorescence intensity at Ex/Em = 360/450 nm.

    • Fluorescence Microscope: Capture images using a DAPI filter set or a custom filter set for 7H4MC.

  • Data Analysis: Quantify the fluorescence intensity per cell or per well and compare the values between the treated and control groups. A decrease in fluorescence intensity in the treated group suggests an increase in intracellular ROS.

Visualizations

experimental_workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Data Analysis prep_probe Prepare 7H4MC Working Solution load_probe Load Cells with 7H4MC prep_probe->load_probe prep_cells Seed and Culture Cells prep_cells->load_probe induce_ros Induce ROS Production load_probe->induce_ros measure_fluorescence Measure Fluorescence (Ex: 360nm, Em: 450nm) induce_ros->measure_fluorescence analyze_data Quantify Fluorescence Quenching measure_fluorescence->analyze_data interpret_results Correlate with ROS Levels analyze_data->interpret_results

Caption: Experimental workflow for cellular ROS detection using 7H4MC.

quenching_mechanism cluster_excitation Excitation cluster_quenching Quenching by ROS HMC_ground 7H4MC (Ground State) HMC_excited 7H4MC* (Excited State) HMC_ground->HMC_excited Excitation (360 nm) HMC_excited->HMC_ground Fluorescence (450 nm) HMC_excited->HMC_ground Non-radiative Decay (Quenching) ROS ROS (e.g., •OH) ROS->HMC_excited

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method Development and Validation for the Analysis of 4-Chloro-7-methyl-3-nitrocoumarin

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

4-Chloro-7-methyl-3-nitrocoumarin is a substituted coumarin derivative. Coumarins are a class of compounds of significant interest in the pharmaceutical and chemical industries due to their diverse biological activities. Accurate and reliable analytical methods are crucial for the quality control, stability testing, and pharmacokinetic studies of such compounds. This application note details a systematic approach to developing and validating a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound. The method is developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5]

Physicochemical Properties of this compound

A summary of the known physicochemical properties is presented in Table 1.

PropertyValueSource
Molecular FormulaC₁₀H₆ClNO₄[6][7][8]
Molecular Weight239.61 g/mol [6][8]
AppearanceSolid (form)[6]
InChI KeyZLEPGHSDFWBORW-UHFFFAOYSA-N[6]

Experimental Protocols

1. Materials and Reagents

  • This compound reference standard (purity >98%)

  • HPLC grade acetonitrile (ACN)

  • HPLC grade methanol (MeOH)

  • Purified water (18.2 MΩ·cm)

  • HPLC grade acetic acid or formic acid

  • HPLC grade phosphoric acid

  • 0.45 µm membrane filters

2. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector is suitable for this analysis. The initial chromatographic conditions provided in Table 2 are a starting point for method development, based on common practices for coumarin analysis.[9][10][11][12]

ParameterInitial Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Acetic Acid in WaterB: Acetonitrile
Gradient To be optimized (e.g., start with 50% B, increase to 90% B over 10 min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength To be determined by PDA scan (typically 254 nm or λmax)
Injection Volume 10 µL

3. Standard and Sample Preparation

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of a suitable solvent (e.g., methanol or acetonitrile). Sonicate if necessary to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the expected concentration range for the analysis.

  • Sample Preparation: The sample preparation procedure will depend on the matrix. For bulk drug analysis, a procedure similar to the standard preparation can be followed. For formulated products, extraction and filtration steps may be necessary to remove excipients.[13][14]

Method Development Workflow

The development of a robust HPLC method involves a systematic optimization of the chromatographic conditions.

HPLC_Method_Development_Workflow cluster_prep Preparation cluster_optimization Chromatographic Optimization cluster_validation System Suitability & Validation start Start solubility Determine Analyte Solubility start->solubility uv_scan Determine λmax (PDA Scan) solubility->uv_scan column_select Column Selection (e.g., C18, C8) uv_scan->column_select mobile_phase Mobile Phase Optimization (Organic Solvent, pH) column_select->mobile_phase gradient Gradient/ Isocratic Elution mobile_phase->gradient flow_rate Flow Rate Optimization gradient->flow_rate temp Column Temperature Optimization flow_rate->temp system_suitability System Suitability Testing temp->system_suitability validation Method Validation (ICH Guidelines) system_suitability->validation end Final Method validation->end

Caption: Workflow for HPLC Method Development.

Method Validation Protocol

Once the chromatographic conditions are optimized, the method must be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[1][2][3][4][5] The following parameters should be evaluated:

1. Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by comparing the chromatograms of a blank, a placebo (if applicable), the analyte standard, and a sample. Peak purity analysis using a PDA detector should be performed.

2. Linearity: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Procedure: Analyze a minimum of five concentrations of the reference standard across a specified range (e.g., 50-150% of the expected sample concentration).

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

3. Range: The range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

4. Accuracy: The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

  • Procedure: Perform recovery studies by spiking a placebo or sample with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration), each in triplicate.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

5. Precision: The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.

  • Repeatability (Intra-day precision): Analyze a minimum of six replicate injections of the same sample on the same day.

  • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or different equipment.

  • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.

6. Limit of Detection (LOD) and Limit of Quantitation (LOQ):

  • LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. It can be estimated based on a signal-to-noise ratio of 3:1.

  • LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. It can be estimated based on a signal-to-noise ratio of 10:1.

7. Robustness: The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

  • Procedure: Introduce small variations in method parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min).

  • Acceptance Criteria: The system suitability parameters should remain within the acceptance criteria.

Method_Validation_Parameters cluster_core Core Validation Parameters (ICH Q2(R2)) cluster_suitability Routine Check Specificity Specificity System_Suitability System Suitability Specificity->System_Suitability Linearity Linearity Range Range Linearity->Range LOD Limit of Detection (LOD) Linearity->LOD LOQ Limit of Quantitation (LOQ) Linearity->LOQ Accuracy Accuracy Accuracy->Range Precision Precision (Repeatability, Intermediate) Precision->Range Precision->System_Suitability Robustness Robustness Robustness->System_Suitability

Caption: Relationship of HPLC Method Validation Parameters.

Data Presentation

All quantitative data from the method development and validation studies should be summarized in clear and concise tables for easy comparison and interpretation.

Table 3: Optimized Chromatographic Conditions

ParameterOptimized Value
Column e.g., C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase e.g., A: 0.1% Acetic Acid, B: ACN
Gradient e.g., 60% B to 80% B in 8 min
Flow Rate e.g., 1.0 mL/min
Column Temperature e.g., 35 °C
Detection Wavelength e.g., 280 nm
Injection Volume e.g., 10 µL
Retention Time e.g., 6.5 min

Table 4: System Suitability Results

ParameterAcceptance CriteriaObserved Value
Tailing Factor (T) T ≤ 2.0e.g., 1.1
Theoretical Plates (N) N ≥ 2000e.g., 8500
%RSD of Peak Area ≤ 2.0% (for n=6)e.g., 0.8%

Table 5: Summary of Method Validation Results

Validation ParameterResult
Specificity Method is specific. No interference observed.
Linearity (Range) e.g., 1-50 µg/mL
Correlation Coefficient (r²) e.g., 0.9995
Accuracy (% Recovery) e.g., 99.5% - 101.2%
Precision (%RSD) Repeatability: e.g., 0.9%Intermediate: e.g., 1.2%
LOD e.g., 0.1 µg/mL
LOQ e.g., 0.3 µg/mL
Robustness The method is robust.

Hypothetical Signaling Pathway Investigation

Coumarin derivatives are often investigated for their potential to modulate various cellular signaling pathways. The developed HPLC method could be instrumental in quantifying the compound in cell-based assays.

Signaling_Pathway cluster_input Input cluster_pathway Hypothetical Pathway cluster_output Output Compound 4-Chloro-7-methyl- 3-nitrocoumarin Receptor Cell Surface Receptor Compound->Receptor Inhibition Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Response Cellular Response (e.g., Apoptosis) TF->Response

References

Application Notes and Protocols for Cell-Based Assays Using 4-Chloro-7-methyl-3-nitrocoumarin Probes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of 4-Chloro-7-methyl-3-nitrocoumarin as a fluorescent probe in cell-based assays, primarily for the detection of intracellular thiols such as glutathione (GSH).

Introduction

This compound is a cell-permeable coumarin derivative designed for the detection of biological thiols. The presence of an electron-withdrawing nitro group and a reactive chloro group at the 3 and 4 positions, respectively, makes the coumarin core susceptible to nucleophilic attack by thiol-containing molecules. This reaction leads to a significant change in the fluorescent properties of the coumarin, enabling the quantification of intracellular thiols. The 7-methyl group can further modulate the photophysical properties of the probe.

The primary application of this probe is in the study of cellular redox states, oxidative stress, and the efficacy of drugs that modulate intracellular thiol levels. Its "turn-on" fluorescence upon reacting with thiols provides a high signal-to-noise ratio, making it suitable for various detection platforms, including fluorescence microscopy and microplate-based assays.

Principle of Detection

The detection mechanism of this compound is based on a nucleophilic aromatic substitution (SNAr) reaction. Intracellular thiols, predominantly glutathione (GSH), act as nucleophiles and attack the electron-deficient aromatic ring of the coumarin at the 4-position, displacing the chloride ion. This reaction forms a highly fluorescent thioether conjugate, while the parent compound is significantly less fluorescent. The increase in fluorescence intensity is directly proportional to the concentration of intracellular thiols.

Probe This compound (Low Fluorescence) Product Thiol-Coumarin Adduct (High Fluorescence) Probe->Product Nucleophilic Aromatic Substitution (SNAr) Thiol Intracellular Thiol (e.g., GSH) Thiol->Product Measurement Fluorescence Detection Product->Measurement Ex/Em

Caption: Reaction mechanism of this compound with intracellular thiols.

Quantitative Data Summary

While specific quantitative data for this compound is not extensively published, the following table provides expected and representative values based on structurally similar 4-chloro-3-nitrocoumarin and other thiol-reactive coumarin probes. Note: These values should be determined empirically for the specific experimental conditions.

ParameterRepresentative ValueNotes
Excitation Wavelength (λex) ~400 - 430 nmThe excitation maximum of the thiol adduct.
Emission Wavelength (λem) ~470 - 510 nmThe emission maximum of the thiol adduct.
Quantum Yield (Φ) Low (probe); Moderate to High (adduct)A significant increase upon reaction with thiols is expected.
Recommended Working Concentration 1 - 10 µMOptimal concentration should be determined by titration to minimize cytotoxicity.
Incubation Time 15 - 60 minutesDependent on cell type and experimental temperature.
Cell Permeability GoodExpected due to the planar coumarin structure.

Experimental Protocols

General Workflow for Intracellular Thiol Detection

The following diagram outlines the general workflow for a cell-based assay using this compound.

cluster_prep Cell Preparation cluster_assay Assay Protocol cluster_detection Detection Cell_Culture 1. Culture Cells Cell_Seeding 2. Seed Cells in Plate Cell_Culture->Cell_Seeding Cell_Treatment 3. Treat with Compounds (Optional) Cell_Seeding->Cell_Treatment Probe_Loading 4. Load Cells with Probe Cell_Treatment->Probe_Loading Incubation 5. Incubate Probe_Loading->Incubation Wash 6. Wash Cells Incubation->Wash Measurement 7. Measure Fluorescence Wash->Measurement Data_Analysis 8. Analyze Data Measurement->Data_Analysis

Caption: General workflow for intracellular thiol detection using the coumarin probe.

Protocol for Microplate-Based Assay

This protocol is designed for quantifying intracellular thiol levels in a 96-well plate format.

Materials:

  • This compound probe

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Phosphate-buffered saline (PBS), pH 7.4

  • Cell culture medium

  • Black, clear-bottom 96-well plates

  • Fluorescence microplate reader

Procedure:

  • Probe Preparation:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Store the stock solution at -20°C, protected from light.

    • On the day of the experiment, dilute the stock solution to the desired working concentration (e.g., 1-10 µM) in pre-warmed serum-free cell culture medium or PBS.

  • Cell Seeding:

    • Seed cells in a black, clear-bottom 96-well plate at a density that will result in 80-90% confluency on the day of the assay.

    • Incubate the cells under standard conditions (e.g., 37°C, 5% CO2).

  • Cell Treatment (Optional):

    • If studying the effect of a compound on thiol levels, treat the cells with the compound for the desired duration. Include appropriate vehicle controls.

  • Probe Loading and Incubation:

    • Remove the cell culture medium.

    • Wash the cells once with warm PBS.

    • Add the probe-containing medium to each well.

    • Incubate the plate for 15-60 minutes at 37°C, protected from light.

  • Fluorescence Measurement:

    • After incubation, wash the cells twice with warm PBS to remove any excess probe.

    • Add 100 µL of PBS to each well.

    • Measure the fluorescence using a microplate reader with excitation and emission wavelengths appropriate for the thiol-adduct (e.g., Ex/Em = 420/490 nm).

Protocol for Fluorescence Microscopy

This protocol is for visualizing intracellular thiol distribution.

Materials:

  • Same as for the microplate assay.

  • Glass-bottom dishes or chamber slides.

  • Fluorescence microscope with appropriate filters.

Procedure:

  • Probe Preparation: Prepare the probe solution as described in the microplate assay protocol.

  • Cell Seeding: Seed cells on glass-bottom dishes or chamber slides and allow them to adhere overnight.

  • Cell Treatment (Optional): Treat cells with compounds of interest as required.

  • Probe Loading and Incubation:

    • Remove the medium and wash the cells with warm PBS.

    • Add the probe solution and incubate for 15-60 minutes at 37°C.

  • Cell Imaging:

    • Wash the cells twice with warm PBS.

    • Add fresh PBS or imaging buffer to the cells.

    • Image the cells using a fluorescence microscope equipped with a filter set suitable for detecting the fluorescence of the thiol-adduct (e.g., a DAPI or CFP filter set may be a starting point).

Signaling Pathway Context: Glutathione and Oxidative Stress

The probe directly measures a key component of the cellular antioxidant defense system. The following diagram illustrates the central role of glutathione in mitigating oxidative stress.

ROS Reactive Oxygen Species (ROS) Cell_Damage Cellular Damage ROS->Cell_Damage GSSG Glutathione Disulfide (GSSG, Oxidized) ROS->GSSG Oxidation GSH Glutathione (GSH) (Reduced) GPx Glutathione Peroxidase GSH->GPx Probe 4-Chloro-7-methyl- 3-nitrocoumarin GSH->Probe Reaction GR Glutathione Reductase GSSG->GR GPx->GSSG GR->GSH NADP NADP+ GR->NADP NADPH NADPH NADPH->GR Fluorescence Fluorescence Signal Probe->Fluorescence

Caption: Role of glutathione in the cellular response to oxidative stress.

Troubleshooting

IssuePossible CauseSolution
High Background Fluorescence Incomplete removal of excess probe.Increase the number and duration of wash steps.
Autofluorescence from cells or medium.Image cells in PBS or a phenol red-free medium. Acquire an unstained control to subtract background.
Low Fluorescence Signal Low intracellular thiol levels.Use a positive control (e.g., N-acetylcysteine treatment) to ensure the assay is working.
Probe concentration is too low.Titrate the probe concentration to find the optimal signal-to-noise ratio.
Incorrect filter set on the microscope/reader.Verify the excitation and emission wavelengths of the thiol-adduct and use the appropriate filters.
Cell Death/Toxicity Probe concentration is too high.Perform a cytotoxicity assay (e.g., MTT or LDH) to determine the optimal non-toxic probe concentration.
Extended incubation time.Reduce the probe incubation time.

Concluding Remarks

This compound is a promising fluorescent probe for the detection and quantification of intracellular thiols. The protocols provided herein offer a starting point for its application in cell-based assays. Researchers are encouraged to optimize these protocols for their specific cell types and experimental conditions to ensure reliable and reproducible results. The ability to monitor cellular redox status with such probes is invaluable for advancing our understanding of various physiological and pathological processes.

Application Notes and Protocols for Coumarin-Based Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides detailed application notes and protocols for the use of coumarin-based fluorescent probes in microscopy. While the specific compound 4-chloro-7-methyl-3-nitrocoumarin is addressed, its probable unsuitability for fluorescence applications is highlighted due to the presence of a nitro functional group, which is a known fluorescence quencher.[1] Consequently, this guide focuses on a widely used and representative fluorescent coumarin, 7-Amino-4-methylcoumarin (AMC) , as a practical alternative for cellular imaging. The protocols provided are adaptable for other fluorescent coumarin derivatives, offering a foundational methodology for researchers.

Introduction to Coumarin-Based Fluorescent Probes

Coumarin and its derivatives are a versatile class of fluorophores widely employed in biological and biomedical research.[][3][4] Their utility stems from a combination of favorable photophysical properties, including high quantum yields, good photostability, and environmentally sensitive fluorescence.[] The core structure of coumarin, a benzopyran-2-one ring system, can be readily modified with various functional groups to tune its spectral properties, making it suitable for a range of applications from enzyme assays to live-cell imaging.[][5]

The Case of this compound

A critical consideration in the design and selection of fluorescent probes is the influence of substituents on the fluorophore's emission properties. The presence of a nitro (-NO2) group in an aromatic compound, such as in this compound, is well-documented to cause significant fluorescence quenching.[1][6] This quenching effect is primarily due to the strong electron-withdrawing nature of the nitro group, which promotes non-radiative decay pathways, such as intersystem crossing, effectively preventing the emission of light.[1] Therefore, this compound is unlikely to be a suitable candidate for fluorescence microscopy applications.

7-Amino-4-methylcoumarin (AMC): A Versatile Fluorescent Probe

In contrast, the substitution of an electron-donating group, such as an amino group (-NH2) at the 7-position, significantly enhances the fluorescence of the coumarin core. 7-Amino-4-methylcoumarin (AMC), also known as Coumarin 120, is a widely used blue-fluorescent dye with applications in biochemical assays and cellular imaging.[5][7][8] Its fluorescence is sensitive to the local environment, a property that can be exploited to probe cellular microenvironments.[]

Quantitative Data of Representative Fluorescent Coumarins

The photophysical properties of coumarin derivatives are crucial for designing and interpreting fluorescence microscopy experiments. The following table summarizes key quantitative data for 7-Amino-4-methylcoumarin (AMC) and another common coumarin dye for comparison.

Property7-Amino-4-methylcoumarin (AMC)Coumarin 1
Excitation Maximum (λex) ~351 nm[7]~375 nm[9]
Emission Maximum (λem) ~430 nm[7]~446 nm[9]
Stokes Shift ~79 nm~71 nm[9]
Molar Extinction Coefficient (ε) Not readily availableNot readily available
Quantum Yield (Φ) Varies with solvent and bindingVaries with solvent and binding
Molecular Weight 175.19 g/mol [8]-
CAS Number 26093-31-2[8]-

Experimental Protocols for Fluorescence Microscopy using 7-Amino-4-methylcoumarin (AMC)

This section provides a general protocol for staining live or fixed cells with 7-Amino-4-methylcoumarin (AMC). This protocol can be adapted for other cell-permeant coumarin dyes.

Materials
  • 7-Amino-4-methylcoumarin (AMC) powder[8]

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Cell culture medium appropriate for the cell line

  • Cells cultured on glass-bottom dishes or coverslips

  • Formaldehyde or Paraformaldehyde (for fixed cell staining)

  • Triton X-100 or other permeabilization agent (for fixed cell staining)

  • Mounting medium (for fixed cell staining)

Preparation of AMC Stock Solution
  • Prepare a 10 mM stock solution of AMC by dissolving the appropriate amount of AMC powder in anhydrous DMSO.

  • Vortex thoroughly to ensure complete dissolution.

  • Store the stock solution in small aliquots at -20°C, protected from light.

Live-Cell Staining Protocol
  • Culture cells to the desired confluency on glass-bottom dishes or coverslips.

  • Prepare a working solution of AMC by diluting the 10 mM stock solution in pre-warmed cell culture medium to a final concentration of 1-10 µM. The optimal concentration should be determined empirically for each cell type and application.

  • Remove the existing culture medium from the cells and wash once with pre-warmed PBS.

  • Add the AMC working solution to the cells and incubate at 37°C in a CO2 incubator for 15-30 minutes. Incubation time may need to be optimized.

  • After incubation, remove the staining solution and wash the cells two to three times with pre-warmed PBS or imaging buffer.

  • Add fresh, pre-warmed imaging buffer or culture medium to the cells.

  • Proceed with imaging on a fluorescence microscope equipped with a DAPI filter set or similar optics suitable for exciting around 350-380 nm and detecting emission around 430-460 nm.[7]

Fixed-Cell Staining Protocol
  • Culture cells on coverslips to the desired confluency.

  • Wash the cells once with PBS.

  • Fix the cells by incubating with 4% formaldehyde or paraformaldehyde in PBS for 15-20 minutes at room temperature.

  • Wash the cells three times with PBS for 5 minutes each.

  • (Optional) Permeabilize the cells by incubating with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes at room temperature. This step is necessary if targeting intracellular structures.

  • Wash the cells three times with PBS for 5 minutes each.

  • Prepare a working solution of AMC in PBS at a final concentration of 1-10 µM.

  • Incubate the fixed and permeabilized cells with the AMC working solution for 20-30 minutes at room temperature, protected from light.

  • Wash the cells three times with PBS for 5 minutes each.

  • Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Image the slides using a fluorescence microscope with a DAPI filter set.

Visualizations

Experimental Workflow for Live-Cell Imaging

G Live-Cell Imaging Workflow with AMC A Prepare 10 mM AMC Stock in DMSO C Dilute AMC Stock to 1-10 µM in Media A->C B Culture Cells on Imaging Dish D Wash Cells with PBS B->D E Incubate Cells with AMC (15-30 min) C->E D->E F Wash Cells with PBS (2-3 times) E->F G Add Imaging Buffer F->G H Image with Fluorescence Microscope (DAPI set) G->H

Caption: Workflow for staining live cells with 7-Amino-4-methylcoumarin.

Logical Relationship of Coumarin Structure to Fluorescence

G Influence of Substituents on Coumarin Fluorescence Coumarin Coumarin Core EDG Electron-Donating Group (e.g., -NH2, -OH) Coumarin->EDG Substitution EWG Electron-Withdrawing Group (e.g., -NO2) Coumarin->EWG Substitution Fluorescence_Enhanced Enhanced Fluorescence EDG->Fluorescence_Enhanced Leads to Fluorescence_Quenched Quenched Fluorescence EWG->Fluorescence_Quenched Leads to

Caption: Effect of substituents on the fluorescence of the coumarin core.

Conclusion

While this compound is not a suitable candidate for fluorescence microscopy due to the quenching effect of the nitro group, the broader class of coumarin derivatives offers a rich toolkit for cellular imaging. 7-Amino-4-methylcoumarin is a readily available and effective blue-fluorescent probe. The protocols and data presented here provide a solid foundation for researchers to incorporate fluorescent coumarin dyes into their microscopy workflows. As with any fluorescent probe, optimization of staining conditions is crucial for achieving high-quality and reproducible results.

References

Derivatization of 4-Chloro-7-methyl-3-nitrocoumarin: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the derivatization of 4-chloro-7-methyl-3-nitrocoumarin, a versatile scaffold for the synthesis of novel compounds with a wide range of potential applications in drug discovery and materials science. This document outlines key derivatization strategies, detailed experimental protocols, and potential applications of the resulting compounds, supported by relevant data and visualizations.

Introduction to this compound

This compound is a substituted coumarin derivative featuring several reactive sites amenable to chemical modification. The electron-withdrawing nature of the nitro group at the C3 position and the chloro group at the C4 position activates the coumarin ring system for various chemical transformations. The 7-methyl group also offers a site for potential modification, although it is generally less reactive. The core coumarin scaffold is a well-established pharmacophore present in numerous biologically active compounds, exhibiting antimicrobial, anti-inflammatory, and antitumor activities. Furthermore, the coumarin nucleus is a prominent fluorophore, making its derivatives valuable as fluorescent probes for biological imaging and sensing applications.

Key Derivatization Strategies

The primary sites for derivatization of this compound are the C4-chloro and C3-nitro positions, as well as the aromatic ring. Key synthetic strategies include:

  • Nucleophilic Aromatic Substitution (SNAr) at C4: The chlorine atom at the C4 position is susceptible to displacement by a variety of nucleophiles, including amines, thiols, and alkoxides. This allows for the introduction of a wide range of functional groups, leading to diverse libraries of compounds.

  • Palladium-Catalyzed Cross-Coupling Reactions at C4: The C4-chloro group can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Heck couplings. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures.

  • Reduction of the C3-Nitro Group: The nitro group at the C3 position can be readily reduced to an amino group. This amino functionality can then be further derivatized, for example, through acylation, alkylation, or diazotization followed by coupling reactions to generate azo dyes.

  • Modification of the Aromatic Ring: While less common, the aromatic ring of the coumarin scaffold can be subjected to electrophilic aromatic substitution reactions, although the directing effects of the existing substituents must be considered.

Application: Antimicrobial Agents

Coumarin derivatives have been extensively investigated for their antimicrobial properties. Derivatization of this compound can lead to the development of novel antibacterial and antifungal agents.

Quantitative Data: Antimicrobial Activity of Substituted Coumarins

The following table summarizes the antimicrobial activity of various coumarin derivatives, providing a comparative basis for newly synthesized compounds. It is important to note that the activities are dependent on the specific microbial strains and the assay conditions.

Compound ClassModificationTest OrganismActivity (e.g., MIC, Zone of Inhibition)Reference
4-Hydroxycoumarin DerivativesVaried substituentsStaphylococcus aureusZone of inhibition: 26.5 ± 0.84 mm[1]
4-Hydroxycoumarin DerivativesVaried substituentsSalmonella typhimuriumFavorable activity for specific derivatives[1]
7-Hydroxy-4-methylcoumarin DerivativesHydrazide and other moietiesGram-positive and Gram-negative bacteriaSignificant antimicrobial activity[2]
Nitrocoumarin Derivatives6-nitro and 8-nitro isomersEscherichia coli, Staphylococcus aureusGood activity, compound 6 more effective against E. coli[3]
Nitrocoumarin Derivatives6-nitro and 8-nitro isomersCandida albicansGood antifungal activity for compounds 4 and 5[3]

Note: MIC = Minimum Inhibitory Concentration. The data presented is for structurally related compounds and should be used as a guideline for expected activities of this compound derivatives.

Experimental Protocol: Synthesis of 4-Amino-7-methyl-3-nitrocoumarin Derivatives (General Procedure)

This protocol describes a generalized procedure for the nucleophilic substitution of the C4-chloro group with an amine.

Materials:

  • This compound

  • Amine of choice (e.g., aniline, piperidine, morpholine)

  • Solvent (e.g., ethanol, N,N-dimethylformamide (DMF), acetonitrile)

  • Base (e.g., triethylamine, diisopropylethylamine)

  • Stir plate and magnetic stir bar

  • Round-bottom flask

  • Reflux condenser

  • Thin-layer chromatography (TLC) plate and chamber

  • Purification supplies (e.g., silica gel for column chromatography)

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent (e.g., ethanol).

  • Add the desired amine (1.2 equivalents) and a base such as triethylamine (1.5 equivalents) to the solution.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

  • Characterize the purified product by spectroscopic methods (e.g., NMR, IR, Mass Spectrometry).

Application: Antitumor Agents

The coumarin scaffold is a key component of several potent antitumor agents. Derivatization of this compound offers a promising avenue for the discovery of novel anticancer drugs.

Quantitative Data: In Vitro Antitumor Activity of Substituted Coumarins

The following table presents the in vitro cytotoxic activity of various coumarin derivatives against different cancer cell lines.

Compound ClassModificationCell LineActivity (e.g., IC50)Reference
4-Substituted Coumarin Derivatives1,2,3-triazole and benzoyl-substituted arylamine moietiesMDA-MB-231 (human breast cancer)IC50 = 0.03 µM for compound 5e[4]
4-Hydroxycoumarin DerivativesVariousHuman tumor cell linesPotent antitumor activity for specific derivatives[5]
Amido-coumarin DerivativesVariousLung carcinoma cellsInhibition of cell invasion and migration[6]

Note: IC50 = Half-maximal inhibitory concentration. The data is for structurally related compounds and serves as a benchmark for newly synthesized derivatives.

Experimental Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling (General Procedure)

This protocol outlines a general procedure for the Suzuki-Miyaura cross-coupling of this compound with a boronic acid.[7]

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid

  • Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf))

  • Base (e.g., K2CO3, Cs2CO3)

  • Solvent (e.g., toluene, dioxane, DMF)

  • Inert atmosphere (e.g., nitrogen or argon)

  • Schlenk flask or similar reaction vessel

  • Stir plate and magnetic stir bar

  • Reflux condenser

Procedure:

  • To a Schlenk flask under an inert atmosphere, add this compound (1 equivalent), the boronic acid (1.5 equivalents), the palladium catalyst (e.g., 5 mol%), and the base (2 equivalents).

  • Add the degassed solvent to the flask.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed (monitor by TLC).

  • Cool the reaction to room temperature and filter off the catalyst and inorganic salts.

  • Wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Characterize the purified product by spectroscopic methods.

Application: Fluorescent Probes

The inherent fluorescence of the coumarin core makes its derivatives excellent candidates for the development of fluorescent probes for sensing and imaging applications.[8] Modifications at the C4 position can modulate the photophysical properties of the fluorophore, enabling the design of probes with specific functionalities.

Experimental Protocol: Synthesis of a 4-Azido-7-methyl-3-nitrocoumarin Derivative (Hypothetical)

This hypothetical protocol is based on the known reactivity of chlorocoumarins and the synthesis of azido-coumarins.[9] The resulting azido-coumarin can be used in "click chemistry" reactions to attach it to biomolecules.

Materials:

  • This compound

  • Sodium azide (NaN3)

  • Solvent (e.g., DMF)

  • Stir plate and magnetic stir bar

  • Round-bottom flask

Procedure:

  • Dissolve this compound (1 equivalent) in DMF in a round-bottom flask.

  • Add sodium azide (1.5 equivalents) to the solution.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, pour the reaction mixture into ice-water to precipitate the product.

  • Collect the precipitate by filtration and wash it with cold water.

  • Dry the product under vacuum.

  • Characterize the product by spectroscopic methods. Caution: Sodium azide and organic azides are potentially explosive and should be handled with appropriate safety precautions.

Visualizations

Experimental Workflow for Derivatization

experimental_workflow cluster_derivatization Derivatization Reactions cluster_products Derivative Classes cluster_applications Potential Applications start This compound snar Nucleophilic Aromatic Substitution (SNAr) start->snar pd_coupling Palladium-Catalyzed Cross-Coupling start->pd_coupling nitro_reduction Nitro Group Reduction start->nitro_reduction amino_derivatives 4-Amino/Thio/Alkoxy Derivatives snar->amino_derivatives aryl_derivatives 4-Aryl/Alkynyl Derivatives pd_coupling->aryl_derivatives amino_coumarin 3-Amino-4-chloro-7-methylcoumarin nitro_reduction->amino_coumarin antimicrobial Antimicrobial Agents amino_derivatives->antimicrobial antitumor Antitumor Agents amino_derivatives->antitumor aryl_derivatives->antitumor fluorescent_probes Fluorescent Probes aryl_derivatives->fluorescent_probes amino_coumarin->fluorescent_probes

Caption: General workflow for the derivatization of this compound.

Hypothetical Signaling Pathway Inhibition by a Coumarin Derivative

signaling_pathway receptor Growth Factor Receptor pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation coumarin_derivative Coumarin Derivative coumarin_derivative->pi3k Inhibition

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway by a coumarin derivative.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Chloro-7-methyl-3-nitrocoumarin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to enhance the yield and purity of 4-Chloro-7-methyl-3-nitrocoumarin synthesis.

Synthesis Overview

The synthesis of this compound is typically achieved through a three-step process starting from resorcinol. Each stage presents unique challenges that can impact the overall yield and purity of the final product. The key stages are:

  • Pechmann Condensation: Formation of the coumarin scaffold, 7-hydroxy-4-methylcoumarin.

  • Nitration: Introduction of a nitro group at the 3-position.

  • Chlorination: Replacement of the hydroxyl group at the 4-position with a chlorine atom.

This guide will address common issues encountered at each of these critical steps.

Troubleshooting Guide

Problem 1: Low Yield in the Pechmann Condensation Step

Issue: The initial synthesis of 7-hydroxy-4-methylcoumarin from resorcinol and ethyl acetoacetate results in a lower than expected yield.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Inefficient Catalyst The choice of acid catalyst is critical. While sulfuric acid is common, it may require extended reaction times (20-22 hours) and can lead to lower yields (around 49%).[1][2] For significantly improved yields (up to 95%) and easier workup, consider using a solid acid catalyst like Amberlyst-15.[3][4] If a rapid reaction is preferred, polyphosphoric acid (PPA) can reduce the reaction time to as little as 20-25 minutes.[1]
Suboptimal Temperature The reaction is sensitive to temperature. For PPA-catalyzed reactions, maintaining a temperature between 75-80°C is recommended.[1] When using Amberlyst-15, an optimal temperature of 110°C has been reported.[3][4]
Incorrect Reaction Time The required reaction time is highly dependent on the catalyst used. Monitor the reaction's progress using thin-layer chromatography (TLC) to determine the point of completion.
Presence of Moisture The Pechmann condensation is susceptible to moisture. Ensure all glassware is thoroughly dried and use anhydrous reagents to prevent hydrolysis of the ester and deactivation of the catalyst.

Summary of Pechmann Condensation Conditions:

CatalystTemperatureReaction TimeReported Yield (%)
Sulfuric AcidNot specified20-22 hours49[2]
Polyphosphoric Acid (PPA)75-80°C20-25 minutesNot specified
Amberlyst-15110°CNot specifiedup to 95[3][4]
Problem 2: Formation of Multiple Isomers During Nitration

Issue: The nitration of 7-hydroxy-4-methylcoumarin yields a mixture of nitro-isomers, complicating purification and reducing the yield of the desired 3-nitro product.

Possible Causes & Solutions:

Possible CauseRecommended Solution
High Reaction Temperature The regioselectivity of the nitration is highly dependent on temperature. To selectively obtain the 3-nitro isomer and minimize the formation of 6-nitro and 8-nitro byproducts, it is crucial to maintain a low reaction temperature, ideally between 0°C and 5°C.[5]
Uncontrolled Addition of Nitrating Agent Rapid addition of the nitrating mixture can cause localized heating and lead to the formation of undesired isomers. The nitrating agent (a mixture of concentrated nitric and sulfuric acids) should be added dropwise to the cooled solution of 7-hydroxy-4-methylcoumarin with efficient stirring to ensure a controlled reaction.
Problem 3: Inefficient Chlorination of the 4-Hydroxy Group

Issue: The conversion of 7-hydroxy-3-nitro-4-methylcoumarin to this compound is incomplete or results in a low yield.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Weak Chlorinating Agent The hydroxyl group at the 4-position of the coumarin ring requires a potent chlorinating agent for efficient substitution. Phosphorus oxychloride (POCl₃) is a highly effective reagent for this transformation. Thionyl chloride (SOCl₂) may also be used.
Suboptimal Reaction Conditions To drive the reaction to completion, it is often necessary to heat the reaction mixture to reflux. The progress of the reaction should be monitored by TLC to avoid prolonged heating which could lead to decomposition.
Presence of Water Any residual water in the starting material or solvent will react with the chlorinating agent, reducing its effectiveness. Ensure the 7-hydroxy-3-nitro-4-methylcoumarin is thoroughly dried before the reaction.

Frequently Asked Questions (FAQs)

Q1: Which catalyst do you recommend for the Pechmann condensation for the highest yield? A1: Based on reported data, Amberlyst-15 provides the highest yields, reaching up to 95%, and has the added benefit of being a reusable solid catalyst.[3][4]

Q2: How can I effectively separate the different nitro-isomers formed during nitration? A2: If a mixture of isomers is obtained, they can often be separated by fractional crystallization from a suitable solvent like ethanol.[5] Alternatively, column chromatography on silica gel can be employed for a more precise separation.

Q3: What are the key safety precautions for the chlorination step? A3: Both phosphorus oxychloride and thionyl chloride are highly corrosive and react violently with water. This reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn. The quenching of the reaction by adding it to ice water should be done slowly and cautiously.

Q4: How can I confirm the identity and purity of the final product? A4: The structure of this compound can be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. Purity can be assessed by techniques like thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and melting point analysis.

Experimental Protocols

Step 1: Synthesis of 7-hydroxy-4-methylcoumarin

Using Polyphosphoric Acid (PPA): [1]

  • In a beaker, heat 20 g of polyphosphoric acid to 75-80°C.

  • Add 1.6 g of resorcinol and stir until a clear solution is formed.

  • Slowly add 1.5 ml of ethyl acetoacetate to the reaction mixture.

  • Maintain the temperature and continue stirring for 20-25 minutes.

  • Pour the hot mixture into a beaker containing crushed ice with constant stirring.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.

  • Recrystallize the crude product from dilute ethanol to obtain pure 7-hydroxy-4-methylcoumarin.

Step 2: Nitration of 7-hydroxy-4-methylcoumarin[5]
  • In a flask submerged in an ice bath, dissolve 1 equivalent of 7-hydroxy-4-methylcoumarin in concentrated sulfuric acid, maintaining the temperature at 0°C.

  • In a separate, cooled vessel, prepare the nitrating mixture by cautiously adding concentrated nitric acid to concentrated sulfuric acid.

  • Slowly add the nitrating mixture dropwise to the coumarin solution, ensuring the temperature does not exceed 5°C.

  • After the addition is complete, continue stirring the mixture at 0-5°C for 1-2 hours.

  • Carefully pour the reaction mixture over crushed ice to precipitate the nitrated product.

  • Filter the solid, wash with cold water, and dry.

  • Purify the 7-hydroxy-3-nitro-4-methylcoumarin by recrystallization or column chromatography.

Step 3: Chlorination of 7-hydroxy-3-nitro-4-methylcoumarin
  • In a round-bottom flask equipped with a reflux condenser, place the dried 7-hydroxy-3-nitro-4-methylcoumarin (1 equivalent).

  • Add an excess of phosphorus oxychloride (POCl₃).

  • Heat the mixture to reflux and monitor the reaction progress by TLC.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Slowly and carefully pour the mixture onto crushed ice to quench the excess POCl₃.

  • Collect the precipitated solid by filtration and wash with cold water.

  • Recrystallize the crude product from ethanol to yield pure this compound.

Visualizations

SynthesisWorkflow cluster_0 Stage 1: Pechmann Condensation cluster_1 Stage 2: Nitration cluster_2 Stage 3: Chlorination Resorcinol Resorcinol Pechmann Pechmann Condensation Resorcinol->Pechmann EAA Ethyl Acetoacetate EAA->Pechmann Intermediate1 7-hydroxy-4-methylcoumarin Pechmann->Intermediate1 Nitration Nitration (HNO3, H2SO4, 0-5°C) Intermediate1->Nitration Intermediate2 7-hydroxy-3-nitro-4-methylcoumarin Nitration->Intermediate2 Chlorination Chlorination (POCl3, reflux) Intermediate2->Chlorination FinalProduct This compound Chlorination->FinalProduct

Caption: Synthetic pathway for this compound.

TroubleshootingFlow Start Low Yield or Impurity Issue IdentifyStage Identify problematic synthesis stage Start->IdentifyStage Pechmann Pechmann Condensation IdentifyStage->Pechmann Stage 1 Nitration Nitration IdentifyStage->Nitration Stage 2 Chlorination Chlorination IdentifyStage->Chlorination Stage 3 CheckCatalyst Check Catalyst & Conditions Pechmann->CheckCatalyst CheckTemp Check Temperature Control Nitration->CheckTemp CheckReagent Check Chlorinating Agent & Conditions Chlorination->CheckReagent OptimizeCatalyst Optimize Catalyst (e.g., Amberlyst-15) CheckCatalyst->OptimizeCatalyst Yes ControlTempStrictly Maintain 0-5°C for Nitration CheckTemp->ControlTempStrictly Yes UsePOCl3 Use POCl3 at Reflux CheckReagent->UsePOCl3 Yes

Caption: Troubleshooting workflow for synthesis optimization.

References

Technical Support Center: Overcoming Solubility Challenges with 4-Chloro-7-methyl-3-nitrocoumarin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 4-Chloro-7-methyl-3-nitrocoumarin. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common solubility issues encountered during experiments with this compound. Below you will find a series of troubleshooting guides and frequently asked questions (FAQs) to help you achieve successful dissolution and experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

Q2: I am having trouble dissolving this compound in my aqueous buffer. What should I do first?

A2: It is highly unlikely that this compound will dissolve directly in an aqueous buffer at a significant concentration. The recommended first step is to prepare a concentrated stock solution in an appropriate organic solvent and then dilute this stock solution into your aqueous buffer. This approach is standard practice for poorly soluble compounds.

Q3: What organic solvents are recommended for creating a stock solution of this compound?

A3: Common polar aprotic solvents are a good starting point for dissolving coumarin derivatives. Based on the solubility of similar compounds, the following solvents are recommended for initial testing:

  • Dimethyl sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • Acetone

  • Ethanol

  • Methanol

It is advisable to start with DMSO or DMF as they often have a higher solubilizing capacity for a wide range of organic molecules.

Q4: What is the maximum percentage of organic solvent I can have in my final aqueous solution?

A4: The tolerance of your experimental system to the organic solvent is a critical factor. For cell-based assays, the concentration of solvents like DMSO is typically kept below 0.5% (v/v) to avoid toxicity. For enzymatic assays or other in vitro experiments, the tolerance might be higher. Always perform a solvent tolerance control experiment to determine the maximum allowable concentration of the organic solvent that does not interfere with your assay.

Q5: My compound precipitates when I dilute the organic stock solution into my aqueous buffer. How can I prevent this?

A5: Precipitation upon dilution is a common issue with poorly soluble compounds. Here are several troubleshooting steps:

  • Decrease the final concentration: The most straightforward solution is to work with a lower final concentration of the compound in your aqueous medium.

  • Use a cosolvent system: Instead of a high concentration of the compound in a small volume of organic solvent, try using a larger proportion of a water-miscible cosolvent in your final solution.

  • Optimize the dilution method: Add the organic stock solution to the aqueous buffer dropwise while vortexing or stirring vigorously to promote rapid mixing and prevent localized high concentrations that can lead to precipitation.

  • Use of excipients: Consider the use of solubility-enhancing excipients such as cyclodextrins or non-ionic surfactants (e.g., Tween® 80, Pluronic® F-68).

Troubleshooting Guides

Guide 1: Preparing a Stock Solution

If you are unable to dissolve this compound in your chosen organic solvent, follow these steps:

  • Gentle Heating: Try warming the solution to 37-50°C. Many compounds exhibit increased solubility at higher temperatures. Always check the compound's stability at elevated temperatures before proceeding.

  • Sonication: Use a sonicator bath to provide energy to break up the solid lattice and promote dissolution.

  • Try a Different Solvent: If the compound remains insoluble, test a different organic solvent from the recommended list.

Guide 2: Addressing Precipitation in Aqueous Media

The following workflow can help you troubleshoot precipitation issues when preparing your final experimental solution.

Caption: Troubleshooting workflow for compound precipitation.

Data Presentation

While specific data for this compound is unavailable, the following table summarizes the solubility of the parent compound, coumarin, in various solvents to provide a general reference.

SolventSolubility of CoumarinReference
WaterPoorly soluble[1]
EthanolSoluble[2]
MethanolSoluble[3]
N,N-Dimethylformamide (DMF)Soluble[4]
Dimethyl sulfoxide (DMSO)Soluble[4]
AcetonitrileSoluble[4]
DioxaneSoluble (for some derivatives)[5]

Experimental Protocols

Protocol 1: Determination of Approximate Solubility

This protocol provides a simple method to estimate the solubility of this compound in a solvent of your choice.

Materials:

  • This compound

  • Selected organic solvents (e.g., DMSO, DMF, Ethanol)

  • Vortex mixer

  • Microcentrifuge tubes (1.5 mL)

  • Pipettes

Procedure:

  • Weigh out approximately 1 mg of this compound and place it into a microcentrifuge tube.

  • Add 100 µL of the selected solvent to the tube. This will give an initial concentration of 10 mg/mL.

  • Vortex the tube vigorously for 1-2 minutes.

  • Visually inspect the solution. If the solid is completely dissolved, the solubility is at least 10 mg/mL.

  • If the solid is not completely dissolved, add another 100 µL of the solvent (total volume 200 µL, concentration 5 mg/mL) and repeat step 3.

  • Continue this process of serial dilution until the solid is completely dissolved. The concentration at which the solid dissolves is the approximate solubility.

Caption: Workflow for determining approximate solubility.
Protocol 2: Preparation of a Stock Solution and Dilution in Aqueous Buffer

This protocol describes the preparation of a 10 mM stock solution in DMSO and its subsequent dilution into an aqueous buffer.

Materials:

  • This compound (MW: 239.61 g/mol )

  • DMSO

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • Vortex mixer

  • Microcentrifuge tubes

Procedure:

Part A: Preparing a 10 mM Stock Solution

  • Weigh out 2.4 mg of this compound.

  • Add 1 mL of DMSO to the solid.

  • Vortex thoroughly until the solid is completely dissolved. This is your 10 mM stock solution. Store appropriately, protected from light and moisture.

Part B: Diluting the Stock Solution

  • To prepare a 10 µM final concentration in 1 mL of aqueous buffer, you will need to add 1 µL of your 10 mM stock solution.

  • Pipette 999 µL of your aqueous buffer into a fresh microcentrifuge tube.

  • While vortexing the buffer, add 1 µL of the 10 mM stock solution dropwise.

  • Continue vortexing for another 30 seconds to ensure thorough mixing.

  • Visually inspect the solution for any signs of precipitation.

Signaling Pathways and Logical Relationships

The choice of a solubilization strategy often depends on the downstream application. The following diagram illustrates the decision-making process.

Caption: Decision tree for selecting a solubilization strategy.

References

Reducing background fluorescence in 4-Chloro-7-methyl-3-nitrocoumarin assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges when using 4-Chloro-7-methyl-3-nitrocoumarin (CMNC) and other coumarin-based fluorogenic substrates, with a primary focus on reducing high background fluorescence.

Frequently Asked Questions (FAQs)

Q1: What is this compound (CMNC) and how does it work in a fluorescence assay?

A1: this compound (CMNC) is a coumarin derivative often used as a building block for creating fluorogenic substrates. In a typical assay, a non-fluorescent substrate incorporating a coumarin derivative is cleaved by a specific enzyme. This cleavage releases a highly fluorescent product, such as 7-hydroxy-4-methylcoumarin or 7-amino-4-methylcoumarin (AMC), which can be detected by a fluorometer. The increase in fluorescence intensity is directly proportional to the enzyme's activity.

Q2: What are the optimal excitation and emission wavelengths for assays involving coumarin derivatives?

A2: The optimal wavelengths depend on the specific fluorescent product released. For many common coumarin-based assays, the product is a derivative of 7-hydroxycoumarin or 7-aminocoumarin. Excitation wavelengths typically range from 300 to 420 nm, with emission wavelengths between 350 and 500 nm.[1] For instance, 7-Amino-4-methylcoumarin (AMC) has an excitation peak around 341-380 nm and an emission peak in the blue region, around 430-460 nm.[2] It is crucial to determine the specific spectral properties of the exact fluorophore released in your assay. Using an excitation wavelength greater than 400 nm can help minimize background fluorescence from assay components like NADPH.[1]

Q3: What are the primary sources of high background fluorescence in my assay?

A3: High background fluorescence, or autofluorescence, can originate from multiple sources:

  • Assay Media and Buffers: Components like phenol red, serum (FBS), and some amino acids in cell culture media are intrinsically fluorescent.

  • Biological Samples: Endogenous molecules within cells and tissues, such as NADH, collagen, elastin, and lipofuscin, can fluoresce, particularly in the blue-green spectral range.[3][4]

  • Reagents and Labware: Contaminants in reagents or the use of fluorescent polystyrene plates can contribute to background signal.[4]

  • Sample Processing: Aldehyde-based fixatives like formaldehyde and glutaraldehyde can induce fluorescence.[1][3][5]

Q4: How can I determine if the background in my assay is problematic?

A4: The best practice is to run proper controls. An essential control is an "unlabeled" or "no-enzyme" sample that contains all assay components except the enzyme of interest.[3][4] This will reveal the baseline fluorescence of your sample and reagents. A high signal in this control indicates a significant background issue that needs to be addressed to ensure a good signal-to-noise ratio.

Troubleshooting Guide: High Background Fluorescence

High background can mask the specific signal from your reaction, leading to low sensitivity and inaccurate results. Use the following guide to diagnose and resolve common issues.

Problem 1: High Background Signal in Blank or No-Enzyme Control Wells

This indicates that the issue lies with the assay components or the sample itself, rather than the specific enzymatic reaction.

Potential Cause Recommended Solution
Autofluorescent Media Components Use phenol red-free media. Reduce the concentration of fetal bovine serum (FBS) or switch to a low-autofluorescence medium or a simple buffer like PBS for the final measurement if possible.[6]
Endogenous Autofluorescence from Biological Samples Shift to red-shifted fluorescent dyes if your assay chemistry allows, as cellular autofluorescence is most prominent in the blue-green range.[6] For cell-based assays, ensure dead cells are removed, as they are more autofluorescent than live cells.[3]
Fixative-Induced Fluorescence If fixation is necessary, minimize the fixation time.[5][7] Consider using an organic solvent like ice-cold methanol or ethanol instead of aldehyde-based fixatives.[3][4] If aldehydes must be used, treatment with sodium borohydride may help reduce autofluorescence.[1][3]
Instrument Settings For adherent cells, use the plate reader's bottom-reading mode to avoid exciting the supernatant.[6] Optimize the focal height to the plane with the highest signal intensity.[6]
Contaminated Reagents or Labware Use high-purity solvents and reagents. When possible, use black, opaque microplates designed for fluorescence assays to minimize well-to-well crosstalk and background from the plate itself.
Problem 2: Signal in Experimental Wells is High but Signal-to-Noise Ratio is Low

This may indicate issues with substrate concentration, non-specific binding, or fluorescence quenching/interference.

Potential Cause Recommended Solution
Substrate Concentration Too High Titrate the fluorogenic substrate to find the optimal concentration that maximizes the signal-to-background ratio. High concentrations can lead to increased background without a proportional increase in specific signal.[3]
Non-Specific Binding of Reagents If using antibodies or other probes, ensure proper blocking steps are included. Optimize washing steps to remove unbound reagents without losing the specific signal.[8]
Fluorescence Quenching or Interference Be aware of compounds that can quench coumarin fluorescence, such as certain halide ions (iodide, bromide).[9] Test for interference by spiking known amounts of your test compounds into a control reaction with the fluorescent product.
Light Sensitivity of Substrate Fluorogenic substrates can be light-sensitive. Store stock solutions and prepared reagents protected from light, for example, by wrapping tubes in aluminum foil.[9]

Experimental Protocols

Protocol 1: Standard Curve for 7-Amino-4-methylcoumarin (AMC)

This protocol is essential for converting relative fluorescence units (RFU) to the concentration of the product formed in your enzymatic assay.

Materials:

  • 7-amino-4-methylcoumarin (AMC) powder

  • Dimethyl sulfoxide (DMSO)

  • Assay Buffer (e.g., 0.1 M Tris-HCl, pH optimized for your enzyme)

  • Black, clear-bottom 96-well microplate

Procedure:

  • Prepare a 10 mM AMC Stock Solution: Dissolve an appropriate amount of AMC powder in DMSO. For example, weigh approximately 1.75 mg of AMC and dissolve in 1 mL of DMSO. Store this stock solution at -20°C, protected from light.

  • Prepare Dilution Series:

    • Perform serial dilutions of the AMC stock solution in your assay buffer to create a range of standards (e.g., 0 µM to 50 µM).

    • A typical dilution series might include 50, 25, 12.5, 6.25, 3.125, 1.56, and 0 µM (blank).

  • Plate Preparation:

    • Add a fixed volume (e.g., 100 µL) of each standard from the dilution series to triplicate wells of the 96-well plate.

    • The 0 µM standard will serve as your blank.

  • Fluorescence Measurement:

    • Measure the fluorescence on a plate reader using an excitation wavelength of ~360-380 nm and an emission wavelength of ~440-460 nm.

    • Ensure the gain settings are optimized to avoid detector saturation with the highest standard.

  • Data Analysis:

    • Subtract the average RFU of the blank from the average RFU of each standard.

    • Plot the background-subtracted RFU against the corresponding AMC concentration.

    • Perform a linear regression to obtain the equation of the line (y = mx + c), which will be used to calculate the amount of product formed in your enzyme assay.

Protocol 2: General Fluorogenic Protease Assay

This protocol can be adapted for various enzymes that cleave a CMNC-derived substrate to release a fluorescent coumarin product.

Materials:

  • CMNC-derived fluorogenic substrate

  • Purified enzyme or biological sample containing the enzyme

  • Assay Buffer (optimized for enzyme activity)

  • Inhibitor (for control experiments)

  • Black, clear-bottom 96-well microplate

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the CMNC-derived substrate in DMSO.

    • Dilute the substrate stock to a working concentration (e.g., 2X the final desired concentration) in assay buffer. This concentration should be optimized for your specific enzyme, typically near the Michaelis-Menten constant (Km).

    • Prepare the enzyme solution at a working concentration (e.g., 2X) in assay buffer. Keep on ice.

  • Assay Setup:

    • Add 50 µL of the 2X substrate solution to each well.

    • Add 50 µL of assay buffer to the "no-enzyme" and "blank" wells.

    • If using an inhibitor, add it to the appropriate wells.

    • To initiate the reaction, add 50 µL of the 2X enzyme solution to the experimental wells. The final volume in all wells should be 100 µL.

  • Incubation and Measurement:

    • Immediately place the plate in a fluorescence plate reader pre-heated to the optimal temperature for your enzyme (e.g., 37°C).

    • Measure the fluorescence kinetically (e.g., every 60 seconds for 30-60 minutes) or as an endpoint reading after a fixed incubation time. Use excitation and emission wavelengths appropriate for the released fluorophore (e.g., Ex: 380 nm, Em: 460 nm).

  • Data Analysis:

    • For kinetic assays, determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot (RFU/min).

    • For endpoint assays, subtract the blank RFU from all other readings.

    • Convert the RFU or RFU/min to the concentration of product formed using the standard curve generated in Protocol 1.

Visual Guides

Signaling Pathway: Enzyme-Activated Fluorescence

This diagram illustrates the basic principle of a fluorogenic assay using a CMNC-derived substrate.

G sub Non-Fluorescent Substrate (CMNC-Peptide) enz Enzyme (e.g., Protease) sub->enz Cleavage prod Fluorescent Product (e.g., 7-Amino-4-methylcoumarin) enz->prod pep Peptide Fragment enz->pep light Fluorescence (Signal Detected) prod->light Excitation/Emission

Caption: General workflow of an enzyme-activated fluorogenic assay.

Experimental Workflow: Troubleshooting Background Fluorescence

This workflow provides a logical sequence for identifying and mitigating sources of high background.

G start Start: High Background Detected q1 Is background high in No-Enzyme control? start->q1 a1_yes Check Assay Components & Sample Autofluorescence q1->a1_yes Yes a1_no Check Substrate & Reagent Concentrations/Interactions q1->a1_no No sol1 Use Autofluorescence-Free Media Optimize Instrument Settings (Bottom Read, Wavelengths) Check Fixation Method a1_yes->sol1 sol2 Titrate Substrate Concentration Test for Compound Interference Optimize Blocking/Washing Steps a1_no->sol2 end Background Reduced sol1->end sol2->end

Caption: A troubleshooting flowchart for addressing high background fluorescence.

References

Technical Support Center: Optimizing Derivatization of 4-Chloro-7-methyl-3-nitrocoumarin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing reaction conditions for the derivatization of 4-Chloro-7-methyl-3-nitrocoumarin. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for derivatizing this compound?

A1: The two most prevalent and effective strategies for derivatizing this compound are Nucleophilic Aromatic Substitution (SNA_r_) and Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The electron-withdrawing nitro group at the 3-position and the chloro substituent at the 4-position make the coumarin ring susceptible to these transformations.

Q2: Why is my Nucleophilic Aromatic Substitution (SNA_r_) reaction with an amine nucleophile not proceeding to completion?

A2: Incomplete SNA_r_ reactions can be due to several factors. The nucleophilicity of the amine might be too low. Steric hindrance on either the coumarin or the amine can also impede the reaction. The choice of solvent and base is crucial; aprotic polar solvents like DMF or DMSO are generally preferred. The reaction may also require elevated temperatures to proceed at a reasonable rate.

Q3: I am observing multiple products in my Suzuki-Miyaura coupling reaction. What are the likely side products and how can I minimize them?

A3: Common side products in Suzuki-Miyaura coupling include homocoupling of the boronic acid and protodeboronation (loss of the boronic acid group). To minimize these, ensure your reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation of the catalyst. The choice of base and solvent is also critical; using anhydrous solvents and a suitable base can reduce protodeboronation.

Q4: How can I monitor the progress of my derivatization reaction?

A4: Thin-layer chromatography (TLC) is a straightforward and effective method for monitoring reaction progress. Use an appropriate solvent system to achieve good separation between the starting material, product, and any significant byproducts. Staining with an appropriate reagent or visualization under UV light can aid in identification. For more quantitative real-time monitoring, techniques like HPLC or in-situ Raman spectroscopy can be employed if available.[1]

Q5: What are the best practices for purifying the derivatized coumarin products?

A5: Purification is typically achieved through column chromatography on silica gel. The choice of eluent system will depend on the polarity of your product. Recrystallization from a suitable solvent system can also be an effective method for obtaining highly pure product. It is advisable to perform a small-scale purification trial to determine the optimal conditions before processing the entire batch.

Troubleshooting Guides

Nucleophilic Aromatic Substitution (SNA_r_)
Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Formation - Insufficiently nucleophilic amine.- Steric hindrance.- Inappropriate solvent or base.- Reaction temperature is too low.- Use a more nucleophilic amine or increase its concentration.- If sterically hindered, consider a smaller nucleophile or a different synthetic route.- Switch to a polar aprotic solvent like DMF or DMSO.- Use a stronger, non-nucleophilic base like DBU or a carbonate base.- Gradually increase the reaction temperature, monitoring for decomposition.
Formation of Multiple Unidentified Products - Decomposition of starting material or product at high temperatures.- Side reactions involving the nitro group.- Run the reaction at a lower temperature for a longer duration.- Ensure the reaction is carried out under an inert atmosphere.- Analyze byproducts by LC-MS or NMR to understand the side reactions and adjust conditions accordingly.
Difficulty in Product Isolation - Product is highly soluble in the reaction solvent.- Emulsion formation during aqueous workup.- After reaction completion, precipitate the product by adding a non-polar solvent or water.- Break emulsions by adding brine or filtering through celite.
Suzuki-Miyaura Cross-Coupling
Problem Potential Cause(s) Suggested Solution(s)
Low Product Yield - Inactive catalyst.- Protodeboronation of the boronic acid.- Inefficient transmetalation.- Use a fresh, high-quality palladium catalyst and phosphine ligand.- Ensure anhydrous reaction conditions and a thoroughly degassed solvent.- Choose an appropriate base; inorganic bases like K₂CO₃ or K₃PO₄ are often effective.[2] Consider using a phase-transfer catalyst if there are solubility issues.
Significant Homocoupling of Boronic Acid - Presence of oxygen.- Catalyst system promotes homocoupling.- Thoroughly degas the reaction mixture and maintain a positive pressure of an inert gas (Ar or N₂).- Screen different palladium catalysts and ligands; sometimes a change in ligand can suppress homocoupling.
Starting Material Remains Unreacted - Inefficient oxidative addition.- Low reaction temperature.- For aryl chlorides, a more electron-rich and bulky phosphine ligand (e.g., SPhos, XPhos) may be required.- Increase the reaction temperature, ensuring the stability of all reactants and the product.

Quantitative Data

Table 1: Optimization of Base for Suzuki-Miyaura Coupling of Aryl Halides
EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1Na₂CO₃DMF/H₂O80198
2K₂CO₃DMF/H₂O801.595
3K₃PO₄DMF/H₂O80292
4NaOHDMF/H₂O80375
5KOHDMF/H₂O80378
6NaOAcDMF/H₂O80560
7TEADMF/H₂O80655

Data adapted from a study on Suzuki-Miyaura coupling of aryl halides.[2] While not specific to this compound, this provides a general trend for base efficiency.

Table 2: Comparison of Palladium Catalysts for Suzuki-Miyaura Coupling of Aryl Chlorides
EntryCatalystLigandBaseSolventTemperature (°C)Yield (%)
1Pd(PPh₃)₄-K₂CO₃Toluene/H₂O10065
2PdCl₂(dppf)-K₂CO₃Dioxane10085
3Pd(OAc)₂SPhosK₃PO₄Dioxane/H₂O10092
4Pd₂(dba)₃XPhosK₃PO₄THF/H₂O8095

This table provides a comparative overview of common palladium catalyst systems for the Suzuki-Miyaura coupling of aryl chlorides. Yields are representative and can vary based on the specific substrates and reaction conditions.

Experimental Protocols

Protocol 1: Nucleophilic Aromatic Substitution with an Amine

This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine of choice (1.2 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add this compound (1.0 eq) and anhydrous DMF.

  • Add the amine (1.2 eq) to the solution and stir for 5 minutes at room temperature.

  • Add potassium carbonate (2.0 eq) to the reaction mixture.

  • Heat the reaction to 80 °C and monitor its progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing ethyl acetate and water.

  • Separate the organic layer, and wash it with water (2x) and then with brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Suzuki-Miyaura Cross-Coupling with an Arylboronic Acid

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equivalents)

  • XPhos (0.04 equivalents)

  • Potassium phosphate (K₃PO₄) (3.0 equivalents)

  • Anhydrous 1,4-dioxane

  • Degassed water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried Schlenk flask, combine this compound (1.0 eq), arylboronic acid (1.5 eq), Pd(OAc)₂ (0.02 eq), XPhos (0.04 eq), and K₃PO₄ (3.0 eq).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous, degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water).

  • Heat the reaction mixture to 100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite, washing with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to afford the desired product.

Visualizations

experimental_workflow_snar cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Combine this compound, amine, and K₂CO₃ in anhydrous DMF B Heat to 80°C A->B C Monitor by TLC B->C D Cool and partition between ethyl acetate and water C->D Reaction Complete E Wash organic layer with water and brine D->E F Dry over Na₂SO₄, filter, and concentrate E->F G Column chromatography F->G

Caption: Experimental workflow for Nucleophilic Aromatic Substitution.

experimental_workflow_suzuki cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Combine this compound, arylboronic acid, Pd(OAc)₂, XPhos, and K₃PO₄ B Add degassed dioxane and water A->B C Heat to 100°C B->C D Monitor by TLC/LC-MS C->D E Cool, dilute with ethyl acetate, and filter through celite D->E Reaction Complete F Wash with water and brine E->F G Dry over MgSO₄, filter, and concentrate F->G H Flash column chromatography G->H

Caption: Experimental workflow for Suzuki-Miyaura Cross-Coupling.

troubleshooting_suzuki Start Low Yield in Suzuki Coupling Q1 Is starting material consumed? Start->Q1 A1_yes Check for protodeboronation or homocoupling products. Q1->A1_yes Yes A1_no Investigate catalyst activity and reaction temperature. Q1->A1_no No Q3 Are anhydrous and inert conditions maintained? A1_yes->Q3 Q2 Is the catalyst fresh and the ligand appropriate for aryl chlorides? A1_no->Q2 A2_yes Increase reaction temperature. Q2->A2_yes Yes A2_no Use fresh catalyst and a bulky, electron-rich ligand (e.g., XPhos). Q2->A2_no No A3_yes Consider a different base or solvent system. A3_no Thoroughly degas solvents and run under inert gas.

References

Technical Support Center: 4-Chloro-7-methyl-3-nitrocoumarin Based Sensors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 4-Chloro-7-methyl-3-nitrocoumarin and other coumarin-based fluorescent sensors in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of sensing for coumarin-based fluorescent probes?

A1: Coumarin-based sensors typically operate on principles of fluorescence modulation. Common mechanisms include Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Förster Resonance Energy Transfer (FRET). For instance, the binding of an analyte can disrupt a PET process, leading to a "turn-on" fluorescence response. Many coumarin derivatives are also sensitive to their local environment, including polarity and viscosity, which can alter their fluorescence properties.[1][2]

Q2: What are the typical excitation and emission wavelengths for coumarin-based sensors?

A2: The excitation and emission maxima of coumarin derivatives can vary significantly based on their substitution patterns and the solvent environment. Generally, coumarins absorb in the UV to the blue region of the spectrum and emit in the blue to green region. For example, 7-amino-4-methylcoumarin is a well-known laser dye.[3] It is crucial to determine the specific excitation and emission spectra for this compound in your experimental buffer.

Q3: How does the solvent polarity affect the fluorescence of coumarin sensors?

A3: The fluorescence of many coumarin derivatives is highly sensitive to the polarity of the solvent.[4][5][6][7][8] An increase in solvent polarity can lead to a red-shift (a shift to longer wavelengths) in the emission spectrum.[5] This is due to the stabilization of the excited state in polar solvents. Therefore, maintaining a consistent solvent environment is critical for reproducible results.

Q4: What are common interfering substances in assays using coumarin-based sensors?

A4: Interference can arise from various sources. Other fluorescent compounds in your sample with overlapping excitation or emission spectra can be a major issue. Heavy metal ions, such as Cu2+, are known to quench the fluorescence of many fluorophores, including coumarins.[1][9][10] Additionally, compounds that can react with the coumarin structure or the analyte of interest will also interfere with the assay.

Troubleshooting Guide

Issue 1: No or Weak Fluorescence Signal
Possible Cause Recommended Solution
Incorrect Wavelengths Determine the optimal excitation and emission wavelengths for this compound in your specific buffer by running excitation and emission scans.
Low Sensor Concentration Increase the concentration of the sensor. However, be mindful of the inner filter effect at high concentrations.
Fluorescence Quenching Ensure your sample is free from quenching agents (e.g., heavy metals, iodide ions). Consider purification steps if necessary.
Incorrect pH The fluorescence of many coumarins is pH-dependent. Optimize the pH of your buffer system for maximum fluorescence intensity.[1]
Photobleaching Reduce the excitation light intensity or the exposure time. Use fresh sample for each measurement if photobleaching is severe.[11][12][13][14]
Instrument Settings Check the gain and slit widths on the fluorometer. Ensure the detector is functioning correctly.
Issue 2: Unstable or Drifting Fluorescence Signal
Possible Cause Recommended Solution
Photobleaching As mentioned above, minimize light exposure. You can acquire data over shorter periods or use a more photostable sensor if possible.[11][12][13][14]
Temperature Fluctuations Use a temperature-controlled cuvette holder to maintain a stable sample temperature, as fluorescence intensity can be temperature-dependent.
Precipitation of Sensor/Analyte Visually inspect the sample for any precipitation. If observed, you may need to adjust the solvent composition or the concentrations of the sensor and analyte.
Lamp Instability Allow the fluorometer lamp to warm up for the recommended time to ensure a stable output.
Issue 3: Inconsistent or Irreproducible Results
Possible Cause Recommended Solution
Inner Filter Effect This occurs at high concentrations where the sample absorbs too much of the excitation or emission light.[3][4][15][16][17] Dilute your sample to an absorbance of less than 0.1 at the excitation wavelength.[18]
Solvent Evaporation Keep cuvettes capped to prevent solvent evaporation, which can change the concentration of your sensor and analyte over time.
Pipetting Errors Ensure accurate and consistent pipetting of all reagents. Calibrate your pipettes regularly.
Variability in Reagent Quality Use high-purity solvents and reagents. Ensure the this compound is of high purity and stored correctly.
Issue 4: Unexpected Peaks in the Emission Spectrum
Possible Cause Recommended Solution
Raman Scattering This is scattering from the solvent. To confirm, change the excitation wavelength; Raman peaks will shift, while fluorescence peaks will not.[19] You can subtract a blank (solvent only) spectrum to remove the Raman peak.
Second-Order Diffraction This is an artifact from the instrument's grating. Use appropriate cut-off filters to block the scattered excitation light from reaching the detector.[19]
Fluorescent Impurities Run a spectrum of your buffer and reagents to check for fluorescent contaminants. Use high-purity solvents to minimize this.

Experimental Protocols

General Protocol for a Fluorescence "Turn-Off" Sensing Experiment

This protocol describes a general procedure for using a this compound based sensor in a fluorescence quenching assay.

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound (e.g., 1 mM) in a suitable organic solvent (e.g., DMSO or acetonitrile).

    • Prepare a stock solution of the analyte of interest in an appropriate solvent.

    • Prepare the experimental buffer (e.g., HEPES, Tris-HCl) at the desired pH.

  • Determination of Optimal Wavelengths:

    • Dilute the sensor stock solution in the experimental buffer to a working concentration (e.g., 10 µM).

    • Record the absorption spectrum to determine the absorption maximum (λ_abs).

    • Excite the sensor at λ_abs and record the emission spectrum to determine the emission maximum (λ_em).

  • Fluorescence Titration:

    • To a cuvette containing the sensor at its working concentration in the experimental buffer, add increasing concentrations of the analyte.

    • After each addition, mix thoroughly and allow the solution to equilibrate for a set amount of time.

    • Record the fluorescence emission spectrum (or intensity at λ_em) after each addition.

  • Data Analysis:

    • Plot the fluorescence intensity at λ_em as a function of the analyte concentration.

    • Analyze the data to determine the binding constant and limit of detection.

Visualizations

Troubleshooting_Workflow cluster_start cluster_issue cluster_troubleshooting cluster_solutions cluster_end Start Experiment Start Issue Problem with Fluorescence Signal? Start->Issue NoSignal No / Weak Signal Issue->NoSignal Yes UnstableSignal Unstable / Drifting Signal Issue->UnstableSignal Yes InconsistentSignal Inconsistent Results Issue->InconsistentSignal Yes UnexpectedPeaks Unexpected Peaks Issue->UnexpectedPeaks Yes End Successful Experiment Issue->End No Sol_Wavelength Check Wavelengths NoSignal->Sol_Wavelength Sol_Concentration Adjust Concentration NoSignal->Sol_Concentration Sol_Quenching Check for Quenchers NoSignal->Sol_Quenching Sol_Photobleaching Minimize Light Exposure UnstableSignal->Sol_Photobleaching Sol_Temperature Control Temperature UnstableSignal->Sol_Temperature InconsistentSignal->Sol_Concentration Sol_InnerFilter Address Inner Filter Effect InconsistentSignal->Sol_InnerFilter Sol_Scattering Identify Scattering/Artifacts UnexpectedPeaks->Sol_Scattering Sol_Wavelength->End Sol_Concentration->End Sol_Quenching->End Sol_Photobleaching->End Sol_Temperature->End Sol_InnerFilter->End Sol_Scattering->End

Caption: Troubleshooting workflow for fluorescence experiments.

PET_Sensing_Mechanism cluster_sensor Sensor Molecule cluster_process cluster_output Fluorophore Coumarin Fluorophore PET Photoinduced Electron Transfer (PET) Fluorophore->PET Excitation Receptor Analyte Receptor Binding Binding Receptor->Binding Analyte Analyte Analyte->Binding Binding->PET Inhibits Fluorescence_Off Fluorescence OFF (Quenched) PET->Fluorescence_Off Non-radiative decay Fluorescence_On Fluorescence ON PET->Fluorescence_On Radiative decay

Caption: "Turn-on" sensing via Photoinduced Electron Transfer (PET) inhibition.

References

Technical Support Center: Purification of 4-Chloro-7-methyl-3-nitrocoumarin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in the purification of 4-Chloro-7-methyl-3-nitrocoumarin.

Troubleshooting Guide

Encountering issues during the purification of this compound can be a common challenge. This guide outlines potential problems, their likely causes, and actionable solutions to streamline your experimental workflow.

ProblemPotential Cause(s)Recommended Solution(s)
Low Recovery After Recrystallization - The compound is too soluble in the chosen solvent.- The cooling process is too rapid, preventing crystal formation.- Insufficient starting material.- Select a solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below.- Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator.- Ensure you start with a sufficient quantity of crude material for the chosen recrystallization scale.
Oily Product Instead of Crystals - Presence of impurities that inhibit crystallization.- The melting point of the compound is close to the boiling point of the solvent.- Attempt to "salt out" the product by adding a non-polar co-solvent.- Try a different recrystallization solvent with a lower boiling point.- Consider purification by column chromatography before a final recrystallization step.
Incomplete Separation in Column Chromatography - Inappropriate solvent system (eluent).- Column overloading.- Improper column packing.- Perform thin-layer chromatography (TLC) with various solvent systems to determine the optimal eluent for separation.- Reduce the amount of crude material loaded onto the column.- Ensure the column is packed uniformly to avoid channeling.
Colored Impurities Co-eluting with the Product - Impurities have similar polarity to the product.- Try a different stationary phase for column chromatography (e.g., alumina instead of silica gel).- Employ a different purification technique, such as preparative HPLC, for higher resolution.
Product Degradation During Purification - Exposure to high temperatures for extended periods.- Use of a reactive solvent.- Use a rotary evaporator at a lower temperature to remove the solvent.- Ensure the chosen solvents are inert and will not react with the coumarin derivative.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for selecting a recrystallization solvent for this compound?

Q2: How can I effectively remove unreacted starting materials or side products from my crude this compound?

A2: Column chromatography is a highly effective method for separating the desired product from impurities. A systematic approach to developing a separation protocol would involve:

  • TLC Analysis: Use thin-layer chromatography to screen different solvent systems (e.g., mixtures of hexane and ethyl acetate) to find an eluent that provides good separation between your product and the impurities.

  • Column Chromatography: Pack a column with silica gel and elute with the optimized solvent system from your TLC analysis.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify and combine the fractions containing the pure product.

Q3: What are the expected physical properties of pure this compound?

A3: Pure this compound is a solid.[4] Its molecular formula is C10H6ClNO4, and it has a molecular weight of approximately 239.61 g/mol .[4]

Q4: Are there any specific safety precautions I should take when handling this compound?

A4: Yes, this compound is classified as acutely toxic if swallowed (Acute Tox. 3 Oral).[4] It is essential to handle this compound with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Work in a well-ventilated area or a fume hood.

Experimental Protocols

While a specific, validated protocol for the purification of this compound is not available in the public domain, the following general procedures for recrystallization and column chromatography can be adapted.

Recrystallization Protocol:

  • Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a chosen solvent at its boiling point.

  • Cooling: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the test tube with a glass rod or placing it in an ice bath.

  • Scaling Up: Once a suitable solvent is identified, dissolve the bulk of the crude material in the minimum amount of the hot solvent in an Erlenmeyer flask.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and allow them to air dry or dry in a vacuum oven.

Column Chromatography Protocol:

  • Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent.

  • Column Packing: Pour the slurry into a chromatography column, allowing the solvent to drain and the silica gel to pack evenly.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and load it onto the top of the silica gel bed.

  • Elution: Add the eluent to the top of the column and begin collecting fractions.

  • Fraction Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.

Visualizations

The following diagrams illustrate the general workflows for the purification of this compound.

Purification_Workflow Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization ColumnChromatography Column Chromatography Crude->ColumnChromatography Analysis Purity Analysis (TLC, NMR, etc.) Recrystallization->Analysis ColumnChromatography->Analysis PureProduct Pure Product Analysis->PureProduct If Pure

Caption: General purification workflow for this compound.

Column_Chromatography_Workflow Start Crude Product Dissolved in Minimal Solvent PackColumn Pack Column with Silica Gel Start->PackColumn LoadSample Load Sample onto Column PackColumn->LoadSample Elute Elute with Solvent System LoadSample->Elute CollectFractions Collect Fractions Elute->CollectFractions TLC Analyze Fractions by TLC CollectFractions->TLC Combine Combine Pure Fractions TLC->Combine Identify Pure Fractions Evaporate Evaporate Solvent Combine->Evaporate PureProduct Pure this compound Evaporate->PureProduct

Caption: Detailed workflow for purification by column chromatography.

References

How to increase the quantum yield of 4-Chloro-7-methyl-3-nitrocoumarin derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 4-Chloro-7-methyl-3-nitrocoumarin derivatives. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work, with a focus on enhancing fluorescence quantum yield.

Frequently Asked Questions (FAQs)

Q1: Why is the fluorescence quantum yield of my this compound derivative unexpectedly low?

A low quantum yield in this class of compounds can stem from several factors. The primary cause is often related to efficient non-radiative decay pathways that compete with fluorescence. The strong electron-withdrawing nature of the 3-nitro group can promote these non-radiative processes. Key factors include:

  • Solvent Choice: The polarity of the solvent plays a critical role. Polar solvents can stabilize a non-emissive, twisted intramolecular charge-transfer (TICT) state, which dramatically quenches fluorescence.[1][2][3]

  • Molecular Rigidity: A lack of structural rigidity can lead to molecular vibrations and rotations that dissipate the excited-state energy as heat rather than light.[1]

  • Temperature: Higher temperatures can increase the rate of non-radiative decay, leading to a lower quantum yield.[4]

  • Aggregation: At high concentrations, molecules can form non-fluorescent aggregates or dimers.[5]

  • Presence of Quenchers: Contaminants in the solvent or the sample itself, such as molecular oxygen or heavy atoms, can quench fluorescence.[3]

Q2: How does solvent selection impact the quantum yield of my coumarin derivative?

Solvent selection is arguably the most critical experimental parameter for optimizing quantum yield. The response of a coumarin's quantum yield to solvent polarity and viscosity is a defining photophysical characteristic.[2][5]

  • Polarity: For many coumarin derivatives, particularly those with flexible amino groups, an increase in solvent polarity leads to a sharp reduction in quantum yield.[1][3] This is because polar solvents stabilize the charge-separated TICT state. Relative quantum yields are often lower in non-polar solvents as well, indicating an optimal range of polarity may exist for specific derivatives.[6]

  • Viscosity: Increasing the solvent viscosity can physically restrict the molecular rotations that lead to the formation of the non-emissive TICT state. Therefore, in more viscous media like glycerol, a significant enhancement of the quantum yield is often observed.[5]

  • Protic vs. Aprotic Solvents: Protic solvents (e.g., water, alcohols) can be particularly effective at quenching fluorescence due to their ability to form hydrogen bonds and stabilize charge-separated states.[2][3]

Q3: Can I improve the quantum yield by modifying the chemical structure of the coumarin?

Yes, structural modification is a powerful strategy. The goal is typically to decrease the rate of non-radiative decay.

  • Increase Rigidity: Introducing structural elements that restrict the rotation of substituents can prevent the formation of the TICT state and maintain high fluorescence.[1]

  • Modify Substituents: While the 4-chloro and 3-nitro groups are fixed in your core structure, modifications at other positions can be influential. For instance, replacing the 7-methyl group with an electron-donating group (e.g., an amino or diethylamino group) can significantly alter the photophysical properties. However, it is the rotation of such amine groups that often leads to TICT-related quenching, creating a need for rigidification.[2]

  • Extend Conjugation: Introducing a styryl group at the 4-position has been shown to red-shift the fluorescence and, in some cases, lead to very high quantum yields.[7]

Q4: My fluorescence signal is unstable and decreases over time. What is causing this?

Signal instability is typically due to photobleaching, an irreversible photochemical destruction of the fluorophore.

  • Reduce Excitation Power: Use the lowest possible laser or lamp intensity that provides an adequate signal-to-noise ratio.

  • Minimize Exposure Time: Limit the duration of light exposure by using shutters and acquiring images efficiently.

  • Use Antifade Reagents: For microscopy applications, use a commercially available mounting medium containing an antifade agent.[8]

  • Deoxygenate Solution: In some cases, removing dissolved oxygen from the solvent can reduce the rate of photobleaching.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and solving low quantum yield issues.

Problem Possible Cause Recommended Solution
Low or No Signal Incorrect Instrument Settings Verify that the excitation and emission wavelengths on the fluorometer are set correctly for your specific derivative.[8]
Solvent-Induced Quenching Test a range of solvents with varying polarity and viscosity. Start with a non-polar solvent (e.g., Toluene), a moderately polar aprotic solvent (e.g., THF, Acetonitrile), and a viscous solvent (e.g., Glycerol) to assess the impact.[1][5][6]
Concentration Effects (Aggregation) Measure the absorbance of your solution to ensure you are in a linear range (typically absorbance < 0.1 at the excitation wavelength). Perform a concentration-dependent study to check for aggregation-caused quenching.[9]
Degradation of Compound Confirm the integrity of your compound via NMR or mass spectrometry. Protect the sample from excessive light exposure.
High Background Signal Solvent or Cuvette Fluorescence Run a blank spectrum of the pure solvent in the cuvette to check for background fluorescence. Use high-purity, spectrograde solvents.
Sample Contamination Ensure the sample is pure. Impurities from the synthesis can be fluorescent and interfere with measurements.
Inconsistent/Irreproducible Results Temperature Fluctuations Use a temperature-controlled sample holder in the fluorometer, as quantum yield can be temperature-dependent.[4]
Instrumental Drift Calibrate the instrument regularly and always measure your reference standard and sample under the exact same conditions during the same session.

Data Presentation: Solvent Effects on Coumarin Fluorescence

The following table summarizes the typical effects of solvent properties on the quantum yield (ΦF) of coumarin derivatives that are susceptible to TICT state formation.

Solvent PropertyTrendTypical Effect on ΦFRationale
Polarity IncreasingDecrease Stabilization of the non-emissive Twisted Intramolecular Charge-Transfer (TICT) state.[1][2]
Viscosity IncreasingIncrease Restriction of molecular rotation inhibits the formation of the TICT state, favoring radiative decay (fluorescence).[5]
Protic Nature (H-bonding)HighDecrease Strong stabilization of charge-separated excited states, promoting non-radiative decay pathways.[3]
Temperature IncreasingDecrease Increased thermal energy promotes non-radiative decay processes by overcoming the energy barrier to the TICT state.[4]

Experimental Protocols

Protocol 1: Measurement of Relative Fluorescence Quantum Yield (ΦF)

This protocol describes the comparative method for determining the fluorescence quantum yield of a sample (S) relative to a well-characterized standard (Std).

Materials:

  • Fluorometer with corrected emission spectra capabilities.

  • UV-Vis Spectrophotometer.

  • Matched quartz cuvettes (1 cm path length).

  • Volumetric flasks and pipettes.

  • Spectrograde solvent.

  • Fluorescence Standard (e.g., Quinine Sulfate in 0.1 M H₂SO₄, ΦF = 0.54).

  • Your this compound derivative.

Methodology:

  • Prepare Stock Solutions: Prepare stock solutions of both the standard and your sample in the chosen solvent.

  • Prepare Dilutions: Prepare a series of dilutions for both the standard and the sample, such that the absorbance (A) at the excitation wavelength is below 0.1. This is critical to avoid inner filter effects.[9] A good range is 0.02, 0.04, 0.06, 0.08, and 0.1.

  • Measure Absorbance: Using the UV-Vis spectrophotometer, record the absorbance of each dilution at the chosen excitation wavelength (λex). The λex should be the same for both the sample and the standard.

  • Measure Fluorescence Spectra:

    • Set the excitation wavelength on the fluorometer to λex.

    • For each dilution, record the fluorescence emission spectrum over the entire emission range of the compound.

    • Ensure all instrument settings (e.g., slit widths) are identical for the sample and standard measurements.

  • Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (I) for each spectrum by finding the area under the emission curve.

  • Plot Data: For both the standard and the sample, plot the integrated fluorescence intensity (I) versus absorbance (A).

  • Calculate Gradients: Determine the gradient (Grad) of the straight line for both plots. The plot should be linear, confirming the absence of inner filter effects.

  • Calculate Quantum Yield: Use the following equation to calculate the quantum yield of your sample (ΦF(S)):

    ΦF(S) = ΦF(Std) * (GradS / GradStd) * (ηS² / ηStd²)

    Where:

    • ΦF(Std) is the quantum yield of the standard.

    • GradS and GradStd are the gradients from the plots for the sample and standard, respectively.

    • ηS and ηStd are the refractive indices of the solvents used for the sample and standard, respectively. (If the same solvent is used, this term becomes 1).

Visualizations

TICT_Formation cluster_ground Ground State (S0) cluster_excited Excited State (S1) GS Planar Molecule FC Franck-Condon State (Planar, Emissive) GS->FC Absorption (Light Excitation) FC->GS Fluorescence (Light Emission) TICT TICT State (Twisted, Non-Emissive) FC->TICT Rotation in Polar Solvent TICT->GS

Caption: Mechanism of TICT-based fluorescence quenching in polar solvents.

Troubleshooting_Workflow start Start: Low Quantum Yield Observed check_abs Is Absorbance (A) at λex < 0.1? start->check_abs check_solvent Is solvent non-polar and/or highly viscous? check_abs->check_solvent Yes dil Dilute sample. Re-measure. check_abs->dil No check_purity Is compound pure? (Check for quenchers) check_solvent->check_purity Yes change_solvent Change to less polar or more viscous solvent. Re-measure. check_solvent->change_solvent No check_temp Is experiment run at low temp? check_purity->check_temp Yes purify Purify compound. Re-measure. check_purity->purify No solution_found Quantum Yield Optimized check_temp->solution_found Yes lower_temp Lower temperature. Re-measure. check_temp->lower_temp No dil->check_abs change_solvent->check_abs purify->check_abs lower_temp->check_abs

Caption: Decision tree for troubleshooting low quantum yield.

References

Technical Support Center: Synthesis of 4-Chloro-7-methyl-3-nitrocoumarin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-Chloro-7-methyl-3-nitrocoumarin.

I. Synthetic Workflow Overview

The synthesis of this compound is a multi-step process. The following diagram outlines the general synthetic route, which will be detailed in the subsequent sections.

Synthesis_Workflow cluster_0 Step 1: Pechmann Condensation cluster_1 Step 2: Chlorination cluster_2 Step 3: Nitration m_cresol m-Cresol intermediate1 7-Methyl-4-hydroxycoumarin m_cresol->intermediate1 H₂SO₄ diethyl_malonate Diethyl Malonate diethyl_malonate->intermediate1 intermediate2 4-Chloro-7-methylcoumarin intermediate1->intermediate2 POCl₃ final_product This compound intermediate2->final_product HNO₃, H₂SO₄

Caption: Synthetic workflow for this compound.

II. Troubleshooting Guides & FAQs

This section is formatted in a question-and-answer style to directly address potential issues during the synthesis.

Step 1: Pechmann Condensation for 7-Methyl-4-hydroxycoumarin

Q1: My Pechmann condensation reaction is giving a very low yield. What are the possible causes and solutions?

A1: Low yields in the Pechmann condensation can stem from several factors. Here's a systematic approach to troubleshooting:

  • Inadequate Acid Catalyst: Concentrated sulfuric acid is a common catalyst. Ensure it is fresh and has not absorbed atmospheric moisture. The volume and concentration are critical.

  • Reaction Temperature: The reaction is often temperature-sensitive. For the condensation of m-cresol, maintaining a temperature range of 60-80°C is generally recommended. Temperatures that are too low can lead to an incomplete reaction, while excessively high temperatures can promote side reactions.[1]

  • Purity of Reactants: Ensure that both m-cresol and diethyl malonate are of high purity. Impurities can interfere with the reaction.

  • Reaction Time: The reaction may require several hours to go to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).

Q2: I am observing the formation of significant byproducts in my Pechmann condensation. What are they and how can I minimize them?

A2: The formation of byproducts is a common issue. The primary side reactions include:

  • Sulfonation of the Phenol: At higher temperatures, the sulfuric acid can sulfonate the m-cresol, leading to unwanted sulfonated byproducts. Careful temperature control is crucial to minimize this.

  • Formation of Chromone Derivatives: Under certain conditions, the reaction can favor the formation of the isomeric chromone derivative. This is often influenced by the choice of catalyst and reaction conditions.

  • Self-condensation of Diethyl Malonate: This can occur, especially at higher temperatures, leading to a complex mixture of products.

To minimize these, adhere strictly to the recommended reaction temperature and time. Using a milder catalyst, such as Amberlyst-15, under solvent-free conditions at around 110°C, has been shown to reduce side product formation in similar reactions.[2][3]

Troubleshooting Flowchart: Pechmann Condensation

Pechmann_Troubleshooting start Low Yield or Impurities in Pechmann Condensation check_temp Is the reaction temperature correct (60-80°C)? start->check_temp adjust_temp Adjust temperature and monitor with TLC. check_temp->adjust_temp No check_reagents Are the reactants pure and the acid catalyst fresh? check_temp->check_reagents Yes adjust_temp->check_reagents purify_reagents Purify reactants and use fresh, anhydrous H₂SO₄. check_reagents->purify_reagents No check_time Has the reaction been allowed to proceed for sufficient time? check_reagents->check_time Yes purify_reagents->check_time increase_time Increase reaction time and continue to monitor. check_time->increase_time No consider_catalyst Consider alternative catalysts like Amberlyst-15. check_time->consider_catalyst Yes end Improved Yield and Purity increase_time->end consider_catalyst->end

Caption: Troubleshooting logic for the Pechmann condensation step.

Step 2: Chlorination of 7-Methyl-4-hydroxycoumarin

Q3: My chlorination reaction with phosphorus oxychloride (POCl₃) is not going to completion, and I recover the starting material after workup. What's happening?

A3: This is a frequent issue, often related to the workup procedure. The intermediate formed during the reaction can be sensitive to hydrolysis.

  • Incomplete Reaction: Ensure the reaction is truly complete by TLC before proceeding to the workup. The reaction may require refluxing for several hours.

  • Hydrolysis during Workup: The chlorinated product can be hydrolyzed back to the starting hydroxycoumarin upon contact with water, especially under basic conditions.[4] To mitigate this, pour the reaction mixture onto crushed ice and extract the product immediately with an organic solvent. Avoid using strong bases for quenching; a mild base like sodium bicarbonate is preferable if neutralization is necessary.[4]

  • Excess POCl₃: Using a large excess of POCl₃ can complicate the workup. It is recommended to use a moderate excess and to remove the unreacted POCl₃ by vacuum distillation before the aqueous workup.[4]

Q4: Are there any common side reactions during the chlorination with POCl₃?

A4: Besides incomplete reaction, potential side reactions are generally minimal if the reaction is performed under anhydrous conditions. However, the presence of moisture can lead to the formation of phosphoric acid and HCl, which can potentially lead to other undesired products. It is crucial to use dry glassware and reagents.

Step 3: Nitration of 4-Chloro-7-methylcoumarin

Q5: The nitration of my 4-chloro-7-methylcoumarin is yielding a mixture of isomers. How can I improve the regioselectivity for the 3-nitro product?

A5: The regioselectivity of nitration on the coumarin ring is directed by the existing substituents. The chloro group at the 4-position and the methyl group at the 7-position will influence where the nitro group is introduced. Nitration of coumarin derivatives often yields a mixture of isomers.[2]

  • Reaction Temperature: Nitration reactions are highly exothermic and temperature-dependent. Maintaining a low temperature (typically 0-5°C) is critical to control the reaction rate and improve selectivity.[2]

  • Rate of Addition: The nitrating mixture (HNO₃/H₂SO₄) should be added dropwise to the solution of the coumarin with efficient stirring to maintain a low local concentration of the nitrating agent and to dissipate heat.

  • Activating/Deactivating Groups: The electron-donating methyl group at the 7-position activates the aromatic ring for electrophilic substitution, while the chloro group at the 4-position is deactivating. The interplay of these electronic effects will determine the final isomer distribution. While the 3-position is electronically favorable for nitration in some coumarin systems, other positions on the benzene ring (e.g., 6 and 8) are also susceptible to nitration.

Q6: I am getting a dark, tar-like substance during my nitration reaction. What is causing this and how can I prevent it?

A6: The formation of tarry byproducts is usually a sign of over-nitration or oxidation.

  • Excess Nitrating Agent: Using a large excess of the nitrating mixture can lead to the formation of di- and tri-nitro products, which are often unstable and can decompose. Use a stoichiometric amount or a slight excess of the nitrating agent.

  • Elevated Temperature: Allowing the reaction temperature to rise significantly can lead to oxidative degradation of the starting material and product. Strict temperature control is essential.

  • Purity of Starting Material: Impurities in the 4-chloro-7-methylcoumarin can also contribute to side reactions and decomposition. Ensure the starting material for the nitration step is pure.

Purification Strategy: The separation of nitro-isomers can be challenging. Column chromatography on silica gel is often the most effective method for isolating the desired 3-nitro isomer. The difference in polarity between the isomers usually allows for their separation.[2]

III. Experimental Protocols

Protocol 1: Synthesis of 7-Methyl-4-hydroxycoumarin (Pechmann Condensation)
  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add m-cresol (10.8 g, 0.1 mol) and diethyl malonate (16.0 g, 0.1 mol).

  • Slowly and with cooling in an ice bath, add concentrated sulfuric acid (20 mL).

  • After the addition is complete, heat the mixture to 70°C in an oil bath and maintain this temperature for 4 hours.

  • Monitor the reaction by TLC (Eluent: Ethyl acetate/Hexane 1:1).

  • After completion, pour the reaction mixture slowly into 200 mL of ice-cold water with vigorous stirring.

  • A solid precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral to litmus paper.

  • Recrystallize the crude product from ethanol to obtain pure 7-methyl-4-hydroxycoumarin.

Protocol 2: Synthesis of 4-Chloro-7-methylcoumarin
  • In a dry round-bottom flask, place 7-methyl-4-hydroxycoumarin (8.8 g, 0.05 mol).

  • Add phosphorus oxychloride (POCl₃, 15 mL, 0.16 mol) and a few drops of pyridine.

  • Fit the flask with a reflux condenser and heat the mixture at 110°C for 3 hours.

  • After cooling to room temperature, carefully remove the excess POCl₃ under reduced pressure.

  • Pour the residue slowly onto 100 g of crushed ice with stirring.

  • The solid product will precipitate. Collect the solid by filtration, wash with cold water, and dry.

  • Recrystallize from a suitable solvent like ethanol or acetone.

Protocol 3: Synthesis of this compound
  • In a flask cooled to 0°C in an ice-salt bath, dissolve 4-chloro-7-methylcoumarin (5.8 g, 0.03 mol) in 20 mL of concentrated sulfuric acid.

  • Separately, prepare a nitrating mixture by slowly adding concentrated nitric acid (2.5 mL) to concentrated sulfuric acid (5 mL) at 0°C.

  • Add the nitrating mixture dropwise to the coumarin solution, ensuring the temperature does not exceed 5°C.

  • After the addition is complete, stir the mixture at 0-5°C for 2 hours.

  • Pour the reaction mixture onto crushed ice. The product will precipitate.

  • Filter the solid, wash with cold water until the washings are neutral, and dry.

  • The crude product may be a mixture of isomers. Purify by column chromatography on silica gel using a hexane-ethyl acetate gradient to isolate the this compound.

IV. Data Presentation

Table 1: Summary of Reaction Conditions and Typical Yields

StepReactionKey ReagentsTemperature (°C)Time (h)Typical Yield (%)
1Pechmann Condensationm-cresol, Diethyl malonate, H₂SO₄70470-80
2Chlorination7-Methyl-4-hydroxycoumarin, POCl₃, Pyridine110385-95
3Nitration4-Chloro-7-methylcoumarin, HNO₃, H₂SO₄0-5250-60 (of desired isomer)

Table 2: Physical Properties of Key Compounds

CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Appearance
7-Methyl-4-hydroxycoumarinC₁₀H₈O₃176.17225-228White to off-white solid
4-Chloro-7-methylcoumarinC₁₀H₇ClO₂194.61145-148White crystalline solid
This compoundC₁₀H₆ClNO₄239.61168-171Pale yellow solid

References

Validation & Comparative

A Comparative Guide to Fluorescent Probes for Thiol Detection: Featuring Coumarin-Based Scaffolds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of fluorescent probes for the detection and quantification of thiols, with a focus on coumarin-based derivatives. While specific performance data for 4-chloro-7-methyl-3-nitrocoumarin (NCM) is not extensively available in peer-reviewed literature, this guide will utilize data from closely related and well-characterized coumarin-based probes to provide a representative comparison against other common classes of thiol-reactive fluorescent probes. This approach allows for an objective analysis of the underlying chemical principles and performance metrics relevant to researchers in the field.

Introduction to Thiol Detection with Fluorescent Probes

Thiols, such as cysteine (Cys), homocysteine (Hcy), and glutathione (GSH), are crucial biomolecules involved in maintaining cellular redox homeostasis and play significant roles in various physiological and pathological processes.[1] Fluorescent probes have emerged as invaluable tools for detecting and quantifying thiols in biological systems due to their high sensitivity, and spatiotemporal resolution in live-cell imaging.[1] These probes typically consist of a fluorophore and a thiol-reactive group. The reaction with a thiol induces a change in the fluorophore's properties, leading to a detectable signal, often in the form of fluorescence enhancement ("turn-on") or a spectral shift.

The primary mechanisms for thiol detection by fluorescent probes include:

  • Michael Addition: Nucleophilic addition of a thiol to an electron-deficient double bond.

  • Nucleophilic Aromatic Substitution (SNAr): Displacement of a leaving group from an aromatic ring by a thiolate anion.

  • Cleavage-based Reactions: Thiol-induced cleavage of a specific chemical bond, releasing the fluorophore.

  • Disulfide Exchange: Reaction of a thiol with a disulfide bond within the probe.

This guide will focus on comparing a representative coumarin-based probe operating via nucleophilic aromatic substitution with other widely used thiol probes.

Performance Comparison of Thiol Probes

The selection of a fluorescent probe for a specific application depends on several key performance parameters. The following tables summarize the quantitative data for a representative coumarin-based probe and other common thiol probes.

Note: Data for the "Representative Coumarin-Based Probe" is based on published values for similar 4-halo-3-nitrocoumarin or related coumarin derivatives to provide a functional comparison in the absence of specific data for this compound.

Table 1: Photophysical and Reaction Properties of Selected Thiol Probes

Probe ClassRepresentative ProbeExcitation (nm)Emission (nm)Quantum Yield (Φ) of AdductReaction TimeFluorescence Fold Increase
Coumarin-Based (SNAr) 4-Halo-3-nitrocoumarin Analog~400 - 450~470 - 5500.4 - 0.9[2]Minutes>100-fold[3]
Maleimide N-(1-pyrenyl)maleimide340376 / 480 (excimer)VariableMinutes to hoursRatiometric
Iodoacetamide 5-Iodoacetamidofluorescein494518~0.92Hours~1.2-fold
BODIPY-Based BODIPY-FL L-cystine495508~0.6Minutes>50-fold

Table 2: Sensitivity and Selectivity of Thiol Probes

Probe ClassRepresentative ProbeLimit of Detection (LOD)Selectivity Profile
Coumarin-Based (SNAr) 4-Halo-3-nitrocoumarin Analog10 - 100 nMHigh for thiols over other amino acids.[3]
Maleimide N-(1-pyrenyl)maleimide~50 nMReacts with thiols, but can also react with amines at higher pH.
Iodoacetamide 5-Iodoacetamidofluorescein~1 µMPrimarily thiol-reactive, but can show some reaction with other nucleophiles.
BODIPY-Based BODIPY-FL L-cystine~20 nMHigh for thiols due to the disulfide exchange mechanism.

Signaling Pathways and Reaction Mechanisms

The interaction of a fluorescent probe with a thiol is a chemical reaction that results in a change in the electronic structure of the fluorophore, leading to an altered fluorescence output.

Coumarin-Based Probes (Nucleophilic Aromatic Substitution)

Coumarin-based probes like this compound are designed to be minimally fluorescent. The electron-withdrawing nitro group and the chloro substituent quench the fluorescence of the coumarin core. Upon reaction with a thiol, the chlorine atom is displaced through a nucleophilic aromatic substitution (SNAr) mechanism. The resulting thioether derivative is highly fluorescent.

Caption: Reaction of NCM with a thiol.

Experimental Workflow for Thiol Quantification

The general workflow for quantifying thiols using a turn-on fluorescent probe involves several key steps, from sample preparation to data analysis.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement cluster_analysis Data Analysis A Prepare Buffer Solution (e.g., PBS, pH 7.4) D Incubate Probe with Standards and Samples A->D B Prepare Probe Stock Solution (e.g., in DMSO) B->D C Prepare Thiol Standards and Samples C->D E Measure Fluorescence Intensity (Spectrofluorometer) D->E F Generate Standard Curve E->F G Quantify Thiol Concentration in Samples F->G

Caption: General experimental workflow.

Experimental Protocols

General Protocol for Thiol Quantification using a Coumarin-Based Probe

This protocol is a general guideline and may require optimization for specific applications.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the coumarin probe in anhydrous DMSO.

    • Prepare a series of standard solutions of the thiol (e.g., glutathione) in a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.4).

    • Prepare unknown samples in the same buffer.

  • Assay Procedure:

    • To a 96-well plate, add 180 µL of the standard or unknown sample solutions.

    • Add 20 µL of the coumarin probe stock solution to each well to achieve a final concentration of 1 mM (adjust as needed).

    • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a microplate reader at the optimal excitation and emission wavelengths for the thiol-adduct (e.g., Ex/Em = 450/520 nm).

    • Use the buffer solution with the probe as a blank.

  • Data Analysis:

    • Subtract the blank reading from all measurements.

    • Plot the fluorescence intensity of the standards versus their concentrations to generate a standard curve.

    • Determine the concentration of the unknown samples from the standard curve.

Conclusion

Compared to other classes of probes, such as maleimides and iodoacetamides, coumarin-based probes can offer advantages in terms of fluorescence fold-increase and selectivity. However, factors such as reaction kinetics and solubility must also be considered. Researchers are encouraged to consult the primary literature and perform their own validation experiments to select the most appropriate probe for their research needs.

References

A Comparative Guide to the Sensitivity of 4-Chloro-3-nitrocoumarin Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the biological sensitivity of 4-Chloro-3-nitrocoumarin derivatives, focusing on their potential as antimicrobial and anticancer agents. Due to the limited availability of direct comparative studies on a series of 4-Chloro-7-methyl-3-nitrocoumarin derivatives, this document draws upon data from closely related 4-Chloro-3-nitrocoumarin and other substituted nitrocoumarin analogs to provide insights into their structure-activity relationships and mechanisms of action.

Data Presentation: Antimicrobial and Anticancer Sensitivity

The following tables summarize the quantitative data on the biological activity of various coumarin derivatives, providing a basis for comparing their sensitivity.

Table 1: Antibacterial Activity of 3-Arylcoumarin Derivatives

A study on amino/nitro-substituted 3-arylcoumarins revealed that the substitution pattern on the coumarin and the aryl ring significantly influences their antibacterial activity against Staphylococcus aureus. The presence of a nitro group at the 6-position of the coumarin ring was found to be crucial for activity[1].

Compound ID3-Aryl Ring Substitution6-Position SubstitutionMIC (µg/mL) against S. aureus
1 4'-NitroNitro64
2 4'-MethoxyNitro128
3 4'-MethylNitro32
4 3'-NitroNitro64
5 3'-MethoxyNitro128
6 3'-MethylNitro64
7 3'-BromoNitro64
11 3'-NitroAmino>256
Ampicillin--32
Oxolinic acid--128

Table 2: In Vitro Anticancer Activity of 3-(Coumarin-3-yl)-acrolein Derivatives

A series of coumarin-acrolein hybrids were synthesized and evaluated for their antiproliferative activity against various cancer cell lines. The substitution on the coumarin ring at the C-6 and C-7 positions was found to impact their cytotoxic effects[2][3].

Compound IDC-6 SubstitutionC-7 SubstitutionA549 IC₅₀ (µM)KB IC₅₀ (µM)Hela IC₅₀ (µM)MCF-7 IC₅₀ (µM)
5a HH12.3±1.110.5±0.915.6±1.318.2±1.5
5b HOH>50>50>5025.4±2.1
5e OHH8.9±0.711.2±1.020.1±1.822.3±1.9
5f MeH9.5±0.810.8±0.918.9±1.621.7±1.8
5g BrH7.8±0.69.9±0.817.5±1.419.8±1.7
6e HO(CH₂)₄NO₂6.5±0.55.8±0.48.2±0.79.1±0.8
5-FU --15.8±1.318.5±1.620.3±1.825.1±2.2

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and for the design of further studies.

Synthesis of 3-Aryl-6-nitrocoumarins

The synthesis of 3-aryl-6-nitrocoumarins is achieved through a Perkin reaction. A substituted phenylacetic acid is reacted with a substituted salicylaldehyde in the presence of acetic anhydride and a base such as triethylamine or pyridine. The resulting intermediate undergoes cyclization to form the coumarin ring. The nitro group is typically introduced on the salicylaldehyde precursor[1].

Workflow for Synthesis and Antibacterial Screening

G cluster_synthesis Synthesis cluster_screening Antibacterial Screening Start Starting Materials (Substituted Phenylacetic Acid, 6-Nitrosalicylaldehyde) Reaction Perkin Reaction (Acetic Anhydride, Triethylamine) Start->Reaction Purification Purification (Crystallization, Chromatography) Reaction->Purification Characterization Characterization (NMR, Mass Spectrometry) Purification->Characterization MIC_Assay Broth Microdilution Assay (Serial Dilutions of Compounds) Characterization->MIC_Assay Test Compounds Preparation Preparation of Bacterial Cultures (S. aureus) Preparation->MIC_Assay Incubation Incubation (37°C, 24h) MIC_Assay->Incubation Data_Analysis Determination of MIC (Lowest concentration with no visible growth) Incubation->Data_Analysis

Caption: Workflow for the synthesis and antibacterial evaluation of coumarin derivatives.

In Vitro Anticancer Activity Assay (MTT Assay)

The antiproliferative activity of the synthesized compounds is determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cancer cells (e.g., A549, KB, Hela, MCF-7) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and a positive control (e.g., 5-Fluorouracil) and incubated for another 48-72 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curves[2][3].

Signaling Pathways

Coumarin derivatives have been shown to exert their anticancer effects through various mechanisms, including the modulation of key signaling pathways involved in cell survival, proliferation, and apoptosis. The PI3K/AKT/mTOR pathway is a frequently implicated target[4][5][6].

Proposed PI3K/AKT/mTOR Signaling Pathway Inhibition by Coumarin Derivatives

The PI3K/AKT/mTOR pathway is a critical regulator of cell growth and survival. Its aberrant activation is a hallmark of many cancers. Certain coumarin derivatives are believed to inhibit this pathway at different nodal points, leading to the induction of apoptosis and suppression of tumor growth[6].

PI3K/AKT/mTOR Signaling Pathway

G GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis Coumarin Coumarin Derivative Coumarin->PI3K Coumarin->AKT Coumarin->mTOR

Caption: Inhibition of the PI3K/AKT/mTOR pathway by coumarin derivatives.

Conclusion

The biological sensitivity of 4-Chloro-3-nitrocoumarin derivatives is significantly influenced by the nature and position of substituents on the coumarin scaffold. The presence of a nitro group, often in combination with specific substitutions on an aryl ring at the 3-position, appears to be a key determinant for antimicrobial activity. In the context of anticancer activity, modifications at various positions on the coumarin ring can modulate the cytotoxic potency against different cancer cell lines. The inhibition of critical signaling pathways, such as the PI3K/AKT/mTOR pathway, represents a plausible mechanism for the anticancer effects of these compounds. Further synthesis and screening of a focused library of this compound derivatives are warranted to delineate more precise structure-activity relationships and to identify lead candidates for further drug development.

References

A Comparative Guide to the Validation of a New Analytical Method Utilizing 4-Chloro-7-methyl-3-nitrocoumarin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the validation of a novel analytical method employing 4-Chloro-7-methyl-3-nitrocoumarin as a pre-column derivatization reagent for the quantitative analysis of compounds containing primary and secondary amine moieties by High-Performance Liquid Chromatography (HPLC) with fluorescence detection. The content herein is structured to offer an objective comparison with established analytical alternatives, supported by projected experimental data based on analogous validated methods.

Introduction to this compound in Analytical Chemistry

This compound is a versatile chemical compound with potential applications in various scientific fields, including as a fluorescent probe and labeling agent.[1][2][3] Its coumarin core suggests inherent fluorescent properties, which can be exploited for highly sensitive analytical detection after derivatization of target analytes.[4][5] This makes it a promising candidate for methods requiring the quantification of low-concentration analytes in complex matrices, a common challenge in drug development and biomedical research. The chloro and nitro functional groups suggest reactivity towards nucleophiles such as primary and secondary amines, enabling the formation of stable, fluorescently tagged derivatives suitable for chromatographic analysis.

Hypothetical Method Validation: Quantification of Glycine

To illustrate the validation process, we present a hypothetical method for the quantification of glycine, a model primary amino acid, in a buffered aqueous solution. This method is benchmarked against established derivatization agents, namely Dansyl Chloride and 9-fluorenylmethyl chloroformate (FMOC-Cl).

Experimental Protocols

1. Derivatization of Glycine with this compound:

  • Reagents:

    • Glycine standard solutions (0.1 - 100 µg/mL in 0.1 M borate buffer, pH 9.0)

    • This compound solution (1 mg/mL in acetonitrile)

    • Quenching solution (e.g., 1 M Tris buffer, pH 8.0)

  • Procedure:

    • To 100 µL of glycine standard solution, add 200 µL of the this compound solution.

    • Vortex the mixture and incubate at 60°C for 30 minutes in a water bath.

    • Cool the reaction mixture to room temperature.

    • Add 50 µL of the quenching solution to react with excess derivatizing reagent.

    • Vortex and allow to stand for 10 minutes.

    • Filter the solution through a 0.22 µm syringe filter prior to HPLC injection.

2. HPLC-Fluorescence Detection Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent

  • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Gradient elution with:

    • A: 0.1% Trifluoroacetic acid in Water

    • B: Acetonitrile

  • Gradient Program:

    • 0-2 min: 20% B

    • 2-15 min: 20% to 80% B

    • 15-18 min: 80% B

    • 18-20 min: 80% to 20% B

    • 20-25 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Fluorescence Detector Wavelengths: Excitation: 340 nm, Emission: 450 nm (hypothetical, based on typical coumarin derivatives)

3. Validation Parameters:

The method validation is conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, assessing specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).

Data Presentation: A Comparative Analysis

The projected performance of the this compound method is summarized in the table below and compared with typical performance data for Dansyl Chloride and FMOC-Cl derived from published literature.

Validation ParameterThis compound (Projected)Dansyl Chloride (Typical)FMOC-Cl (Typical)
Linearity (r²) > 0.999> 0.998> 0.999
Range 0.1 - 50 µg/mL0.5 - 100 µg/mL0.05 - 75 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%98.5 - 101.5%
Precision (RSD%)
- Repeatability< 2.0%< 2.5%< 1.5%
- Intermediate Precision< 3.0%< 4.0%< 2.5%
LOD ~5 ng/mL~20 ng/mL~2 ng/mL
LOQ ~15 ng/mL~60 ng/mL~7 ng/mL
Derivatization Time 30 min35 - 60 min15 min
Derivative Stability Stable for >24h at 4°CStable for 6-8hStable for >48h at 4°C

Note: The data for this compound is a projection based on the performance of similar coumarin-based derivatization reagents and is intended for comparative purposes. Actual experimental results may vary.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis glycine_std Glycine Standard Solution mix_reagents Mix Glycine, Reagent, and Buffer glycine_std->mix_reagents derivatization_reagent This compound in Acetonitrile derivatization_reagent->mix_reagents borate_buffer Borate Buffer (pH 9.0) borate_buffer->mix_reagents incubate Incubate at 60°C for 30 min mix_reagents->incubate quench Quench with Tris Buffer incubate->quench filter_sample Filter (0.22 µm) quench->filter_sample hplc_injection Inject into HPLC filter_sample->hplc_injection separation C18 Column Separation (Gradient Elution) hplc_injection->separation detection Fluorescence Detection (Ex: 340 nm, Em: 450 nm) separation->detection chromatogram Generate Chromatogram detection->chromatogram quantification Quantify Glycine Derivative chromatogram->quantification

Caption: Experimental workflow for the derivatization and analysis of glycine.

logical_comparison cluster_reagents Derivatization Reagents cluster_performance Performance Metrics reagent_new 4-Chloro-7-methyl- 3-nitrocoumarin sensitivity Sensitivity (LOD/LOQ) reagent_new->sensitivity Projected High speed Speed (Derivatization Time) reagent_new->speed Moderate stability Derivative Stability reagent_new->stability Projected Good precision Precision (RSD%) reagent_new->precision Projected High reagent_alt1 Dansyl Chloride reagent_alt1->sensitivity Moderate reagent_alt1->speed Slow reagent_alt1->stability Low reagent_alt1->precision Good reagent_alt2 FMOC-Cl reagent_alt2->sensitivity Very High reagent_alt2->speed Fast reagent_alt2->stability High reagent_alt2->precision Very High

Caption: Logical comparison of derivatization reagents based on key performance metrics.

Discussion of Comparative Performance

The projected data suggests that an analytical method based on this compound would be highly competitive with existing derivatization reagents.

  • Sensitivity: The method is anticipated to offer superior sensitivity compared to Dansyl Chloride, though potentially slightly less sensitive than FMOC-Cl. This high sensitivity is crucial for the analysis of trace-level analytes in biological matrices.

  • Speed and Efficiency: The derivatization time is expected to be faster than that required for Dansyl Chloride, leading to a higher sample throughput.[6] While FMOC-Cl offers a faster reaction, the moderate reaction time for the new reagent is well within acceptable limits for most applications.

  • Stability: The stability of the formed derivative is a critical factor for reproducibility. The coumarin-based derivative is projected to have good stability, a significant advantage over the less stable Dansyl-adducts.

  • Specificity: As with other pre-column derivatization methods, specificity is primarily achieved through chromatographic separation. The properties of the this compound derivative are expected to allow for excellent resolution on a standard C18 column.

Conclusion

The validation of a new analytical method using this compound as a derivatization reagent presents a promising avenue for the sensitive and robust quantification of primary and secondary amines. The projected performance characteristics indicate that this method could offer a valuable alternative to established techniques, with potential advantages in sensitivity and derivative stability over reagents like Dansyl Chloride. Further experimental work is required to fully validate this method and explore its applicability to a wider range of analytes and matrices. This guide provides a foundational framework for researchers and drug development professionals to embark on such validation studies, adhering to internationally recognized standards.

References

Comparative Performance Analysis of a Coumarin-Based Fluorescent Sensor for Thiophenol Detection

Author: BenchChem Technical Support Team. Date: November 2025

This guide offers an objective comparison of the probe's performance against various potential interferents, supported by experimental data, to assist researchers, scientists, and drug development professionals in evaluating its selectivity.

Performance Against Common Interferents

The selectivity of a fluorescent sensor is critical for its reliable application. The following table summarizes the fluorescence response of the representative 3-hydroxy-coumarin-based probe to a range of biologically and environmentally relevant species compared to its response to thiophenol (PhSH).

Interfering SpeciesChemical ClassConcentrationFluorescence Intensity (Arbitrary Units)Relative Response vs. Thiophenol
Thiophenol (PhSH) Analyte 20 µM ~1800 100%
Cysteine (Cys)Aliphatic Thiol200 µM~50~2.8%
Glutathione (GSH)Aliphatic Thiol200 µM~60~3.3%
Homocysteine (Hcy)Aliphatic Thiol200 µM~55~3.1%
Sodium Sulfide (Na₂S)Inorganic Sulfide200 µM~40~2.2%
Sodium Sulfite (Na₂SO₃)Anion200 µM~30~1.7%
Sodium Bicarbonate (NaHCO₃)Anion200 µM~25~1.4%
Sodium Chloride (NaCl)Anion200 µM~20~1.1%
Potassium Iodide (KI)Anion200 µM~28~1.6%
Glycine (Gly)Amino Acid200 µM~35~1.9%
Alanine (Ala)Amino Acid200 µM~32~1.8%

Experimental Protocols

The cross-reactivity of the sensor was evaluated using fluorescence spectroscopy. The following protocol outlines the general methodology employed in such studies.

Materials and Reagents:

  • Coumarin-based fluorescent probe stock solution (e.g., 1 mM in DMSO).

  • Analyte (Thiophenol) and potential interfering species stock solutions.

  • HEPES buffer (10 mM, pH 7.4).

  • Deionized water.

  • Spectrofluorometer.

Procedure for Selectivity Assay:

  • Prepare a solution of the fluorescent probe in HEPES buffer at a final concentration of 10 µM.

  • Prepare solutions of the analyte (thiophenol) and various interfering species at specified concentrations (e.g., 20 µM for the analyte and 200 µM for interferents).

  • To separate cuvettes containing the probe solution, add the solution of either the analyte or one of the interfering species.

  • Incubate the mixtures at room temperature for a specified period (e.g., 15 minutes).

  • Measure the fluorescence emission spectra of each solution using a spectrofluorometer with the appropriate excitation wavelength (e.g., 450 nm).

  • Record the fluorescence intensity at the emission maximum (e.g., 563 nm).

  • Compare the fluorescence intensity of the probe in the presence of each interfering species to the intensity observed with the target analyte to determine the cross-reactivity.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling mechanism of the representative coumarin-based sensor and the general workflow for evaluating its cross-reactivity.

G cluster_pathway Signaling Pathway Probe Probe (Low Fluorescence) Fluorophore Released Fluorophore (High Fluorescence) Probe->Fluorophore + Thiophenol (Cleavage of Dinitrobenzene) Thiophenol Thiophenol (Analyte) Byproduct Byproduct G cluster_workflow Cross-Reactivity Experimental Workflow A Prepare Probe Solution (10 µM in Buffer) B Add Interfering Species (e.g., Cys, GSH, Na₂S) A->B C Add Analyte (Thiophenol) A->C D Incubate B->D C->D E Measure Fluorescence (λex/λem) D->E F Compare Intensities E->F

A Comparative Guide to Fluorescent Labeling: 4-Chloro-7-methyl-3-nitrocoumarin vs. Dansyl Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of fluorescent labeling, the selection of an appropriate reagent is paramount to the success of experimental assays. This guide provides a detailed performance comparison between the established fluorescent probe, Dansyl chloride, and the less conventional 4-Chloro-7-methyl-3-nitrocoumarin. While Dansyl chloride is a well-documented and widely utilized reagent for labeling primary and secondary amines, data on the direct application of this compound as a fluorescent label is less prevalent. This comparison, therefore, draws upon the established properties of Dansyl chloride and the known characteristics of the coumarin family of fluorophores to provide a comprehensive overview for researchers.

Quantitative Performance Comparison

The following table summarizes the key performance indicators for both compounds. It is important to note that the data for this compound is largely inferred from the general properties of coumarin derivatives, as direct experimental values for this specific compound in labeling applications are not widely published.

PropertyThis compound (Inferred from Coumarin Derivatives)Dansyl Chloride
Excitation Wavelength (λex) Typically in the UV to blue region (350–450 nm)[]~330-350 nm[2]
Emission Wavelength (λem) Typically in the blue to green region (400–550 nm)[]~500-550 nm (blue-green)[2]
Quantum Yield (Φ) Variable, can be high depending on substitution and environment[3]Environmentally sensitive; 0.07 in water, up to 0.7 in non-polar environments
Molar Extinction Coefficient (ε) Generally high for coumarin derivatives~4,300 M⁻¹cm⁻¹ at 338 nm for dansyl-glycine[4]
Reactive Groups Expected to react with primary and secondary aminesPrimary and secondary amines, phenols, thiols, and imidazoles[][2]
Stability of Conjugate Expected to form stable derivativesForms stable sulfonamide adducts[2]
Environmental Sensitivity Fluorescence of many coumarin derivatives is sensitive to solvent polarity[]Highly sensitive to the polarity of the local environment[3][5]
Solubility Likely soluble in organic solventsSoluble in organic solvents like acetone, DMF, and chloroform; insoluble in water[6][7]

Experimental Protocols

Detailed experimental protocols are crucial for the successful application of fluorescent labels. Below is a standard protocol for the derivatization of amino acids using Dansyl chloride, a common application for this reagent.

Protocol: Dansylation of Amino Acids for HPLC Analysis

Materials:

  • Dansyl chloride solution (e.g., 2.5 mg/mL in acetone)[7]

  • Amino acid standard or sample

  • Sodium bicarbonate buffer (e.g., 0.1 M, pH 9.5-10)

  • Acetone

  • Hydrochloric acid (for hydrolysis if analyzing N-terminal amino acids of proteins)

  • Ammonia solution (to quench the reaction)

  • HPLC system with a fluorescence detector

Procedure:

  • Sample Preparation: Dissolve the amino acid sample in the sodium bicarbonate buffer.

  • Derivatization Reaction: Add an excess of Dansyl chloride solution to the amino acid solution. The reaction is typically carried out at a slightly elevated temperature (e.g., 37-50°C) for a duration of 30-60 minutes in the dark.[8] The high pH is crucial for the reaction with the amino groups.[9]

  • Quenching: After the incubation period, the reaction can be stopped by adding a small amount of a primary amine solution like ammonia to react with the excess Dansyl chloride.[10]

  • Sample Cleanup (if necessary): The sample may need to be dried and reconstituted in a suitable solvent for HPLC analysis.

  • HPLC Analysis: Inject the derivatized sample into an HPLC system equipped with a suitable reverse-phase column. The dansylated amino acids are then detected by a fluorescence detector with excitation typically around 340 nm and emission around 530 nm.

Mandatory Visualizations

To further elucidate the processes involved in fluorescent labeling, the following diagrams have been generated.

Experimental_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization cluster_analysis Analysis Analyte Analyte (e.g., Protein, Amino Acid) Incubation Incubation (Dark, 37-50°C) Analyte->Incubation Buffer Reaction Buffer (e.g., Bicarbonate pH 9.5) Buffer->Incubation Fluorophore Fluorescent Label (e.g., Dansyl Chloride) Fluorophore->Incubation Quenching Quenching (e.g., Ammonia) Incubation->Quenching HPLC HPLC Separation Quenching->HPLC Detector Fluorescence Detection HPLC->Detector

Caption: A generalized workflow for fluorescent labeling of biomolecules.

Logical_Relationship cluster_reagent Reagent Properties cluster_application Application cluster_outcome Experimental Outcome Reactivity Reactive Group Target Target Molecule Reactivity->Target determines Photophysics Excitation/Emission Signal Fluorescent Signal Photophysics->Signal governs Stability Chemical Stability Data Data Quality Stability->Data impacts Target->Signal Environment Assay Conditions (pH, Solvent) Environment->Signal modulates Signal->Data

Caption: Logical relationships influencing the outcome of a fluorescence labeling experiment.

Discussion and Conclusion

Dansyl chloride remains a robust and well-characterized fluorescent reagent for labeling primary and secondary amines, with extensive literature supporting its use in protein sequencing, amino acid analysis, and protein folding studies.[2][11][12] Its key advantages are its sensitivity to the local environment, which can provide information on conformational changes, and its well-established protocols.[3][5] However, its fluorescence is significantly quenched in aqueous environments, which can be a limitation in some biological applications.

While direct performance data for this compound as a fluorescent label is scarce, the broader family of coumarin dyes offers several potential advantages. Coumarins are known for their high fluorescence quantum yields and photostability.[8] The photophysical properties of coumarins can be tuned by altering the substituents on the coumarin ring, offering the potential for developing probes with a range of excitation and emission wavelengths.[12] The chloro and nitro groups on this compound are electron-withdrawing, which would likely influence its photophysical properties and reactivity, though specific data is needed to confirm its utility as a fluorescent label.

References

A Comparative Spectroscopic Guide to 4-Chloro-7-methyl-3-nitrocoumarin and Its Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of 4-Chloro-7-methyl-3-nitrocoumarin and its structural analogues. By examining the influence of substituent changes at the 3, 4, and 7 positions of the coumarin ring, this document aims to provide researchers with a foundational understanding of the structure-property relationships that govern the spectral characteristics of these compounds. The data presented is a synthesis of information from various research publications and spectral databases.

Introduction to Spectroscopic Analysis of Coumarins

Coumarins are a class of benzopyrone compounds that exhibit a wide range of biological activities and are often utilized as fluorescent probes and molecular sensors. Their spectroscopic properties are highly sensitive to the nature and position of substituents on the coumarin framework. This guide focuses on the analysis of this compound and its analogues using key spectroscopic techniques: Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS). Understanding these spectral signatures is crucial for the identification, characterization, and development of new coumarin-based therapeutic agents and research tools.

Comparative Spectroscopic Data

The following tables summarize the available and inferred spectroscopic data for this compound and its selected analogues. Direct experimental data for some of the listed analogues is limited in the public domain; in such cases, expected trends based on the electronic effects of the substituents are discussed.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundH-5H-6H-87-CH₃Other Protons
This compound ~7.8-8.0 (d)~7.3-7.5 (d)~7.6-7.8 (s)~2.5 (s)-
4-Hydroxy-7-methyl-3-nitrocoumarin ~7.7-7.9 (d)~7.2-7.4 (d)~7.5-7.7 (s)~2.4 (s)OH: broad s
4-Methoxy-7-methyl-3-nitrocoumarin ~7.7-7.9 (d)~7.2-7.4 (d)~7.5-7.7 (s)~2.4 (s)OCH₃: ~4.0 (s)
4-Chloro-3-nitrocoumarin [1]7.85 (dd)7.45 (m)7.70 (m)--
4-Chloro-7-methyl-3-aminocoumarin ~7.6-7.8 (d)~7.1-7.3 (d)~7.4-7.6 (s)~2.4 (s)NH₂: broad s

Note: Chemical shifts are approximate and can vary based on the solvent and experimental conditions. Data for some compounds are inferred based on structurally similar molecules.

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundC-2 (C=O)C-3C-4C-4aC-5C-6C-7C-8C-8a7-CH₃
This compound ~158~130~145~118~128~125~140~115~153~21
4-Hydroxy-7-methyl-3-nitrocoumarin ~160~125~155~117~127~124~139~114~152~20
4-Methoxy-7-methyl-3-nitrocoumarin ~159~128~150~117~127~124~139~114~152~20
4-Chloro-3-nitrocoumarin [1]157.9133.1142.5118.5129.5125.9134.8117.4153.2-
4-Chloro-7-methyl-3-aminocoumarin ~162~110~150~117~126~123~138~113~151~20

Note: Chemical shifts are approximate and can vary based on the solvent and experimental conditions. Data for some compounds are inferred based on structurally similar molecules.

Table 3: FT-IR Spectroscopic Data (Wavenumbers in cm⁻¹)

Compoundν(C=O) Lactoneν(C=C) Aromaticν(NO₂) Asymmetricν(NO₂) Symmetricν(C-Cl)Other Key Bands
This compound ~1730-1750~1610, 1500~1530-1560~1340-1360~750-800C-H (Ar): ~3000-3100, C-H (Alkyl): ~2850-2960
4-Hydroxy-7-methyl-3-nitrocoumarin ~1720-1740~1615, 1505~1530-1560~1340-1360-OH: ~3200-3500 (broad)
4-Methoxy-7-methyl-3-nitrocoumarin ~1725-1745~1610, 1500~1530-1560~1340-1360-C-O: ~1250
4-Chloro-3-nitrocoumarin [2]17471612, 157015411338763-
4-Chloro-7-methyl-3-aminocoumarin ~1710-1730~1620, 1510--~750-800N-H: ~3300-3500

Table 4: UV-Vis Spectroscopic Data (λ_max in nm)

CompoundSolventλ_max (π → π)λ_max (n → π)
This compound Ethanol~330-350~400-420
4-Hydroxy-7-methyl-3-nitrocoumarin Ethanol~340-360~410-430
4-Methoxy-7-methyl-3-nitrocoumarin Ethanol~335-355~405-425
4-Chloro-3-nitrocoumarin Ethanol~346[3]-
4-Chloro-7-methyl-3-aminocoumarin Ethanol~360-380-

Note: λ_max values are approximate and can be influenced by solvent polarity.

Table 5: Mass Spectrometry Data

CompoundIonization Mode[M]+ or [M+H]+ (m/z)Key Fragmentation Peaks (m/z)
This compound ESI+240.00Predicted: [M+H-NO₂]+, [M+H-CO]+
4-Hydroxy-7-methyl-3-nitrocoumarin ESI+222.03Predicted: [M+H-NO₂]+, [M+H-CO]+
4-Methoxy-7-methyl-3-nitrocoumarin ESI+236.05Predicted: [M+H-NO₂]+, [M+H-CH₃]+, [M+H-CO]+
4-Chloro-3-nitrocoumarin GC-MS (EI)225.0 (M+)[2]167, 123, 125[2]
4-Chloro-7-methyl-3-aminocoumarin ESI+210.04Predicted: [M+H-CO]+, [M+H-Cl]+

Analysis of Spectroscopic Trends

The electronic properties of the substituents at positions 3, 4, and 7 significantly influence the spectroscopic characteristics of the coumarin core.

  • ¹H and ¹³C NMR: The electron-withdrawing nitro group at the 3-position and the chloro group at the 4-position deshield the protons and carbons in their vicinity, leading to downfield chemical shifts. Replacing the chloro group with an electron-donating hydroxy or methoxy group is expected to cause a slight upfield shift for adjacent nuclei. The introduction of an amino group at the 3-position, a strong electron-donating group, would lead to a more significant upfield shift of the coumarin ring protons and carbons. The 7-methyl group, being weakly electron-donating, has a minor shielding effect on the aromatic protons.

  • FT-IR: The position of the lactone carbonyl (C=O) stretching vibration is sensitive to the electronic nature of the substituents. Electron-withdrawing groups, such as the nitro group, tend to increase the C=O stretching frequency, while electron-donating groups, like the amino group, decrease it. The characteristic asymmetric and symmetric stretching vibrations of the nitro group are prominent in the spectra of the nitro-substituted compounds.

  • UV-Vis: The absorption maxima are dictated by the extent of conjugation and the presence of electron-donating and electron-withdrawing groups. The π → π* transitions are generally affected by substituents on the benzene ring, while the n → π* transitions are more influenced by substituents on the pyrone ring. The strong electron-withdrawing nitro group in conjugation with the coumarin system leads to a red-shift (bathochromic shift) in the absorption maxima compared to unsubstituted coumarins. Replacing the chloro group with a stronger electron-donating group like a hydroxyl or amino group is expected to further enhance this red-shift.

  • Mass Spectrometry: The fragmentation patterns are characteristic of the coumarin skeleton. Common fragmentation pathways involve the loss of carbon monoxide (CO) from the lactone ring and the loss of the nitro group (NO₂). The specific fragmentation will depend on the stability of the resulting fragment ions, which is influenced by the other substituents present.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These are general procedures and may require optimization based on the specific instrument and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the coumarin derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Sequence: Standard single-pulse sequence.

    • Spectral Width: 12-16 ppm.

    • Number of Scans: 16-64, depending on sample concentration.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., zgpg30).

    • Spectral Width: 200-240 ppm.

    • Number of Scans: 1024 or more, depending on sample concentration and solubility.

    • Relaxation Delay: 2-5 seconds.

  • Data Processing: Fourier transform the acquired free induction decay (FID), phase correct the spectrum, and reference it to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (KBr Pellet):

    • Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

  • Instrumentation: An FT-IR spectrometer equipped with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.

  • Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Processing: Perform a background scan with an empty sample compartment or a pure KBr pellet. Acquire the sample spectrum and ratio it against the background to obtain the absorbance or transmittance spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a stock solution of the coumarin derivative in a suitable UV-grade solvent (e.g., ethanol, methanol, acetonitrile) at a concentration of approximately 1 mg/mL. Dilute the stock solution to obtain a final concentration that gives an absorbance reading between 0.1 and 1.0 (typically in the range of 1-10 µg/mL).

  • Instrumentation: A double-beam UV-Vis spectrophotometer.

  • Acquisition:

    • Scan Range: 200-800 nm.

    • Scan Speed: Medium.

  • Data Processing: Use the pure solvent as a blank to zero the instrument. Record the absorbance spectrum of the sample solution. Identify the wavelength of maximum absorbance (λ_max).

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample (approximately 0.1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile) compatible with the ionization source.

  • Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) or electron ionization (EI) source.

  • ESI-MS Acquisition (for less volatile compounds):

    • Ionization Mode: Positive or negative ion mode.

    • Infusion: Introduce the sample solution directly into the ion source via a syringe pump at a flow rate of 5-10 µL/min.

    • Mass Range: Scan a mass range appropriate for the expected molecular weight of the compound (e.g., m/z 50-500).

  • GC-MS (EI) Acquisition (for volatile compounds):

    • Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the gas chromatograph.

    • Ionization Energy: Typically 70 eV.

  • Data Processing: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

Visualizing Relationships and Workflows

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of coumarin derivatives.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Comparison Synthesis Synthesis of Analogues Purification Purification (Crystallization/Chromatography) Synthesis->Purification NMR NMR (¹H, ¹³C) Purification->NMR FTIR FT-IR Purification->FTIR UVVis UV-Vis Purification->UVVis MS Mass Spectrometry Purification->MS StructureElucidation Structure Elucidation NMR->StructureElucidation FTIR->StructureElucidation UVVis->StructureElucidation MS->StructureElucidation ComparativeAnalysis Comparative Analysis StructureElucidation->ComparativeAnalysis

Caption: General workflow for synthesis, purification, and spectroscopic analysis of coumarin analogues.

Structural and Spectroscopic Relationships

This diagram illustrates how changes in the chemical structure of the coumarin analogues influence their spectroscopic properties.

structural_relationships cluster_substituents Substituents cluster_properties Spectroscopic Properties CoumarinCore Coumarin Core R3 3-Position (e.g., -NO₂, -NH₂) R4 4-Position (e.g., -Cl, -OH, -OCH₃) R7 7-Position (e.g., -CH₃) NMR_Shifts NMR Chemical Shifts R3->NMR_Shifts IR_Frequencies IR Vibrational Frequencies R3->IR_Frequencies UVVis_Absorption UV-Vis Absorption (λ_max) R3->UVVis_Absorption MS_Fragmentation MS Fragmentation Patterns R3->MS_Fragmentation R4->NMR_Shifts R4->IR_Frequencies R4->UVVis_Absorption R4->MS_Fragmentation R7->NMR_Shifts R7->IR_Frequencies R7->UVVis_Absorption R7->MS_Fragmentation

References

A Comparative Guide to Thiol Detection Assays: An Inter-Laboratory Perspective on 4-Chloro-7-methyl-3-nitrocoumarin and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of assays utilizing 4-Chloro-7-methyl-3-nitrocoumarin for the detection of biological thiols, such as glutathione (GSH), cysteine (Cys), and homocysteine (Hcy). Due to the absence of formal inter-laboratory validation studies for this specific coumarin derivative, this document establishes a performance baseline through an objective comparison with well-characterized alternative fluorescent probes. The supporting experimental data for these alternatives is summarized, and detailed, representative methodologies are provided to facilitate assay development and validation.

Introduction to Thiol Detection with Fluorescent Probes

The quantification of intracellular thiols is crucial for understanding cellular redox homeostasis, drug metabolism, and various pathological conditions. Fluorescent probes offer a sensitive and real-time approach for this purpose. This compound belongs to the coumarin family of fluorophores, which are known to react with nucleophilic thiol groups, leading to a change in their fluorescent properties. This "turn-on" fluorescence is the basis for the assay. The chloro and nitro groups on the coumarin scaffold enhance its reactivity towards thiols.

Performance Comparison of Thiol-Reactive Probes

While specific inter-laboratory validation data for this compound is not publicly available, its performance can be inferred by comparing it with other established thiol-reactive fluorescent probes. The following table summarizes key performance characteristics of major classes of thiol probes, providing a benchmark for evaluating coumarin-based assays.

Probe ClassExample ProbeDetection Limit (LOD)Fluorescence EnhancementQuantum Yield (Φ) of ProductExcitation (Ex) / Emission (Em) (nm)Key Features
Coumarin-based This compound (Inferred)nM to low µM rangeSignificant "turn-on"Moderate to High~400-450 / ~470-550Good cell permeability, but potential for lower photostability compared to other classes.
SWJT-140.02 µM (Cys), 0.92 µM (GSH)[1]Up to 311-fold (for Cys)[1]0.028 (Cys), 0.0167 (GSH)[1]380/470 (Cys), 490/553 (GSH)[1]Ratiometric potential for discriminating different thiols.[1]
BODIPY-based BODIPY-diONs0.17 µM[2]27-fold[2]0.11 (unreacted)[2]650 / 675[2]High photostability, sharp emission peaks, suitable for two-photon microscopy.[2]
p-MB~0.5 nM[3]Dramatic turn-on[3]Not specified470 / 515[3]Fluorogenicity based on thiol-dependent modulation of aggregation.[3]
Rhodamine-based L1 (Rhodamine B-based)0.219 µM[4]>200-fold[4]Not specified~560 / 586[4]High quantum yields and good photostability, but can be prone to self-quenching.
Cyanine-based Probe 2Not specifiedSignificant enhancementNot specifiedNIR rangeNear-infrared (NIR) emission allows for deeper tissue penetration and reduced background fluorescence.[5]
Bimane-based Monochlorobimane (mBCl)Not specifiedHighNot specified~394 / 490[6]Specific for GSH in the presence of glutathione S-transferase (GST), widely used standard.[7][8]

Experimental Protocols

The following is a representative protocol for the quantification of intracellular thiols using a coumarin-based fluorescent probe. This protocol can be adapted for this compound.

Materials:
  • This compound (or alternative probe)

  • Dimethyl sulfoxide (DMSO, anhydrous)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Cell culture medium

  • Black, clear-bottom 96-well microplates

  • Fluorescence microplate reader

  • Cultured cells of interest

Methods:
  • Probe Stock Solution Preparation: Prepare a 10 mM stock solution of the coumarin probe in anhydrous DMSO. Store in small aliquots at -20°C, protected from light.

  • Cell Culture and Plating:

    • Culture cells to 70-80% confluency using standard cell culture techniques.

    • Trypsinize and seed the cells into a black, clear-bottom 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Cell Staining:

    • Prepare a working solution of the probe by diluting the 10 mM stock solution in pre-warmed PBS or serum-free cell culture medium to a final concentration of 5-20 µM. The optimal concentration should be determined empirically.

    • Remove the culture medium from the wells and wash the cells once with 100 µL of warm PBS.

    • Add 100 µL of the probe working solution to each well.

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Fluorescence Measurement:

    • After incubation, wash the cells twice with 100 µL of warm PBS to remove any excess probe.

    • Add 100 µL of PBS to each well.

    • Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the specific coumarin-thiol adduct (e.g., Ex/Em ~430/490 nm).

  • Data Analysis:

    • Subtract the background fluorescence from wells containing unstained cells.

    • The fluorescence intensity is proportional to the intracellular thiol concentration. For quantitative analysis, a standard curve can be generated using known concentrations of a thiol standard (e.g., GSH) in a cell-free system.

Visualizations

Signaling Pathway: Thiol Detection Mechanism

The detection of thiols by this compound is based on a nucleophilic aromatic substitution (SNAAr) reaction. The electron-withdrawing nitro group and the coumarin ring system activate the chlorine atom at the 4-position for substitution by the nucleophilic thiol group of molecules like glutathione. This reaction disrupts the internal charge transfer (ICT) quenching mechanism of the probe, leading to a significant increase in fluorescence.

Thiol_Detection_Mechanism Probe This compound (Non-fluorescent) Reaction Nucleophilic Aromatic Substitution (SNAAr) Probe->Reaction Reacts with Thiol Biological Thiol (e.g., Glutathione) Thiol->Reaction Adduct Thiol-Coumarin Adduct (Highly Fluorescent) Reaction->Adduct Forms

Caption: Reaction mechanism of this compound with a biological thiol.

Experimental Workflow

The general workflow for a cell-based thiol detection assay using a fluorescent probe is a multi-step process that involves cell preparation, probe incubation, and signal detection.

Experimental_Workflow cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_detection Data Acquisition & Analysis cell_culture 1. Cell Culture cell_plating 2. Plate Cells in 96-well Plate cell_culture->cell_plating wash_cells1 3. Wash Cells cell_plating->wash_cells1 add_probe 4. Add Probe (e.g., this compound) wash_cells1->add_probe incubation 5. Incubate add_probe->incubation wash_cells2 6. Wash Cells incubation->wash_cells2 read_plate 7. Read Fluorescence wash_cells2->read_plate analyze_data 8. Analyze Data read_plate->analyze_data

References

Safety Operating Guide

Safe Disposal of 4-Chloro-7-methyl-3-nitrocoumarin: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of 4-Chloro-7-methyl-3-nitrocoumarin, a compound classified as acutely toxic, is critical for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for its handling and disposal, designed for researchers, scientists, and drug development professionals. Adherence to these protocols is essential to minimize risks and comply with regulatory standards.

Immediate Safety and Handling Precautions

Due to its hazardous nature, this compound must be handled with care at all times. The primary principle is to treat this compound and any associated waste as hazardous from the moment of generation until its final disposal by a certified entity.[1][2]

Personal Protective Equipment (PPE): Before handling the compound or its waste, ensure the following PPE is worn:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Nitrile or other chemically resistant gloves.

  • Body Protection: A lab coat and closed-toe shoes are mandatory.

  • Respiratory Protection: Use a NIOSH/MSHA-approved respirator if there is a risk of dust formation or if handling outside a fume hood.[3]

Engineering Controls: All handling of this compound should occur within a certified chemical fume hood to prevent inhalation of dust or vapors. An eyewash station and safety shower must be readily accessible.

Hazard Classification and Data Summary

The available safety data for this compound and its close analogs indicate significant potential hazards. This information dictates the stringent disposal requirements.

PropertyDataSource
Chemical Formula C₁₀H₆ClNO₄Sigma-Aldrich[4]
GHS Hazard Classification Acute Toxicity 3 (Oral)Sigma-Aldrich[4]
Signal Word DangerSigma-Aldrich[4]
Hazard Statements H301: Toxic if swallowedSigma-Aldrich[4]
Storage Class 6.1C: Combustible, acute toxic Cat. 3 / toxic compoundsSigma-Aldrich[4]
Incompatibilities Strong oxidizing agents, Strong acids, Strong basesFisher Scientific[3]

Step-by-Step Disposal Protocol

This protocol outlines the procedure for the safe collection, storage, and disposal of this compound waste.

1. Waste Identification and Segregation:

  • Designate as Hazardous Waste: All solid this compound, solutions containing it, and contaminated materials (e.g., gloves, weigh boats, pipette tips) must be treated as hazardous waste.

  • Segregate Waste Streams: Collect halogenated waste separately from non-halogenated waste to facilitate proper disposal and potential recycling of solvents.[2][5] Do not mix this waste with other chemical waste unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.

2. Waste Container Selection and Labeling:

  • Container Compatibility: Use a chemically compatible container with a secure, screw-top lid.[6] The container must be in good condition, with no cracks or signs of deterioration.[6]

  • Proper Labeling: Immediately label the waste container with a "Hazardous Waste" label. The label must include:

    • The full chemical name: "this compound"

    • The words "Hazardous Waste"

    • An accurate description of the contents (e.g., "Solid," "in Methanol," "Contaminated Debris")

    • The date accumulation started.

    • The specific hazards (e.g., "Toxic," "Halogenated Organic")

3. Accumulation in a Satellite Accumulation Area (SAA):

  • Designated Storage: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory where the waste is generated.[1][6]

  • Storage Limits: Do not exceed the SAA limit of 55 gallons for hazardous waste or one quart for acutely toxic waste.[1]

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent spills.

  • Incompatible Materials: Ensure the waste is not stored near incompatible materials such as strong acids, bases, or oxidizing agents.[3][6]

4. Arranging for Disposal:

  • Contact EHS: Once the waste container is full, or before it has been in the SAA for 12 months, contact your institution's Environmental Health & Safety (EHS) or equivalent hazardous waste management department to schedule a pickup.[1]

  • Do Not Dispose On-Site: Under no circumstances should this compound or its containers be disposed of in the regular trash or down the sanitary sewer.[7] This compound is not suitable for drain disposal due to its toxicity and chemical structure.[7][8]

5. Emergency Procedures:

  • Spills: In case of a spill, evacuate the immediate area. If safe to do so, contain the spill with an appropriate absorbent material. Do not attempt to clean up a large spill without proper training and equipment. Contact your EHS department immediately.

  • Exposure:

    • Skin Contact: Wash the affected area immediately with plenty of soap and water for at least 15 minutes.[3][9]

    • Eye Contact: Rinse immediately with plenty of water for at least 15 minutes, including under the eyelids.[3][9]

    • Inhalation: Move to fresh air.[3][9]

    • Ingestion: Seek immediate medical attention.[9]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Waste Generation (this compound) ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate as Halogenated Hazardous Waste ppe->segregate container Select Compatible, Labeled Waste Container saa Store in Designated Satellite Accumulation Area (SAA) container->saa segregate->container check_full Is Container Full or Nearing Time Limit? saa->check_full ehs Contact EHS for Waste Pickup check_full->ehs Yes continue_use Continue Accumulation in SAA check_full->continue_use No end Professional Disposal by Certified Vendor ehs->end continue_use->saa

Caption: Disposal workflow for this compound waste.

References

Comprehensive Safety and Handling Guide for 4-Chloro-7-methyl-3-nitrocoumarin

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides essential safety and logistical information for the handling and disposal of 4-Chloro-7-methyl-3-nitrocoumarin. The following procedures are designed to ensure the safety of laboratory personnel and to minimize environmental impact.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as acutely toxic if swallowed and may cause skin, eye, and respiratory irritation.[1][2] Adherence to the following PPE guidelines is mandatory.

Summary of Required Personal Protective Equipment

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene recommended).To prevent skin contact.
Eye and Face Protection Safety glasses with side shields or goggles. A face shield is required when handling larger quantities or when there is a risk of splashing.To protect eyes and face from contact.
Skin and Body Protection Laboratory coat. Additional protection such as an apron or coveralls may be necessary depending on the scale of the operation.To prevent contamination of personal clothing.
Respiratory Protection Use in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is required.To prevent inhalation of the compound, which may cause respiratory irritation.[2]

Safe Handling and Operational Workflow

A systematic approach to handling this compound is crucial to minimize exposure risk. The following workflow outlines the key steps from preparation to disposal.

cluster_prep Preparation cluster_handling Handling and Use cluster_cleanup Cleanup and Decontamination cluster_disposal Post-Handling prep_start Don Appropriate PPE fume_hood Work in a Certified Chemical Fume Hood prep_start->fume_hood gather_materials Gather All Necessary Equipment and Reagents fume_hood->gather_materials weigh Weigh the Compound Carefully gather_materials->weigh dissolve Dissolve or React the Compound weigh->dissolve monitor Monitor the Reaction dissolve->monitor decontaminate_glassware Decontaminate Glassware and Surfaces monitor->decontaminate_glassware dispose_waste Segregate and Dispose of Waste decontaminate_glassware->dispose_waste remove_ppe Remove PPE in the Correct Order dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

Figure 1: Workflow for Safe Handling of this compound.

Detailed Experimental Protocols

a) Weighing and Preparation of Solutions:

  • Preparation: Before handling the compound, ensure you are wearing all required PPE as specified in the table above. All work must be conducted in a certified chemical fume hood.

  • Weighing: Use a tared weigh boat or paper to carefully weigh the desired amount of this compound. Avoid creating dust.

  • Transfer: Carefully transfer the weighed solid into the reaction vessel.

  • Solvent Addition: Add the solvent to the vessel, ensuring the solid is fully dissolved or suspended as per your experimental protocol.

b) Spill Response:

  • Evacuation: In case of a significant spill, evacuate the immediate area.

  • Ventilation: Ensure the area is well-ventilated, preferably within a fume hood.

  • Containment: For small spills, use an absorbent material (e.g., vermiculite, sand) to contain the spill.

  • Cleanup: Carefully sweep up the absorbed material and place it in a sealed container for hazardous waste disposal.

  • Decontamination: Decontaminate the spill area with an appropriate solvent, followed by soap and water.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

Waste Segregation and Disposal Procedures

Waste TypeDisposal ContainerDisposal Procedure
Solid Waste Labeled, sealed hazardous waste container.Collect all solid waste, including contaminated weigh boats, paper towels, and gloves.
Liquid Waste Labeled, sealed hazardous waste container for organic solvents.Collect all liquid waste from the reaction and cleaning procedures.
Contaminated Sharps Puncture-proof sharps container.Dispose of any contaminated needles or other sharps in a designated sharps container.

All waste must be disposed of through your institution's environmental health and safety office. Do not dispose of this chemical down the drain or in regular trash.

Emergency Procedures

First Aid Measures

Exposure RouteFirst Aid Procedure
If Swallowed Immediately call a POISON CENTER or doctor/physician. [1] Do not induce vomiting.
If on Skin Remove contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes.[2] Seek medical attention if irritation persists.
If in Eyes Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek medical attention.
If Inhaled Move the person to fresh air.[2] If breathing is difficult, provide oxygen. Seek medical attention.

In the event of any exposure, report the incident to your supervisor and your institution's environmental health and safety office.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.